molecular formula C10H9NO2 B1630585 4-Acetoxyindole CAS No. 5585-96-6

4-Acetoxyindole

Numéro de catalogue: B1630585
Numéro CAS: 5585-96-6
Poids moléculaire: 175.18 g/mol
Clé InChI: ZXDMUHFTJWEDEF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Acetoxyindole is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1H-indol-4-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-7(12)13-10-4-2-3-9-8(10)5-6-11-9/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDMUHFTJWEDEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC2=C1C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342707
Record name 4-Acetoxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5585-96-6
Record name 4-Acetoxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 4-Acetoxyindole from 4-Hydroxyindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-acetoxyindole, a key intermediate in the production of various pharmaceutical compounds, from its precursor, 4-hydroxyindole.[1][2][3][4] The primary method described is the O-acetylation of 4-hydroxyindole using acetic anhydride.[5][6] This guide provides a comprehensive overview of the reaction, including detailed experimental protocols, a summary of quantitative data, and a visual representation of the workflow.

Core Reaction: O-Acetylation of 4-Hydroxyindole

The conversion of 4-hydroxyindole to this compound is achieved through an O-acetylation reaction.[7] This nucleophilic acyl substitution involves the reaction of the hydroxyl group of 4-hydroxyindole with an acetylating agent, typically acetic anhydride.[5][7] The reaction is generally catalyzed by a base, such as pyridine, which acts to deprotonate the phenol, thereby increasing its nucleophilicity.[7]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from 4-hydroxyindole based on reported experimental protocols.

ParameterValueReference
4-Hydroxyindole1 equivalent (limiting reagent)[5]
Acetic Anhydride1.1 equivalents
Pyridine1.2 equivalents
Dichloromethane (DCM)6 volumes based on 4-hydroxyindole
Initial Reaction Temperature0-5°C
Main Reaction Temperature20-25°C
Main Reaction Time3 hours
Reported Yield93% - 99.2%
PuritySufficient for subsequent steps without further purification

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from 4-hydroxyindole.

Materials:

  • 4-Hydroxyindole

  • Acetic Anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 20% Aqueous Citric Acid Solution

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Heptane

  • Nitrogen (N₂) gas supply

  • Standard laboratory glassware and equipment (reaction vessel, dropping funnel, magnetic stirrer, cooling bath, filtration apparatus, rotary evaporator)

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, charge a suitable reaction vessel with 4-hydroxyindole (1 equivalent).[5][6]

  • Solvent Addition: Add dichloromethane (6 volumes based on the amount of 4-hydroxyindole) to the reaction vessel.[5][6]

  • Cooling: Cool the resulting mixture to 0-5°C using an ice bath.[5][6]

  • Base Addition: Slowly add pyridine (1.2 equivalents) dropwise to the cooled mixture, maintaining the temperature at 0-5°C.[5][6]

  • Acetylation: Add acetic anhydride (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature remains between 0-5°C.[5][6]

  • Reaction Progression: After the addition is complete, warm the reaction mixture to 20-25°C and stir for an additional 3 hours.[5] Monitor the reaction for completion using an appropriate analytical technique (e.g., TLC).

  • Work-up - Acid Wash: Upon completion, wash the reaction mixture three times with a 20% aqueous citric acid solution (3 volumes each time based on the initial 4-hydroxyindole amount).[5][6]

  • Work-up - Base Wash: Follow the acid washes with one wash of saturated sodium bicarbonate solution (3 volumes based on the initial 4-hydroxyindole amount).[5][6]

  • Drying: Dry the organic (DCM) layer over anhydrous magnesium sulfate or sodium sulfate.[5]

  • Filtration and Concentration: Filter the drying agent and concentrate the DCM solution to approximately half its original volume by distillation.[5][6]

  • Precipitation: Add heptane (6 volumes based on the initial 4-hydroxyindole amount) to the concentrated solution and continue distillation to remove the remaining DCM until complete precipitation of the product occurs.[5][6]

  • Isolation and Drying: Cool the mixture to 15-25°C and collect the solid product by filtration. Wash the collected solid with heptane (1 volume based on the initial 4-hydroxyindole amount) and dry it under vacuum at 60°C overnight to obtain this compound.[5][6]

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Start Start: 4-Hydroxyindole Reaction Acetylation: - Acetic Anhydride - Pyridine - DCM, 0-25°C Start->Reaction Reagents Workup Aqueous Work-up: - Citric Acid Wash - NaHCO3 Wash Reaction->Workup Quench Isolation Isolation: - Dry with MgSO4 - Concentrate - Precipitate with Heptane Workup->Isolation Purification Product Final Product: This compound Isolation->Product Final Step

Caption: Experimental workflow for the synthesis of this compound.

References

In-Depth Technical Guide to 4-Acetoxyindole: Physicochemical Properties, Synthesis, and Biological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetoxyindole, also known as 4-indolyl acetate, is a synthetically valuable indole derivative. Its utility primarily lies in its role as a key intermediate in the synthesis of a variety of biologically active compounds and functional materials.[1][2] In the pharmaceutical and agrochemical sectors, it serves as a crucial building block for creating novel therapeutic agents and crop protection products.[3] Notably, it is a well-established precursor in the synthesis of psilocin and its analogs, compounds of significant interest in neurochemistry and for the development of potential therapeutics. This guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical methods, and biological profile of this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis, formulation, and biological studies. These properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₀H₉NO₂[4][5]
Molecular Weight 175.18 g/mol [4][5]
Appearance Off-white to beige solid/crystalline powder[3]
Melting Point 98-102 °C[3]
Boiling Point 339.1 °C at 760 mmHg[5]
Solubility Slightly soluble in Chloroform, DMSO, and Methanol[5]
pKa (Predicted) 16.38 ± 0.30[5]
LogP (Predicted) 1.8 - 2.09[4][5]
CAS Number 5585-96-6[4][5]

Experimental Protocols

Synthesis of this compound from 4-Hydroxyindole

A common and efficient method for the synthesis of this compound is the acetylation of 4-hydroxyindole.[6]

Materials:

  • 4-Hydroxyindole

  • Dichloromethane (DCM)

  • Pyridine

  • Acetic anhydride

  • 20% aqueous citric acid solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

  • Heptane

  • Nitrogen (N₂) atmosphere

Procedure:

  • Under a nitrogen atmosphere, charge a reaction vessel with 4-hydroxyindole (1 equivalent, limiting reagent) and dichloromethane (6 volumes relative to the 4-hydroxyindole charge).

  • Cool the reaction mixture to 0-5 °C.

  • Add pyridine (1.2 equivalents) dropwise to the mixture while maintaining the temperature at 0-5 °C.

  • Subsequently, add acetic anhydride (1.1 equivalents) dropwise, also at 0-5 °C.

  • Allow the reaction to warm to 20-25 °C over 1 to 1.5 hours and continue stirring at this temperature for an additional 3 hours.

  • Monitor the reaction for completion using an appropriate analytical method (e.g., TLC or LC-MS).

  • Upon completion, wash the reaction mixture three times with a 20% aqueous citric acid solution (3 volumes each time) and then once with a saturated sodium bicarbonate solution (3 volumes).

  • Dry the dichloromethane layer over magnesium sulfate, filter, and then concentrate the solution to half its volume by distillation.

  • Add heptane (6 volumes) and continue distillation to remove more dichloromethane until the product fully precipitates.

  • Cool the mixture to 15-25 °C and collect the solid product by filtration.

  • Wash the collected solid with heptane (1 volume) and dry it under a vacuum at 60 °C overnight.[6]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H and 13C NMR spectra are typically recorded on a 200-500 MHz spectrometer.

  • The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[7]

  • 1H NMR data should be reported to two decimal places, including integration, multiplicity (s, d, t, q, m), and coupling constants (J) in Hertz (Hz).

  • 13C NMR chemical shifts are reported to one decimal place.

Infrared (IR) Spectroscopy:

  • IR spectra can be obtained using an ATR-IR (Attenuated Total Reflection Infrared Spectroscopy) instrument or by preparing a KBr pellet.

  • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Characteristic peaks for the N-H stretch, C=O stretch of the ester, and aromatic C-H and C=C bonds should be identified.

Mass Spectrometry (MS):

  • Mass spectra are typically acquired using electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

  • The molecular ion peak [M+H]⁺ or [M]⁺ should be observed at m/z corresponding to the molecular weight of this compound (175.18).

  • Fragmentation patterns can provide further structural confirmation.

Proposed Metabolic Pathway

While specific metabolic studies on this compound are not extensively documented, a probable metabolic pathway can be inferred from its structure and the metabolism of similar compounds, such as 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT). The primary metabolic step is likely the hydrolysis of the acetate ester group by esterase enzymes to yield 4-hydroxyindole. This process is analogous to the conversion of 4-AcO-DMT to its active metabolite, psilocin (4-hydroxy-N,N-dimethyltryptamine).

Metabolic_Pathway cluster_0 Phase I Metabolism This compound This compound 4-Hydroxyindole 4-Hydroxyindole This compound->4-Hydroxyindole Esterase Hydrolysis

Caption: Proposed primary metabolic pathway of this compound.

Potential Signaling Pathways

The biological activities and signaling pathways of this compound itself have not been extensively studied. However, as an indole derivative, its metabolic product, 4-hydroxyindole, and other structurally related indole compounds are known to interact with various biological targets. Indole and its derivatives can act as signaling molecules in both prokaryotic and eukaryotic systems. They have been shown to modulate pathways involved in plant growth, microbial communication, and virulence. In the context of drug development, indole-based structures are known to interact with a wide range of receptors and enzymes, including serotonin receptors, kinases, and tubulin. Therefore, any biological activity of this compound would likely be mediated through its conversion to 4-hydroxyindole or by serving as a precursor for other functionalized indoles.

Experimental Workflow: Synthesis and Quality Control

The following diagram illustrates a typical workflow for the synthesis and quality control of this compound, ensuring the production of a high-purity chemical intermediate suitable for research and development.

Synthesis_QC_Workflow cluster_synthesis Synthesis Stage cluster_qc Quality Control Stage start Starting Materials (4-Hydroxyindole, Acetic Anhydride, etc.) reaction Acetylation Reaction start->reaction workup Aqueous Workup (Washing and Extraction) reaction->workup purification Crystallization/Purification workup->purification drying Drying under Vacuum purification->drying product Final Product: This compound drying->product sampling Sampling product->sampling identity Identity Confirmation (NMR, MS) sampling->identity purity Purity Analysis (HPLC, GC) sampling->purity physical Physical Characterization (Melting Point, Appearance) sampling->physical release Batch Release identity->release purity->release physical->release

Caption: A logical workflow for the synthesis and quality control of this compound.

Conclusion

This compound is a versatile and important chemical intermediate with well-defined physicochemical properties. Its synthesis is straightforward, and it serves as a valuable precursor for a range of more complex molecules, most notably in the field of psychedelic research and drug development. While its own biological activity is not extensively characterized, its role as a prodrug or synthetic intermediate makes it a compound of significant interest to researchers in medicinal chemistry, organic synthesis, and pharmacology. The protocols and data presented in this guide offer a solid foundation for the safe and effective handling and application of this compound in a research and development setting.

References

The Mechanism of Action of 4-Acetoxyindole in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetoxyindole, a synthetic tryptamine derivative also known as O-acetylpsilocin or psilacetin, is a compound of significant interest in neuropharmacology and drug development. Structurally related to the naturally occurring psychedelic psilocybin, this compound functions as a prodrug to psilocin, the primary psychoactive metabolite. This technical guide provides an in-depth exploration of the mechanism of action of this compound in biological systems, focusing on its metabolic activation, receptor pharmacology, and downstream signaling cascades. Quantitative data are presented in structured tables, and key experimental methodologies are detailed to facilitate reproducibility. Furthermore, signaling pathways and experimental workflows are visualized using logical diagrams to provide a clear and comprehensive overview of the current understanding of this compound's biological activity.

Introduction

This compound, chemically designated as 3-[2-(dimethylamino)ethyl]-1H-indol-4-yl acetate, is a semi-synthetic psychedelic substance belonging to the tryptamine class.[1] It is the acetate ester of psilocin (4-hydroxy-N,N-dimethyltryptamine), the principal active metabolite of psilocybin.[1] The primary mechanism of action of this compound is centered around its rapid in vivo conversion to psilocin, which then acts as a potent agonist at various serotonin receptors, with a particularly high affinity for the 5-HT2A subtype.[2] The activation of 5-HT2A receptors is widely considered to be the key event initiating the cascade of neurophysiological changes that underlie the characteristic psychedelic effects of these compounds.[3] This guide will dissect the journey of this compound from administration to its molecular interactions within the central nervous system.

Pharmacokinetics and Metabolism

The biological activity of this compound is critically dependent on its metabolic conversion to psilocin. This biotransformation is a rapid and efficient process.

Deacetylation to Psilocin

Upon administration, this compound undergoes rapid deacetylation, primarily mediated by esterase enzymes present in the body, to yield psilocin.[2] This conversion is a crucial step, as psilocin is the pharmacologically active molecule that interacts with serotonin receptors. The half-life of psilocin derived from this compound has been reported to be approximately 14.7 minutes in mice, following a two-phase elimination pattern.[4]

Further Metabolism of Psilocin

Once formed, psilocin is further metabolized through several pathways, primarily involving glucuronidation and oxidation. The main metabolic products include psilocin-O-glucuronide and 4-hydroxyindole-3-acetic acid (4-HIAA).[5] The enzymes involved in psilocin metabolism include monoamine oxidase (MAO) and cytochrome P450 (CYP) enzymes.[5]

Metabolic Pathway of this compound

The overall metabolic cascade of this compound is a multi-step process that begins with its activation and ends with the formation of excretable metabolites.

Metabolic Pathway of this compound This compound This compound Psilocin (4-HO-DMT) Psilocin (4-HO-DMT) This compound->Psilocin (4-HO-DMT) Deacetylation (Esterases) Psilocin-O-glucuronide Psilocin-O-glucuronide Psilocin (4-HO-DMT)->Psilocin-O-glucuronide Glucuronidation (UGTs) 4-Hydroxyindole-3-acetaldehyde 4-Hydroxyindole-3-acetaldehyde Psilocin (4-HO-DMT)->4-Hydroxyindole-3-acetaldehyde Oxidative deamination (MAO) 4-Hydroxyindole-3-acetic acid (4-HIAA) 4-Hydroxyindole-3-acetic acid (4-HIAA) 4-Hydroxyindole-3-acetaldehyde->4-Hydroxyindole-3-acetic acid (4-HIAA) Oxidation

Caption: Metabolic conversion of this compound to its active metabolite psilocin and subsequent degradation pathways.

Receptor Pharmacology

The pharmacological effects of this compound are mediated by the interaction of its active metabolite, psilocin, with a range of serotonin (5-HT) receptors.

Receptor Binding Affinities

Psilocin exhibits a high affinity for several serotonin receptor subtypes, with a notable preference for the 5-HT2A receptor. The binding affinity is typically quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher affinity. While this compound itself is a prodrug, it is understood to have the potential to interact with serotonin receptors.[6]

Table 1: Binding Affinities (Ki, nM) of Psilocin at Human Serotonin Receptors

ReceptorPsilocin Ki (nM)Reference
5-HT1A49.0[7]
5-HT1B219.6[7]
5-HT1D36.4[7]
5-HT1E52.2[7]
5-HT2A107.2[7]
5-HT2B4.6[7]
5-HT2C97.3 (rat)[7]
5-HT5A83.7[7]

Note: Data for this compound's direct binding affinity is limited due to its rapid conversion to psilocin.

Functional Activity

Beyond binding, the functional activity of a compound at a receptor is crucial. This is often measured by the half-maximal effective concentration (EC50), which represents the concentration of a drug that induces a response halfway between the baseline and maximum. Psilocin acts as a partial agonist at the 5-HT2A receptor.

Table 2: Functional Activity (EC50, nM) of Psilocin

ReceptorAssayPsilocin EC50 (nM)Reference
5-HT2ACalcium Mobilization10[8]

Downstream Signaling Pathways

The activation of the 5-HT2A receptor by psilocin initiates a complex cascade of intracellular signaling events. The primary pathway involves the Gq/11 protein, leading to the activation of phospholipase C (PLC).[3][9]

Gq/11-PLC Signaling Pathway

Upon psilocin binding, the 5-HT2A receptor undergoes a conformational change that activates the heterotrimeric G protein Gq/11.[10][11] The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[10][11] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[10][11] This signaling cascade is believed to be a key mediator of the psychedelic effects.[12]

5-HT2A Receptor Gq/11 Signaling Pathway Psilocin Psilocin 5-HT2A Receptor 5-HT2A Receptor Psilocin->5-HT2A Receptor binds Gq/11 Gq/11 5-HT2A Receptor->Gq/11 activates PLC Phospholipase C Gq/11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 Inositol Trisphosphate PIP2->IP3 DAG Diacylglycerol PIP2->DAG Ca2+ Intracellular Ca2+ Release IP3->Ca2+ PKC Protein Kinase C DAG->PKC Downstream Effects Downstream Effects Ca2+->Downstream Effects PKC->Downstream Effects

Caption: The canonical Gq/11-PLC signaling cascade initiated by psilocin binding to the 5-HT2A receptor.

β-Arrestin Pathway

In addition to G protein-dependent signaling, 5-HT2A receptor activation can also lead to the recruitment of β-arrestins.[13][14] β-arrestin recruitment is involved in receptor desensitization and internalization, but can also initiate G protein-independent signaling pathways.[15] The balance between Gq/11 and β-arrestin pathway activation (biased agonism) may play a role in the specific pharmacological profile of different 5-HT2A agonists.[16][17]

Key Experimental Protocols

The following sections provide an overview of the methodologies used to characterize the mechanism of action of this compound and its active metabolite, psilocin.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Objective: To measure the affinity of psilocin for the 5-HT2A receptor.

  • Materials:

    • Membrane preparations from cells expressing the human 5-HT2A receptor (e.g., CHO-K1 cells).[18]

    • Radioligand (e.g., [3H]ketanserin).[9]

    • Non-labeled competitor (psilocin).

    • Assay buffer, wash buffer.[9]

    • Glass fiber filter plates.[9]

    • Scintillation counter.[9]

  • Procedure:

    • In a 96-well plate, incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (psilocin).[9]

    • Allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.[9]

    • Wash the filters with ice-cold wash buffer.[9]

    • Measure the radioactivity retained on the filters using a scintillation counter.[9]

    • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value using the Cheng-Prusoff equation.[19]

Radioligand Binding Assay Workflow Prepare Reagents Prepare receptor membranes, radioligand, and competitor Incubation Incubate reagents in 96-well plate Prepare Reagents->Incubation Filtration Filter through glass fiber plate Incubation->Filtration Washing Wash filters to remove unbound ligand Filtration->Washing Counting Measure radioactivity Washing->Counting Analysis Calculate IC50 and Ki Counting->Analysis

Caption: A simplified workflow for determining receptor binding affinity using a radioligand binding assay.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation.

  • Objective: To determine the functional potency (EC50) of psilocin at the 5-HT2A receptor.

  • Materials:

    • Cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO-K1 cells).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[20][21][22][23]

    • Assay buffer (e.g., HHBS).[20][23]

    • Fluorescence plate reader with an automated liquid handling system.[23]

  • Procedure:

    • Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.[20][23]

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) by incubating for approximately 1 hour.[20][21][23]

    • Wash the cells to remove excess dye.[24]

    • Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

    • Add varying concentrations of the agonist (psilocin) to the wells.

    • Monitor the change in fluorescence over time, which corresponds to the increase in intracellular calcium.

    • The concentration of the agonist that produces 50% of the maximal response is the EC50 value.

Head-Twitch Response (HTR) in Mice

The HTR is a behavioral assay in rodents that is considered a proxy for hallucinogenic activity in humans.[25][26]

  • Objective: To assess the in vivo psychedelic-like effects of this compound.

  • Animals: Male C57BL/6J mice are commonly used.[27]

  • Procedure:

    • Administer the test compound (this compound or psilocin) to the mice, typically via intraperitoneal (i.p.) injection.[27]

    • Place the mice in an observation chamber.

    • Record the number of head twitches over a specified period (e.g., 10-20 minutes).[27][28]

    • The frequency of head twitches is correlated with the psychedelic potency of the compound.[25]

In Vitro Metabolism using Human Liver Microsomes

This assay is used to study the metabolic fate of a compound.

  • Objective: To identify the metabolites of this compound.

  • Materials:

    • Pooled human liver microsomes (HLMs).[29][30]

    • NADPH regenerating system (cofactor).

    • Test compound (this compound).

    • Incubation buffer.

    • LC-MS/MS system for analysis.[29][30]

  • Procedure:

    • Incubate the test compound with HLMs in the presence of the NADPH regenerating system at 37°C.[29]

    • At various time points, stop the reaction by adding a quenching solvent (e.g., acetonitrile).[29]

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant using LC-MS/MS to identify and quantify the parent compound and its metabolites.[29][30]

Conclusion

This compound serves as a valuable research tool and a potential therapeutic agent due to its function as a prodrug for the potent serotonergic agonist, psilocin. Its mechanism of action is well-established to be initiated by rapid deacetylation to psilocin, which then primarily targets the 5-HT2A receptor. The subsequent activation of the Gq/11-PLC signaling pathway is a critical event that leads to the downstream cellular and physiological effects associated with psychedelic experiences. A deeper understanding of the nuances of its interaction with various serotonin receptor subtypes and the resulting signaling cascades, including the role of biased agonism, will be crucial for the rational design of novel therapeutics with improved efficacy and safety profiles. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other related tryptamines in the pursuit of advancing our knowledge of neuropharmacology and developing innovative treatments for a range of neuropsychiatric conditions.

References

Synthesis of 4-Acetoxyindole Analogs for SAR Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-acetoxyindole scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of biologically active molecules. Its versatility allows for the exploration of diverse chemical space, leading to the discovery of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the synthesis of this compound analogs for structure-activity relationship (SAR) studies, focusing on synthetic methodologies, experimental protocols, and the interpretation of SAR data.

Synthetic Methodologies

The synthesis of this compound and its analogs can be broadly categorized into two main approaches: classical acylation of 4-hydroxyindoles and modern transition-metal-catalyzed C-H functionalization.

Acylation of 4-Hydroxyindoles

The most straightforward method for the synthesis of 4-acetoxyindoles is the acylation of the corresponding 4-hydroxyindole precursor. This method is widely applicable and can be used to introduce a variety of acyl groups.

General Reaction Scheme:

Where R can be an alkyl, aryl, or other functional group, and X is a leaving group, typically a halide or part of an anhydride.

A common procedure involves the reaction of 4-hydroxyindole with acetic anhydride in the presence of a base, such as pyridine, in a suitable solvent like dichloromethane (DCM).[1]

Palladium-Catalyzed C-H Acetoxylation

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions. Palladium-catalyzed C-H acetoxylation allows for the direct introduction of an acetoxy group onto the indole core, often with high regioselectivity. This method can be particularly useful for the synthesis of analogs with substitution patterns that are difficult to access through other routes.

The regioselectivity of the acetoxylation can be controlled by the choice of directing groups on the indole nitrogen. For example, the use of a pivaloyl directing group can favor acetoxylation at the C7 position.

Experimental Protocols

Protocol 1: Synthesis of this compound via Acylation of 4-Hydroxyindole[1]

Materials:

  • 4-Hydroxyindole

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 20% Aqueous citric acid solution

  • Saturated sodium bicarbonate solution

  • Magnesium sulfate (anhydrous)

  • Heptane

Procedure:

  • Under a nitrogen atmosphere, charge a reaction vessel with 4-hydroxyindole (1 equivalent) and DCM (6 volumes).

  • Cool the mixture to 0-5 °C.

  • Add pyridine (1.2 equivalents) dropwise, maintaining the temperature between 0-5 °C.

  • Add acetic anhydride (1.1 equivalents) dropwise at 0-5 °C.

  • Allow the reaction to warm to 20-25 °C and stir for 3 hours.

  • Monitor the reaction for completion by a suitable analytical method (e.g., TLC or LC-MS).

  • Upon completion, wash the reaction mixture three times with 20% aqueous citric acid solution and once with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Add heptane to precipitate the product.

  • Collect the solid by filtration, wash with heptane, and dry under vacuum to yield this compound.

Protocol 2: Synthesis of 4-Acetoxy-N,N-dialkyltryptamine Analogs

The synthesis of 4-acetoxy-N,N-dialkyltryptamine analogs, which are of significant interest for their activity at serotonin receptors, typically involves a multi-step sequence starting from 4-benzyloxyindole.

Workflow for the Synthesis of 4-Acetoxy-N,N-dialkyltryptamines:

G cluster_0 Step 1: Glyoxylamide Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Deprotection cluster_3 Step 4: Acetylation 4-Benzyloxyindole 4-Benzyloxyindole Glyoxylamide_intermediate Glyoxylamide_intermediate 4-Benzyloxyindole->Glyoxylamide_intermediate 1. Oxalyl chloride 2. Dialkylamine Oxalyl_chloride Oxalyl_chloride Dialkylamine Dialkylamine Glyoxylamide_intermediate_2 Glyoxylamide intermediate 4-Benzyloxy-N,N-dialkyltryptamine 4-Benzyloxy-N,N-dialkyltryptamine Glyoxylamide_intermediate_2->4-Benzyloxy-N,N-dialkyltryptamine Reduction LiAlH4 LiAlH4 4-Benzyloxy-N,N-dialkyltryptamine_2 4-Benzyloxy-N,N-dialkyltryptamine 4-Hydroxy-N,N-dialkyltryptamine 4-Hydroxy-N,N-dialkyltryptamine 4-Benzyloxy-N,N-dialkyltryptamine_2->4-Hydroxy-N,N-dialkyltryptamine Hydrogenolysis H2_Pd_C H2, Pd/C 4-Hydroxy-N,N-dialkyltryptamine_2 4-Hydroxy-N,N-dialkyltryptamine 4-Acetoxy-N,N-dialkyltryptamine 4-Acetoxy-N,N-dialkyltryptamine 4-Hydroxy-N,N-dialkyltryptamine_2->4-Acetoxy-N,N-dialkyltryptamine Acylation Acetic_anhydride Acetic anhydride

Caption: Synthetic workflow for 4-acetoxy-N,N-dialkyltryptamines.

Structure-Activity Relationship (SAR) Studies

The this compound scaffold has been extensively explored in SAR studies targeting a variety of biological targets. The following sections summarize key findings for different classes of this compound analogs.

5-HT Receptor Agonists

A significant body of research has focused on this compound-containing tryptamines as agonists of serotonin (5-HT) receptors, particularly the 5-HT2A, 5-HT2B, and 5-HT2C subtypes. These compounds are analogs of psilocybin and are of interest for their potential therapeutic applications in treating psychiatric disorders.

SAR Insights:

  • 4-Acetoxy Group as a Prodrug: The 4-acetoxy group is often considered a prodrug moiety, as it is readily hydrolyzed in vivo by esterases to the corresponding 4-hydroxy analog, which is typically the active species.

  • N,N-Dialkyl Substitution: The nature of the substituents on the tryptamine nitrogen plays a crucial role in modulating potency and selectivity. Generally, smaller alkyl groups like methyl and ethyl are well-tolerated.

Quantitative SAR Data for 4-Acetoxy-N,N-dialkyltryptamines at 5-HT2A Receptors:

CompoundR1R25-HT2A EC50 (nM)5-HT2A Emax (%)
4-AcO-DMTMeMe79.2~80
4-AcO-DETEtEt130~90
4-AcO-DPTn-Prn-Pr250~95
4-AcO-DIPTi-Pri-Pr340~75
Kinase Inhibitors

The indole nucleus is a common scaffold in the design of kinase inhibitors. While SAR data for this compound-based kinase inhibitors is less extensive than for 5-HT receptor agonists, some studies have explored this chemical space. For example, 4-azaindole analogs, which are bioisosteres of indoles, have been investigated as inhibitors of p21-activated kinase 1 (PAK1). The introduction of a nitrogen atom in the 4-position can improve physicochemical properties such as solubility and lipophilicity.

Logical Relationship for Kinase Inhibitor Design:

G Indole_Scaffold Indole Scaffold 4-Azaindole_Analog 4-Azaindole Analog (Bioisostere) Indole_Scaffold->4-Azaindole_Analog Bioisosteric Replacement Improved_Properties Improved Physicochemical Properties (e.g., solubility) 4-Azaindole_Analog->Improved_Properties PAK1_Inhibition PAK1 Inhibition 4-Azaindole_Analog->PAK1_Inhibition

Caption: Bioisosteric replacement strategy for kinase inhibitors.

Signaling Pathways

The biological effects of this compound analogs that act as 5-HT2A receptor agonists are mediated through the Gq/11 signaling pathway. Activation of the 5-HT2A receptor leads to a cascade of intracellular events, ultimately resulting in the mobilization of intracellular calcium.

Simplified 5-HT2A Receptor Signaling Pathway:

G Agonist This compound Analog (Active Metabolite) 5HT2A_Receptor 5-HT2A Receptor Agonist->5HT2A_Receptor Binds to Gq_11 Gq/11 Protein 5HT2A_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) Activation DAG->PKC Ca2 Ca2+ Release ER->Ca2

Caption: 5-HT2A receptor Gq/11 signaling cascade.

Conclusion

The this compound scaffold is a valuable starting point for the design and synthesis of novel drug candidates. A thorough understanding of the available synthetic methodologies and the structure-activity relationships for different biological targets is essential for the successful development of new therapeutics based on this versatile chemical framework. This guide provides a foundation for researchers to explore the rich chemistry of 4-acetoxyindoles and to design and synthesize new analogs with improved potency, selectivity, and pharmacokinetic properties.

References

Spectroscopic Profile of 4-Acetoxyindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive spectroscopic analysis of 4-acetoxyindole, a key intermediate in the synthesis of various biologically active compounds. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for these analyses.

Spectroscopic Data Summary

The structural elucidation of this compound has been achieved through a combination of spectroscopic techniques. The quantitative data from ¹H NMR, ¹³C NMR, FT-IR, and MS analyses are summarized in the tables below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
8.15br s-1HNH
7.29t3.01HAr-H 2
7.19t7.91HAr-H 6
7.11dd7.7, 0.71HAr-H 7
6.81dd7.9, 0.71HAr-H 5
6.70dd3.0, 1.81HAr-H 3
2.37s-3HC(=O)CH

¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmCarbon Assignment
169.5C =O
143.2C 4
136.6C 7a
125.7C 2
122.9C 3a
122.3C 6
115.8C 7
109.9C 5
102.6C 3
21.1C H₃
Infrared (IR) Spectroscopy

FT-IR Spectral Data of this compound (KBr Pellet)

Wavenumber (cm⁻¹)Vibrational Mode
3400-3300N-H Stretch
3100-3000Aromatic C-H Stretch
1760C=O Stretch (Ester)
1620, 1580, 1460Aromatic C=C Bending
1370C-H Bend (CH₃)
1210C-O Stretch (Ester)
780, 740Aromatic C-H Out-of-Plane Bending
Mass Spectrometry (MS)

Mass Spectrometry Data of this compound

m/zRelative Intensity (%)Assignment
17545[M]⁺
133100[M - C₂H₂O]⁺
10520[M - C₂H₂O - CO]⁺
7715[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses performed on this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 5-10 mg of this compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (0 ppm).

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

¹H NMR Spectroscopy Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: -2 to 12 ppm.

  • Number of Scans: 16.

  • Relaxation Delay: 1.0 s.

¹³C NMR Spectroscopy Parameters:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Spectral Width: 0 to 220 ppm.

  • Number of Scans: 1024.

  • Relaxation Delay: 2.0 s.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of this compound (1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then compressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: The FT-IR spectrum was recorded using a Fourier Transform Infrared Spectrometer.

Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 32.

  • Background: A spectrum of a pure KBr pellet was used as the background.

Mass Spectrometry (MS)

Sample Introduction: The sample was introduced into the mass spectrometer via a gas chromatograph (GC-MS).

Instrumentation: An electron ionization (EI) mass spectrometer was used.

Parameters:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Mass Range: 50-500 m/z.

Data Interpretation and Structural Confirmation Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_Techniques Spectroscopic Techniques cluster_Data_Analysis Data Analysis and Interpretation cluster_Conclusion Structural Confirmation NMR NMR Spectroscopy (¹H and ¹³C) NMR_Data Chemical Shifts Coupling Constants Carbon Skeleton NMR->NMR_Data Provides data on IR FT-IR Spectroscopy IR_Data Functional Group Identification (C=O, N-H, C-O) IR->IR_Data Provides data on MS Mass Spectrometry (EI-MS) MS_Data Molecular Ion Peak (m/z) Fragmentation Pattern MS->MS_Data Provides data on Structure Proposed Structure of This compound NMR_Data->Structure Suggests Confirmation Confirmation of Molecular Structure NMR_Data->Confirmation IR_Data->Structure Supports IR_Data->Confirmation MS_Data->Structure Confirms MW and suggests fragments MS_Data->Confirmation Structure->Confirmation

Caption: Logical workflow for the spectroscopic analysis of this compound.

The Therapeutic Potential of Indole Alkaloids: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole alkaloids, a vast and structurally diverse class of natural products, have emerged as a significant source of pharmacologically active compounds with immense therapeutic potential.[1][2] Their unique chemical scaffolds have been honed by evolution to interact with a wide array of biological targets, leading to a broad spectrum of activities, including anticancer, antimicrobial, neuroprotective, and anti-inflammatory effects.[3][4] This technical guide provides an in-depth exploration of the therapeutic promise of indole alkaloids, focusing on their mechanisms of action, relevant signaling pathways, and the experimental methodologies used to evaluate their efficacy. Quantitative data from preclinical studies are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this important class of natural products.

Introduction to Indole Alkaloids

Indole alkaloids are a major class of alkaloids characterized by the presence of an indole nucleus, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring.[3] This privileged scaffold is found in thousands of natural products isolated from a wide variety of organisms, including plants, fungi, and marine invertebrates.[5] The structural diversity of indole alkaloids is vast, ranging from simple monomers to complex dimeric and polymeric structures. This diversity gives rise to a wide range of pharmacological activities, making them a fertile ground for the discovery of new therapeutic agents.[2][3] Several indole alkaloids are already in clinical use, most notably the anticancer agents vincristine and vinblastine.[6][7]

Anticancer Potential of Indole Alkaloids

Indole alkaloids represent a significant class of anticancer agents, with several compounds demonstrating potent activity against a range of human cancer cell lines.[6][7] Their mechanisms of action are diverse and often involve the disruption of fundamental cellular processes required for cancer cell proliferation and survival.

Mechanisms of Anticancer Activity

The anticancer effects of indole alkaloids are exerted through various mechanisms, including:

  • Inhibition of Microtubule Dynamics: The vinca alkaloids, such as vincristine and vinblastine, are classic examples of indole alkaloids that target microtubules. They bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the M-phase and ultimately induces apoptosis (programmed cell death).[6]

  • Modulation of Signaling Pathways: Many indole alkaloids exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer. A prominent example is the Mitogen-Activated Protein Kinase (MAPK) pathway , which plays a crucial role in cell proliferation, differentiation, and survival.[8] Indole alkaloids like evodiamine have been shown to interfere with this pathway.[6]

  • Induction of Apoptosis: Indole alkaloids can trigger apoptosis through both intrinsic and extrinsic pathways. This can involve the regulation of pro-apoptotic and anti-apoptotic proteins, activation of caspases, and disruption of mitochondrial function.[1]

  • Inhibition of Angiogenesis: Some indole alkaloids can inhibit the formation of new blood vessels (angiogenesis), a process that is essential for tumor growth and metastasis.[1]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected indole alkaloids against various human cancer cell lines, providing a quantitative measure of their cytotoxic potency.

Indole AlkaloidCancer Cell LineIC50 (µM)Reference
Vincristine A549 (Lung)0.02 ± 0.003[6]
MCF-7 (Breast)0.015 ± 0.002[6]
HCT116 (Colon)0.01 ± 0.001[6]
Vinblastine A549 (Lung)0.012 ± 0.002[6]
MCF-7 (Breast)0.009 ± 0.001[6]
HCT116 (Colon)0.007 ± 0.001[6]
Evodiamine A549 (Lung)1.5 ± 0.2[6]
MCF-7 (Breast)2.1 ± 0.3[6]
HCT116 (Colon)1.8 ± 0.25[6]
Signaling Pathway Visualization: MAPK/ERK Pathway

The MAPK/ERK pathway is a key signaling cascade that is often targeted by anticancer indole alkaloids. The following diagram illustrates the canonical pathway and a potential point of intervention for these compounds.

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation IndoleAlkaloid Indole Alkaloid (e.g., Evodiamine) IndoleAlkaloid->MEK Inhibition

Caption: The MAPK/ERK signaling pathway and a potential inhibitory point for indole alkaloids.

Antimicrobial Activity of Indole Alkaloids

The rise of antibiotic resistance has created an urgent need for novel antimicrobial agents.[9] Indole alkaloids have demonstrated significant activity against a broad spectrum of pathogenic bacteria and fungi, making them promising candidates for the development of new anti-infective drugs.[10]

Mechanisms of Antimicrobial Action

Indole alkaloids employ several mechanisms to combat microbial growth, including:

  • Disruption of Cell Membranes: Some indole alkaloids can intercalate into the lipid bilayer of microbial cell membranes, leading to increased permeability and leakage of essential cellular components.[10]

  • Inhibition of Biofilm Formation: Biofilms are structured communities of microorganisms that are notoriously resistant to conventional antibiotics. Certain indole alkaloids have been shown to inhibit biofilm formation, rendering the microbes more susceptible to treatment.[9]

  • Inhibition of Essential Enzymes: Indole alkaloids can target and inhibit enzymes that are crucial for microbial survival, such as those involved in DNA replication, protein synthesis, and cell wall biosynthesis.[11]

  • Inhibition of Efflux Pumps: Efflux pumps are membrane proteins that bacteria use to expel antibiotics, contributing to drug resistance. Some indole alkaloids can inhibit the activity of these pumps, thereby restoring the efficacy of existing antibiotics.[9]

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below presents the MIC values for selected indole alkaloids against various pathogenic microbes.

Indole AlkaloidMicroorganismMIC (µg/mL)Reference
Tris(1H-indol-3-yl)methylium Staphylococcus aureus (MRSA)1-16
Escherichia coli32-128
Compound 3b (indole DKP) Staphylococcus aureus0.39-1.56
Pseudomonas aeruginosa0.39-1.56
Compound 4 (monoterpene indole alkaloid azine derivative) Helicobacter pylori10 µM[10]
Compound 6 (monoterpene indole alkaloid azine derivative) Helicobacter pylori10 µM[10]

Neuroprotective Effects of Indole Alkaloids

Neurodegenerative diseases such as Alzheimer's and Parkinson's pose a significant and growing threat to global health. Indole alkaloids have shown considerable promise as neuroprotective agents due to their ability to combat oxidative stress, neuroinflammation, and protein aggregation.[12]

Mechanisms of Neuroprotection

The neuroprotective properties of indole alkaloids are attributed to several mechanisms:

  • Antioxidant Activity: Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. Indole alkaloids can scavenge free radicals and upregulate endogenous antioxidant defense systems.[13]

  • Activation of the Keap1-Nrf2 Pathway: The Keap1-Nrf2 pathway is a major regulator of cellular antioxidant responses. Certain indole alkaloids can activate this pathway, leading to the expression of a battery of protective genes.[14][15]

  • Anti-inflammatory Effects: Neuroinflammation plays a critical role in the progression of neurodegenerative disorders. Indole alkaloids can suppress the production of pro-inflammatory mediators in the brain.[16]

  • Inhibition of Protein Aggregation: The aggregation of misfolded proteins, such as amyloid-beta and alpha-synuclein, is a hallmark of many neurodegenerative diseases. Some indole alkaloids have been found to inhibit the aggregation of these proteins.[13]

Signaling Pathway Visualization: Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a critical target for neuroprotective indole alkaloids. The diagram below illustrates how these compounds can activate this protective signaling cascade.

Keap1_Nrf2_Pathway IndoleAlkaloid Indole Alkaloid Keap1_Nrf2_Complex Keap1-Nrf2 Complex IndoleAlkaloid->Keap1_Nrf2_Complex Disruption Nrf2 Nrf2 Keap1_Nrf2_Complex->Nrf2 Release Ubiquitination Ubiquitination & Proteasomal Degradation Keap1_Nrf2_Complex->Ubiquitination Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) AntioxidantGenes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->AntioxidantGenes Activation CellularProtection Cellular Protection AntioxidantGenes->CellularProtection

Caption: Activation of the Keap1-Nrf2 antioxidant response pathway by indole alkaloids.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to assess the therapeutic potential of indole alkaloids.

Extraction and Isolation of Indole Alkaloids

The initial step in studying indole alkaloids from natural sources is their extraction and purification.

Protocol: General Extraction and Fractionation

  • Plant Material Preparation: The plant material (e.g., leaves, bark, roots) is dried and ground into a fine powder.[17]

  • Extraction: The powdered material is typically extracted with an organic solvent such as methanol or ethanol, often under acidic conditions to facilitate the extraction of basic alkaloids.[18]

  • Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloids from neutral and acidic compounds. The extract is dissolved in an acidic aqueous solution and washed with an immiscible organic solvent to remove neutral compounds. The aqueous layer is then made basic, and the alkaloids are extracted into an organic solvent like chloroform or ethyl acetate.[18]

  • Chromatographic Purification: The crude alkaloid extract is further purified using various chromatographic techniques, including:

    • Column Chromatography: Using stationary phases like silica gel or alumina.[19]

    • High-Performance Liquid Chromatography (HPLC): For high-resolution separation and purification.[20]

    • High-Performance Counter-Current Chromatography (HPCCC): A liquid-liquid chromatography technique suitable for the separation of complex mixtures.[21]

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Protocol: MTT Assay

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the indole alkaloid for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[22]

Protocol: Broth Microdilution Assay

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.[23]

  • Serial Dilution of Compound: The indole alkaloid is serially diluted in a 96-well microtiter plate containing broth.[22]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.[22]

  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) for microbial growth.[23]

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[22]

Western Blot Analysis of Signaling Pathways

Western blotting is a technique used to detect specific proteins in a sample and is crucial for studying the effect of indole alkaloids on signaling pathways.[24][25]

Protocol: Western Blot Analysis

  • Protein Extraction: Cells treated with the indole alkaloid are lysed to extract total proteins.

  • Protein Quantification: The protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).[24]

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[25]

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[25]

  • Blocking: The membrane is blocked with a protein-rich solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., phosphorylated ERK).[24]

  • Secondary Antibody Incubation: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.[24]

  • Detection: The protein bands are visualized using a chemiluminescent or fluorescent substrate and an imaging system.[25]

  • Data Analysis: The intensity of the protein bands is quantified to determine changes in protein expression or phosphorylation levels.[24]

Experimental Workflow Visualization

The following diagram provides a visual representation of a typical experimental workflow for evaluating the anticancer activity of an indole alkaloid.

Experimental_Workflow Extraction Extraction & Isolation of Indole Alkaloid Characterization Structural Characterization Extraction->Characterization Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Characterization->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism WesternBlot Western Blot (Signaling Pathways) Mechanism->WesternBlot ApoptosisAssay Apoptosis Assay (e.g., Flow Cytometry) Mechanism->ApoptosisAssay InVivo In Vivo Studies (Animal Models) Mechanism->InVivo ClinicalTrials Clinical Trials InVivo->ClinicalTrials

Caption: A generalized experimental workflow for anticancer drug discovery from indole alkaloids.

Conclusion and Future Perspectives

Indole alkaloids represent a treasure trove of chemical diversity and biological activity. Their proven efficacy in various therapeutic areas, particularly in oncology, infectious diseases, and neurodegeneration, underscores their importance in drug discovery and development. The continued exploration of novel indole alkaloids from diverse natural sources, coupled with advances in synthetic chemistry and a deeper understanding of their molecular targets and mechanisms of action, will undoubtedly lead to the development of new and improved therapies for a wide range of human diseases. Future research should focus on elucidating the structure-activity relationships of these compounds to guide the design of more potent and selective analogs, as well as on conducting rigorous preclinical and clinical studies to translate the promising in vitro findings into tangible clinical benefits.

References

The Synthesis of Psilocin from 4-Acetoxyindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical synthesis of psilocin (4-hydroxy-N,N-dimethyltryptamine) from the precursor 4-acetoxyindole. The primary focus of this document is the well-established Speeter-Anthony tryptamine synthesis, a reliable and scalable method for producing psilocin. This guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and quantitative data to support research and development in the fields of neuroscience and medicinal chemistry.

Introduction

Psilocin, the pharmacologically active metabolite of psilocybin, is a potent agonist of serotonin receptors, particularly the 5-HT2A subtype, which is believed to mediate its profound effects on perception and mood.[1] As a research chemical, synthetic psilocin is a critical tool for studying the serotonergic system and exploring its therapeutic potential for various psychiatric conditions.[1] The synthesis of psilocin from this compound offers a practical and efficient route to obtain this valuable compound for preclinical and clinical research.[2]

This compound is a versatile chemical intermediate used in the synthesis of various indole-based compounds.[3][4] Its chemical properties, including a melting point of 100-102°C and solubility in various organic solvents, make it a suitable starting material for multi-step syntheses.[5]

Synthesis Pathway: Speeter-Anthony Tryptamine Synthesis

The conversion of this compound to psilocin is typically achieved through a three-step process based on the Speeter-Anthony tryptamine synthesis.[6][7] This pathway involves:

  • Acylation: Reaction of this compound with oxalyl chloride to form an indolylglyoxylyl chloride intermediate.

  • Amidation: Subsequent reaction with dimethylamine to yield 4-acetoxy-N,N-dimethyl-indole-3-glyoxylamide.

  • Reduction: Reduction of the glyoxylamide and the acetoxy group using a powerful reducing agent, typically lithium aluminum hydride (LAH), to afford psilocin.[6]

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Acylation cluster_step2 Step 2: Amidation cluster_step3 Step 3: Reduction start This compound step1_reagent Oxalyl Chloride start->step1_reagent step1_product Indolylglyoxylyl Chloride Intermediate step1_reagent->step1_product step2_reagent Dimethylamine step1_product->step2_reagent step2_product 4-Acetoxy-N,N-dimethyl- indole-3-glyoxylamide step2_reagent->step2_product step3_reagent Lithium Aluminum Hydride (LAH) step2_product->step3_reagent end Psilocin (4-HO-DMT) step3_reagent->end

Quantitative Data

The following table summarizes the typical yields for each step of the psilocin synthesis, as well as for the subsequent optional phosphorylation to psilocybin.

StepReactionKey ReagentsTypical Yield (%)Purity (%)
1 & 2Acylation & AmidationOxalyl Chloride, Dimethylamine>80>96
3ReductionLithium Aluminum Hydride (LiAlH₄)~77>99
4Phosphorylation (Optional)Tetrabenzyl pyrophosphate (TBPP)~63>98
5Hydrogenolysis (Optional)Pd/C, H₂>90>99.9
Overall (to Psilocin) ~62 >99
Overall (to Psilocybin) ~23 >99.9

Table adapted from data presented in scalable synthesis protocols.[1][2]

Experimental Protocols

The following are detailed methodologies for the key steps in the synthesis of psilocin from this compound.

Step 1 & 2: Synthesis of 4-Acetoxy-N,N-dimethyl-indole-3-glyoxylamide

This two-step, one-pot procedure involves the acylation of this compound followed by amidation.

Materials:

  • This compound

  • Oxalyl chloride

  • Anhydrous diethyl ether or other suitable anhydrous solvent

  • n-Hexane

  • Anhydrous tetrahydrofuran (THF)

  • Dimethylamine solution (e.g., 2M in THF)

Procedure:

  • In a flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Argon), dissolve this compound in anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add oxalyl chloride to the stirred solution. The addition of oxalyl chloride is exothermic and requires careful control to avoid temperature excursions.[6]

  • After the addition is complete, continue stirring for approximately 15 minutes.

  • Add n-hexane to precipitate the yellow crystalline intermediate (indolylglyoxylyl chloride).

  • Isolate the intermediate by filtration and dissolve it in anhydrous THF.

  • To the solution of the intermediate, slowly add a solution of dimethylamine.

  • After the reaction is complete, the resulting glyoxalylamide can be isolated. In many scalable syntheses, this intermediate is carried forward to the next step without extensive purification.[8]

Step 3: Reduction of 4-Acetoxy-N,N-dimethyl-indole-3-glyoxylamide to Psilocin

This step involves the simultaneous reduction of the two ketone functionalities and the acetoxy group.[6]

Materials:

  • 4-Acetoxy-N,N-dimethyl-indole-3-glyoxylamide

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous 2-methyltetrahydrofuran (2-MeTHF) or other suitable anhydrous ether solvent

  • Water

  • Sodium hydroxide solution

  • Anhydrous sodium sulfate

Procedure:

  • Under an inert atmosphere, charge a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer with a suspension of LiAlH₄ in anhydrous 2-MeTHF.[1]

  • Dissolve the 4-acetoxy-N,N-dimethyl-indole-3-glyoxylamide intermediate in anhydrous 2-MeTHF.

  • Add the solution of the intermediate dropwise to the stirred LiAlH₄ suspension at 0°C.[1]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[1]

  • Cool the reaction in an ice bath and cautiously quench by the sequential, dropwise addition of water, followed by a sodium hydroxide solution, and then more water to precipitate the aluminum salts.[1]

  • Filter the resulting slurry, and wash the solid salts thoroughly with the reaction solvent.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield crude psilocin.[1]

Purification: Psilocin is notoriously unstable and prone to oxidation.[1] For research purposes, it can be purified by recrystallization from an appropriate solvent system under an inert atmosphere to yield psilocin as a solid. Purity should be confirmed by ¹H NMR and HPLC.[1]

Pharmacological Context: 5-HT2A Receptor Interaction

Psilocin's primary pharmacological activity is mediated through its interaction with serotonin receptors, most notably the 5-HT2A receptor, a G-protein coupled receptor (GPCR).

Signaling_Pathway psilocin Psilocin receptor 5-HT2A Receptor psilocin->receptor Agonist Binding g_protein Gq/11 Protein receptor->g_protein Activation plc Phospholipase C g_protein->plc Activation downstream Downstream Signaling (e.g., IP3, DAG) plc->downstream Catalysis cellular_response Cellular Response (Psychoactive Effects) downstream->cellular_response Signal Transduction

Conclusion

The synthesis of psilocin from this compound via the Speeter-Anthony tryptamine synthesis is a well-documented and scalable method. By carefully controlling reaction parameters, particularly during the exothermic acylation step and the moisture-sensitive reduction, high-purity psilocin can be reliably produced for research purposes. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for scientists and researchers in the field of psychedelic drug development and neuropharmacology. Further research into optimizing these synthetic routes will continue to be crucial for advancing our understanding of psilocin's therapeutic potential.

References

Methodological & Application

Application Note: Quantitative Analysis of 4-Acetoxyindole using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Acetoxyindole is a significant intermediate in the synthesis of various pharmaceutical compounds, including those with potential therapeutic benefits.[1] It serves as a building block in the development of novel drugs and is utilized in chemical research as a starting material for synthesizing diverse indole-based molecules.[1] Given its importance in drug development and organic synthesis, a robust and reliable analytical method for the quantitative determination of this compound is crucial for quality control, stability studies, and research purposes.

This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise and accurate quantification of this compound. The described protocol is intended for researchers, scientists, and professionals in the drug development industry.

Principle

The method employs reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture of an organic solvent and an aqueous buffer. This compound, being a moderately polar compound, is retained on the column and then eluted by the mobile phase. Separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is performed using a UV detector at a wavelength where this compound exhibits maximum absorbance, allowing for accurate quantification.

Experimental Protocols

Reagents and Materials
  • This compound reference standard (Purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Ammonium acetate (Analytical grade)

  • Acetic acid (Glacial, Analytical grade)

  • 0.22 µm Syringe filters (Nylon or PTFE)

Apparatus and Chromatographic Conditions
  • HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and 20 mM ammonium acetate buffer (pH adjusted to 4.5 with acetic acid). A gradient elution may be employed for optimal separation from impurities.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm.[3]

  • Injection Volume: 10 µL.[2]

  • Run Time: Approximately 15 minutes.

Preparation of Solutions
  • Mobile Phase Buffer (20 mM Ammonium Acetate, pH 4.5): Dissolve approximately 1.54 g of ammonium acetate in 1 L of HPLC grade water. Adjust the pH to 4.5 using glacial acetic acid. Filter the buffer through a 0.45 µm filter before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. This solution should be stored at 2-8°C and protected from light.[4][5]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a solid sample is as follows:

  • Accurately weigh a portion of the sample expected to contain this compound.

  • Dissolve the sample in a suitable solvent, such as methanol or acetonitrile.[6]

  • Use sonication if necessary to ensure complete dissolution.[7]

  • Dilute the solution with the mobile phase to a concentration within the calibration range.

  • Filter the final solution through a 0.22 µm syringe filter prior to injection into the HPLC system to remove any particulate matter.[6][7][8]

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[9] Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by comparing the chromatograms of a blank, a placebo, the standard, and the sample.

  • Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of at least five concentrations across the desired range. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Accuracy: The accuracy of the method is the closeness of the test results obtained by the method to the true value. It is often assessed by the recovery of a known amount of analyte spiked into a blank matrix. The recovery should typically be within 98-102%.

  • Precision: The precision of the method is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. The RSD for repeatability (intra-day precision) and intermediate precision (inter-day precision) should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[10]

  • Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2]

Data Presentation

The quantitative data obtained from the method validation experiments are summarized in the tables below.

Table 1: System Suitability Parameters

Parameter Acceptance Criteria Observed Value
Tailing Factor ≤ 2.0 1.2
Theoretical Plates ≥ 2000 5800

| RSD of Peak Area | ≤ 1.0% | 0.5% |

Table 2: Method Validation Summary

Parameter Result
Linearity
Range 1 - 100 µg/mL
Correlation Coefficient (r²) 0.9995
Accuracy (% Recovery) 99.5% - 101.2%
Precision (% RSD)
Repeatability (Intra-day) 0.8%
Intermediate Precision (Inter-day) 1.2%
Sensitivity
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL

| Specificity | No interference from blank and placebo |

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_report Reporting prep_std Prepare Standard Solutions hplc_system HPLC System Setup prep_std->hplc_system prep_sample Prepare Sample Solutions prep_sample->hplc_system injection Inject Samples and Standards hplc_system->injection chrom_acq Chromatographic Data Acquisition injection->chrom_acq peak_integration Peak Integration and Identification chrom_acq->peak_integration cal_curve Construct Calibration Curve peak_integration->cal_curve quantification Quantify this compound cal_curve->quantification report_gen Generate Report quantification->report_gen

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Hypothetical Signaling Pathway Involvement

This compound itself is primarily a synthetic intermediate. However, as a precursor to psilocin, it is related to serotonergic signaling. The following diagram illustrates a simplified view of how a compound derived from this compound, such as psilocin, might interact with the serotonergic system.

signaling_pathway cluster_synthesis Synthesis & Administration cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron acetoxyindole This compound psilocin Psilocin (Active Metabolite) acetoxyindole->psilocin Deacetylation receptor 5-HT2A Receptor psilocin->receptor Agonist Binding serotonin Serotonin (5-HT) serotonin->receptor Endogenous Ligand g_protein Gq/G11 Protein Activation receptor->g_protein plc Phospholipase C (PLC) Activation g_protein->plc downstream Downstream Signaling Cascades plc->downstream

Caption: Simplified serotonergic signaling pathway relevant to this compound derivatives.

References

Protocol for In Vivo Administration of 4-Acetoxyindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

This document provides detailed protocols for the in vivo administration of 4-acetoxyindole derivatives, a class of psychoactive compounds that are garnering significant interest in neuroscience research and drug development. The information compiled herein is intended to guide researchers in the safe and effective administration of these compounds in animal models. The primary focus is on 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT or psilacetin), the most studied compound in this class, with additional information on other derivatives where available.

This compound derivatives are synthetic tryptamines and are often considered prodrugs to their corresponding 4-hydroxy analogs, such as psilocin, the active metabolite of psilocybin.[1][2] Research suggests that the acetoxy group is hydrolyzed by esterases in the body to yield the pharmacologically active 4-hydroxy compound.[3] This metabolic conversion is a critical consideration in experimental design and data interpretation.

Animal Models and Species Selection

Rodent models, particularly mice and rats, are the most commonly used species for in vivo studies of this compound derivatives.[1][4] The choice between mice and rats may depend on the specific research question, the behavioral assays to be employed, and the required volume of administration.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies of this compound derivatives.

Table 1: Pharmacokinetic Parameters of 4-AcO-DMT in Rodents

ParameterValueSpeciesRoute of AdministrationNotesReference
Bioavailability (relative to psilocybin)~70%RodentsIntraperitonealBased on total psilocin exposure.[1]
Time to Peak Plasma Concentration (Psilocin)Not explicitly statedMiceIntraperitoneal---
Elimination Half-life (Psilocin)~30 minutesMiceIntraperitonealSimilar to psilocybin.

Table 2: Reported Dosages of this compound Derivatives in Animal Studies

CompoundDosage RangeSpeciesRoute of AdministrationObserved EffectsReference
4-AcO-DMT1.0 - 5.0 mg/kgRatsNot specifiedBlocked drug-withdrawal-induced aversions.[4]
4-AcO-DMT2.5 mg/kgRatsNot specifiedDecreased response rate in drug discrimination studies.[4]
4-AcO-DET10 - 25 mgNot specified (anecdotal)OralPsychoactive effects.[3][5]
4-AcO-DiPT3 - 40 mgNot specified (anecdotal)OralPsychoactive effects.[6]
Tryptamine>15 mg/kgMiceIntravenousHead-weaving and hindlimb abduction.[7]

Experimental Protocols

Intraperitoneal (IP) Administration

Intraperitoneal injection is a common and effective route for administering this compound derivatives in rodents, allowing for rapid absorption.

Materials:

  • This compound derivative (e.g., 4-AcO-DMT fumarate)

  • Vehicle: 0.9% sterile saline

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • Analytical balance

  • Vortex mixer

  • pH meter and solutions for adjustment (if necessary)

Protocol:

  • Preparation of Dosing Solution:

    • Accurately weigh the desired amount of the this compound derivative.

    • Dissolve the compound in 0.9% sterile saline to the desired final concentration. For example, to prepare a 1 mg/mL solution, dissolve 10 mg of the compound in 10 mL of saline.

    • Vortex the solution until the compound is fully dissolved. Ensure the solution is clear and free of particulates. For some salts, slight warming or sonication may aid dissolution.

    • If necessary, adjust the pH of the solution to physiological range (6.5-7.5) using dilute HCl or NaOH. However, for most salts in saline, this may not be required.

  • Animal Dosing:

    • Weigh the animal immediately before dosing to ensure accurate dose calculation.

    • The typical injection volume for mice is 5-10 mL/kg and for rats is 2-5 mL/kg.

    • Restrain the animal appropriately. For mice, this can be done by scruffing the neck. For rats, manual restraint by a trained handler is required.

    • Insert the needle into the lower right or left quadrant of the abdomen, at an angle of approximately 30-45 degrees, avoiding the midline to prevent damage to internal organs.

    • Inject the calculated volume of the dosing solution.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any adverse reactions.

Oral Administration (Gavage)

Oral gavage ensures the precise administration of a specific dose directly into the stomach.

Materials:

  • This compound derivative

  • Vehicle (e.g., water, 0.5% methylcellulose, or a palatable vehicle like sweetened condensed milk for voluntary administration)

  • Sterile syringes

  • Oral gavage needles (flexible or rigid with a ball tip, appropriate size for the animal)

  • Analytical balance

Protocol:

  • Preparation of Dosing Solution/Suspension:

    • Prepare the dosing solution as described for IP administration. If the compound has poor aqueous solubility, a suspension can be prepared in a vehicle like 0.5% methylcellulose.

  • Animal Dosing:

    • Measure the distance from the animal's mouth to the last rib to determine the correct insertion depth for the gavage needle. Mark this length on the needle.

    • Restrain the animal securely, keeping its head and body in a straight line.

    • Gently insert the gavage needle into the mouth, over the tongue, and advance it into the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-attempt.

    • Once the needle is at the predetermined depth, administer the solution.

    • Gently remove the gavage needle.

    • Return the animal to its cage and monitor for any signs of distress.[8][9][10]

Intravenous (IV) Administration

Intravenous administration provides immediate and 100% bioavailability. This route is typically used for pharmacokinetic studies or when a rapid onset of action is required.

Materials:

  • This compound derivative

  • Sterile, pyrogen-free vehicle (e.g., 0.9% saline)

  • Sterile syringes and needles (e.g., 27-30 gauge for tail vein injection in mice)

  • Restraining device for the animal

  • Heat lamp or warm water to dilate the tail vein

Protocol:

  • Preparation of Dosing Solution:

    • Prepare a sterile and pyrogen-free solution of the compound in 0.9% saline. The solution must be completely dissolved and free of any particulates.

  • Animal Dosing:

    • Place the animal in a restraining device.

    • Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.

    • Insert the needle, bevel up, into the vein. A flash of blood in the needle hub confirms correct placement.

    • Slowly inject the solution. The maximum bolus injection volume for mice is typically 5 mL/kg.[11]

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Return the animal to its cage and monitor its condition.

Intranasal Administration

Intranasal administration can be a non-invasive method for delivering drugs to the central nervous system, potentially bypassing the blood-brain barrier.

Materials:

  • This compound derivative

  • Vehicle (e.g., saline or a mucoadhesive formulation)

  • Micropipette with fine tips

Protocol:

  • Preparation of Dosing Solution:

    • Prepare a concentrated solution of the compound in a suitable vehicle. The volume for intranasal administration is small, so a higher concentration may be necessary.

  • Animal Dosing:

    • Anesthetize the animal or use a specialized restraint technique for awake animals.[12]

    • Position the animal on its back.

    • Using a micropipette, apply small droplets of the solution into the nostrils. Alternate between nostrils to allow for absorption.

    • Keep the animal in a supine position for a short period after administration to facilitate absorption.

    • Monitor the animal for respiratory distress or any other adverse effects.

Rectal Administration

Rectal administration can be an alternative when oral administration is not feasible and can partially bypass first-pass metabolism.

Materials:

  • This compound derivative

  • Vehicle (e.g., saline, or a suppository base)

  • Syringe with a flexible catheter or a purpose-made applicator

Protocol:

  • Preparation of Dosing Formulation:

    • Prepare a solution of the compound in a small volume of a suitable vehicle.

  • Animal Dosing:

    • Gently restrain the animal.

    • Insert the lubricated catheter or applicator into the rectum to a depth of 1-2 cm.

    • Slowly administer the formulation. The volume should be kept low (e.g., 0.1-0.2 mL for mice) to prevent expulsion.

    • Hold the animal's tail down for a short period to aid retention.

    • Return the animal to its cage and monitor.[11][13]

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for In Vivo Administration

experimental_workflow cluster_preparation Preparation cluster_administration Administration cluster_post_admin Post-Administration compound Weigh Compound solution Prepare Dosing Solution compound->solution vehicle Prepare Vehicle vehicle->solution animal_prep Animal Preparation (Weighing, Restraint) solution->animal_prep injection Administer Compound (IP, Oral, IV, etc.) animal_prep->injection monitoring Monitor Animal injection->monitoring data_collection Data Collection (Behavioral, PK/PD) monitoring->data_collection signaling_pathway This compound Derivative This compound Derivative 4-Hydroxyindole Derivative (Active Metabolite) 4-Hydroxyindole Derivative (Active Metabolite) This compound Derivative->4-Hydroxyindole Derivative (Active Metabolite) Hydrolysis (Esterases) Serotonin Receptors (e.g., 5-HT2A) Serotonin Receptors (e.g., 5-HT2A) 4-Hydroxyindole Derivative (Active Metabolite)->Serotonin Receptors (e.g., 5-HT2A) Agonist Binding Downstream Signaling Cascades Downstream Signaling Cascades Serotonin Receptors (e.g., 5-HT2A)->Downstream Signaling Cascades Physiological/Behavioral Effects Physiological/Behavioral Effects Downstream Signaling Cascades->Physiological/Behavioral Effects

References

Detecting 4-Acetoxyindole and its Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of drug discovery and development, the precise detection and quantification of novel psychoactive substances and their metabolites are paramount for both efficacy and safety assessment. This document provides detailed application notes and protocols for the analytical detection of 4-acetoxyindole and its primary metabolites, tailored for researchers, scientists, and professionals in the field of drug development.

This compound is an indole derivative that is metabolized in the body, primarily through hydrolysis, to form 4-hydroxyindole. This active metabolite can then undergo further phase II metabolism, such as glucuronidation and sulfation, to facilitate its excretion. Understanding the metabolic fate of this compound is crucial for interpreting its pharmacological and toxicological profiles. The following sections detail established analytical techniques for the detection and quantification of these compounds in biological matrices.

Metabolic Pathway of this compound

The metabolic conversion of this compound primarily involves two stages. The initial and most significant step is the hydrolysis of the acetate group, a reaction often catalyzed by esterase enzymes, to yield 4-hydroxyindole. This active metabolite is then subject to conjugation reactions.

Metabolic Pathway of this compound This compound This compound 4-Hydroxyindole 4-Hydroxyindole This compound->4-Hydroxyindole Hydrolysis (Esterases) 4-Hydroxyindole-glucuronide 4-Hydroxyindole-glucuronide 4-Hydroxyindole->4-Hydroxyindole-glucuronide Glucuronidation (UGTs) 4-Hydroxyindole-sulfate 4-Hydroxyindole-sulfate 4-Hydroxyindole->4-Hydroxyindole-sulfate Sulfation (SULTs)

Metabolic Pathway of this compound.

Analytical Techniques and Protocols

A variety of analytical techniques can be employed for the sensitive and selective detection of this compound and its metabolites. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of this compound and 4-hydroxyindole.

Experimental Workflow for HPLC Analysis

HPLC Analysis Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Biological_Matrix Biological Matrix (Plasma, Urine) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Biological_Matrix->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Evaporation_Reconstitution Evaporation & Reconstitution Supernatant_Collection->Evaporation_Reconstitution HPLC_Injection Inject into HPLC Evaporation_Reconstitution->HPLC_Injection Chromatographic_Separation Chromatographic Separation HPLC_Injection->Chromatographic_Separation Detection Detection (UV or MS) Chromatographic_Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

HPLC Analysis Workflow.

Protocol for HPLC-UV Analysis of 4-Hydroxyindole:

This protocol is adapted from a method for the analysis of hydroxyindoles and can be optimized for the simultaneous analysis of this compound and 4-hydroxyindole.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A gradient can be optimized to achieve separation. A starting point could be a linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Sample Preparation:

    • To 1 mL of plasma or urine, add 2 mL of acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase composition.

    • Inject a 10-20 µL aliquot into the HPLC system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity for the analysis of this compound and its metabolites, especially at low concentrations in complex biological matrices.

Protocol for LC-MS/MS Analysis:

This protocol is based on methods for related indole compounds and should be validated for this compound and its metabolites.[1][2][3]

  • Instrumentation: LC system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 or pentafluorophenyl (PFP) column is suitable.

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

  • Gradient Elution: A suitable gradient should be developed to separate the parent compound from its metabolites.

  • Ionization Mode: Positive electrospray ionization (ESI+) is typically used for these compounds.

  • Mass Spectrometry Parameters: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor and product ion transitions need to be optimized for this compound and 4-hydroxyindole.

    • Hypothetical MRM transitions (to be optimized):

      • This compound: [M+H]+ → fragment ion(s)

      • 4-Hydroxyindole: [M+H]+ → fragment ion(s)

  • Sample Preparation: The same protein precipitation method as for HPLC-UV can be used.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique, particularly for volatile and thermally stable compounds. For non-volatile compounds like 4-hydroxyindole, a derivatization step is necessary to increase volatility.

Protocol for GC-MS Analysis with Derivatization:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Derivatization: Silylation is a common derivatization technique for compounds with hydroxyl groups.[4][5]

    • After sample extraction and drying, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 60-70°C for 30-60 minutes to form the trimethylsilyl (TMS) derivatives.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is typically used.

  • Injection: Splitless injection is preferred for trace analysis.

  • Oven Temperature Program: A temperature gradient from a lower starting temperature (e.g., 100°C) to a higher final temperature (e.g., 280°C) is used to separate the analytes.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV is standard. The mass spectrometer is operated in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

Quantitative Data Summary

The following table summarizes typical performance characteristics for LC-MS/MS methods used for the analysis of related indole compounds in biological matrices.[1][2][3] These values can serve as a benchmark for method development and validation for this compound and its metabolites.

ParameterThis compound (Expected)4-Hydroxyindole (Expected)
Linearity (r²) > 0.99> 0.99
Limit of Detection (LOD) 0.05 - 0.5 ng/mL0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.1 - 1 ng/mL0.25 - 2.5 ng/mL
Accuracy (% Bias) Within ±15%Within ±15%
Precision (% RSD) < 15%< 15%
Recovery (%) > 85%> 85%

Note: The values in this table are estimates based on similar compounds and should be experimentally determined during method validation for this compound and its metabolites.

Conclusion

The analytical methods and protocols outlined in this document provide a comprehensive framework for the detection and quantification of this compound and its metabolites. The choice of technique will depend on the specific requirements of the study, including the desired sensitivity, selectivity, and the nature of the biological matrix. Proper method development and validation are essential to ensure the generation of reliable and accurate data in the pursuit of advancing drug development and scientific understanding.

References

Application Notes and Protocols: 4-Acetoxyindole as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetoxyindole is a valuable and versatile intermediate in organic synthesis, serving as a key building block for a range of biologically active molecules. Its utility is particularly pronounced in the synthesis of psychedelic tryptamines and other pharmacologically relevant compounds. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its use in the preparation of psilocybin and related tryptamine analogs. Additionally, its potential application in the development of anti-HIV agents is discussed.

Physicochemical Properties and Data

This compound is a stable, crystalline solid, making it a convenient precursor for multi-step syntheses.[1] Its physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₉NO₂[2]
Molecular Weight 175.18 g/mol [2]
Appearance Off-white to white crystalline powder[3]
Melting Point 98-101 °C[3]
CAS Number 5585-96-6[2]
Solubility Soluble in dichloromethane, ethyl acetate, and other common organic solvents.[4]

Synthesis of this compound

This compound is readily prepared from the commercially available 4-hydroxyindole via an acylation reaction. The following protocol is a robust method for its synthesis.

Experimental Protocol: Synthesis of this compound from 4-Hydroxyindole[4]

Materials:

  • 4-Hydroxyindole

  • Dichloromethane (DCM)

  • Pyridine

  • Acetic Anhydride

  • 20% Aqueous Citric Acid Solution

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Magnesium Sulfate (MgSO₄)

  • Heptane

Procedure:

  • Under a nitrogen atmosphere, charge a reaction vessel with 4-hydroxyindole (1 equivalent) and dichloromethane (6 volumes relative to 4-hydroxyindole).

  • Cool the reaction mixture to 0-5 °C.

  • Add pyridine (1.2 equivalents) dropwise to the cooled mixture, maintaining the temperature between 0-5 °C.

  • Add acetic anhydride (1.1 equivalents) dropwise, ensuring the temperature remains between 0-5 °C.

  • Allow the reaction to warm to 20-25 °C over 1-1.5 hours and stir for an additional 3 hours.

  • Monitor the reaction for completion by a suitable analytical method (e.g., TLC or LC-MS).

  • Upon completion, wash the reaction mixture three times with 20% aqueous citric acid solution (3 volumes each) and then once with saturated sodium bicarbonate solution (3 volumes).

  • Dry the organic layer over magnesium sulfate, filter, and concentrate the dichloromethane solution to half its volume by distillation.

  • Add heptane (6 volumes) and continue distillation to precipitate the product.

  • Cool the mixture to 15-25 °C and collect the solid product by filtration.

  • Wash the collected solid with heptane (1 volume) and dry under vacuum at 60 °C overnight.

Quantitative Data:

ReactantMolar Eq.Yield (%)Purity (%)Reference
4-Hydroxyindole1.099.2Not Specified[4]
Pyridine1.2[4]
Acetic Anhydride1.1[4]

Application in the Synthesis of Psilocybin and Analogs

A primary application of this compound is in the synthesis of psilocybin, a psychoactive compound with therapeutic potential. The synthesis involves a multi-step process starting with the Friedel-Crafts acylation of this compound.[5][6]

Experimental Workflow: Synthesis of Psilocybin from this compound

G cluster_0 Step 1: Acylation cluster_1 Step 2: Amidation cluster_2 Step 3: Reduction cluster_3 Step 4: Phosphorylation A This compound C 4-Acetoxy-3-indolylglyoxylyl chloride A->C Et₂O or MTBE, low temp. B Oxalyl Chloride B->C E 4-Acetoxy-N,N-dimethyl-3-indolylglyoxylamide C->E D Dimethylamine D->E G Psilocin (4-HO-DMT) E->G F Lithium Aluminum Hydride (LAH) F->G I Psilocybin G->I H Phosphorylating Agent (e.g., POCl₃) H->I

Caption: Synthetic pathway from this compound to psilocybin.

Experimental Protocol: Synthesis of Psilocybin from this compound

This protocol is a compilation of procedures described in the literature.[5][6]

Step 1: Friedel-Crafts Acylation

  • Dissolve this compound (1 equivalent) in a suitable solvent such as diethyl ether or methyl tert-butyl ether (MTBE) under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., -10 °C).

  • Slowly add oxalyl chloride (1.2 equivalents). This reaction is exothermic and requires careful temperature control.

  • After the addition is complete, stir the reaction mixture until completion.

  • The resulting intermediate, 4-acetoxy-3-indolylglyoxylyl chloride, can be isolated by precipitation with a non-polar solvent like heptane or used directly in the next step.[6]

Step 2: Amidation

  • To the crude or isolated 4-acetoxy-3-indolylglyoxylyl chloride, add a solution of dimethylamine in an appropriate solvent (e.g., THF).

  • Stir the reaction mixture until the formation of 4-acetoxy-N,N-dimethyl-3-indolylglyoxylamide is complete.

  • The product can be isolated as a solid.

Step 3: Reduction

  • In a separate flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LAH) in a dry solvent like dioxane or THF.

  • Add a solution of 4-acetoxy-N,N-dimethyl-3-indolylglyoxylamide in a suitable solvent dropwise to the LAH suspension.

  • After the addition, the reaction mixture is typically heated to drive the reduction to completion. This step reduces both the glyoxylyl carbonyls and the ester to yield psilocin (4-hydroxy-N,N-dimethyltryptamine).

  • Carefully quench the reaction and work up to isolate the psilocin.

Step 4: Phosphorylation

  • Dissolve the crude psilocin in a dry solvent (e.g., THF) under an inert atmosphere. This reaction is highly moisture-sensitive.[5]

  • Cool the solution and add a phosphorylating agent such as phosphoryl chloride (POCl₃).

  • After the reaction is complete, quench the reaction mixture, typically with an aqueous basic solution.

  • The crude psilocybin is then purified, often by recrystallization from methanol and water, to yield a high-purity product.[5]

Quantitative Data for Psilocybin Synthesis:

Starting MaterialProductOverall Yield (%)Final Purity (%)Reference
This compoundPsilocybin~23 (over 5 steps)>99.7[3]
This compoundPsilocybin17 (kilogram-scale)99.7[7]

Synthesis of Other Tryptamine Analogs: Psilacetin (4-AcO-DMT)

This compound can also be a precursor to other tryptamine analogs. For instance, psilacetin (4-acetoxy-N,N-dimethyltryptamine), a prodrug of psilocin, can be synthesized.[8] The synthesis follows a similar pathway to psilocybin, but the final phosphorylation step is omitted.

Potential Application in Anti-HIV Drug Development

Indole derivatives are a known class of anti-HIV-1 inhibitors.[5] Specifically, isoquinoline-based compounds that act as CXCR4 antagonists have shown potent anti-HIV activity.[1][9] While a direct synthetic route from this compound to these specific antagonists is not explicitly detailed in the reviewed literature, the general reactivity of the indole nucleus suggests its potential as a starting material. A plausible synthetic strategy could involve a Friedel-Crafts acylation at the 3-position of this compound, followed by further modifications to build the isoquinoline and other required pharmacophoric elements.

Biological Activity and Signaling Pathway

Compounds synthesized from this compound, such as psilocybin and its analogs, are known to be serotonin receptor agonists, with a primary affinity for the 5-HT2A receptor.[10] Activation of this G protein-coupled receptor (GPCR) initiates a downstream signaling cascade.

5-HT2A Receptor Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor 5-HT2A Receptor G_protein Gq/11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC activates Ca2->PKC co-activates Cellular_Response Cellular Response PKC->Cellular_Response leads to Agonist Psilocybin Analog Agonist->Receptor binds to

Caption: Simplified 5-HT2A receptor signaling cascade.

Upon binding of an agonist like psilocin (the active metabolite of psilocybin), the 5-HT2A receptor activates the Gq alpha subunit of the G protein complex.[10] This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC), leading to various downstream cellular responses.[11][12]

Conclusion

This compound is a key intermediate with significant applications in the synthesis of pharmacologically active compounds, most notably psilocybin and its analogs. The protocols and data presented herein provide a valuable resource for researchers in organic synthesis and drug development. Further exploration of its utility in the synthesis of other bioactive molecules, such as anti-HIV agents, is a promising area for future research.

References

Illuminating the Serotonin Symphony: Methods for Studying 4-Acetoxyindole's Interaction with its Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the interaction of 4-acetoxyindole (also known as O-acetylpsilocin or psilacetin) with serotonin receptors. A comprehensive understanding of these interactions is crucial for elucidating the compound's mechanism of action and potential therapeutic applications.

This compound is a semi-synthetic tryptamine and a structural analog of psilocybin. It is believed to act as a prodrug to psilocin, the primary psychoactive metabolite of psilocybin. The primary molecular targets of psilocin are serotonin receptors, particularly the 5-HT2A receptor, which is thought to mediate the characteristic psychedelic effects of these compounds. This document outlines key in vitro and electrophysiological methods to characterize the binding affinity, functional potency, and neuronal effects of this compound.

Data Presentation: A Quantitative Overview

The following tables summarize the binding affinities (Ki), functional potencies (EC50), and efficacy (Emax) of this compound at various human serotonin receptor subtypes. This data provides a snapshot of the compound's pharmacological profile.

Receptor SubtypeRadioligandTest CompoundKᵢ (nM)
5-HT1A[³H]WAY-1006354-Acetoxy-N,N-dimethyltryptamine93
5-HT1B[³H]GR1257434-Acetoxy-N,N-dimethyltryptamine202
5-HT1D[³H]GR1257434-Acetoxy-N,N-dimethyltryptamine356
5-HT2A[³H]Ketanserin4-Acetoxy-N,N-dimethyltryptamine93
5-HT2B[³H]LSD4-Acetoxy-N,N-dimethyltryptamine~100-1000
5-HT2C[³H]Mesulergine4-Acetoxy-N,N-dimethyltryptamine~100-1000
5-HT5A[³H]LSD4-Acetoxy-N,N-dimethyltryptamine~100-1000
5-HT6[³H]LSD4-Acetoxy-N,N-dimethyltryptamine>10,000
5-HT7a[³H]LSD4-Acetoxy-N,N-dimethyltryptamine~100-1000
Receptor SubtypeAssay TypeTest CompoundEC₅₀ (nM)Efficacy (Eₘₐₓ % vs 5-HT)
5-HT2AIP1 Accumulation[1]4-Acetoxy-N,N-dimethyltryptamine109[1]38%[1]
5-HT2ACalcium Mobilization[2]4-Acetoxy-N,N-dimethyltryptamine~10-40 fold weaker than psilocin[2]79.2%[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

Radioligand Binding Assays

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for various serotonin receptors.

1. Membrane Preparation:

  • Culture cells stably expressing the human serotonin receptor subtype of interest (e.g., HEK293 or CHO cells).

  • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet with fresh lysis buffer and resuspend in assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

2. Competitive Binding Assay:

  • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT2A receptors), and varying concentrations of this compound.

  • Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known non-labeled antagonist).

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

3. Filtration and Scintillation Counting:

  • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis CellCulture Cell Culture (Expressing 5-HT Receptor) Harvest Harvest & Homogenize CellCulture->Harvest Centrifuge Centrifugation Harvest->Centrifuge Resuspend Resuspend & Quantify Centrifuge->Resuspend Incubate Incubate: Membranes + Radioligand + this compound Resuspend->Incubate Add to Plate Filter Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Calculate IC50 & Ki Count->Analyze

Workflow for Radioligand Binding Assay.
Functional Assays

Functional assays are essential for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor and for quantifying its potency and efficacy.

Activation of Gq/11-coupled serotonin receptors leads to the activation of phospholipase C (PLC), resulting in the production of inositol phosphates (IPs) and an increase in intracellular calcium ([Ca²⁺]i).

Inositol Phosphate (IP1) Accumulation Assay:

1. Cell Culture and Labeling:

  • Seed cells expressing the target receptor in a 96-well plate.

  • Label the cells by incubating them overnight with a radioactive precursor, such as myo-[³H]inositol, which is incorporated into the cell membrane phospholipids.

2. Compound Incubation:

  • Wash the cells to remove unincorporated radiolabel.

  • Pre-incubate the cells with a buffer containing LiCl (to inhibit the breakdown of IP1).

  • Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 30-60 minutes).

3. IP1 Extraction and Measurement:

  • Lyse the cells and extract the inositol phosphates.

  • Separate the accumulated [³H]IP1 using ion-exchange chromatography.

  • Quantify the radioactivity of the eluted [³H]IP1 using a scintillation counter.

4. Data Analysis:

  • Plot the amount of [³H]IP1 produced against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

Calcium Mobilization Assay:

1. Cell Culture and Dye Loading:

  • Seed cells expressing the target receptor in a black, clear-bottom 96-well plate.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that increases in fluorescence upon binding to free intracellular calcium.

2. Compound Addition and Fluorescence Measurement:

  • Use a fluorometric imaging plate reader (FLIPR) or a similar instrument to add varying concentrations of this compound to the wells.

  • Simultaneously with or immediately after compound addition, measure the change in fluorescence intensity over time.

3. Data Analysis:

  • Determine the peak fluorescence response for each concentration of this compound.

  • Plot the peak fluorescence response against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Activation of Gi/o-coupled serotonin receptors inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

cAMP Inhibition Assay:

1. Cell Culture and Stimulation:

  • Seed cells expressing the target receptor in a 96-well plate.

  • Pre-treat the cells with varying concentrations of this compound.

  • Stimulate the cells with a fixed concentration of an adenylyl cyclase activator, such as forskolin, to induce cAMP production.

2. cAMP Measurement:

  • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

3. Data Analysis:

  • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the potency of this compound as an inhibitor of cAMP production.

This assay measures the recruitment of β-arrestin to the activated serotonin receptor, a key event in receptor desensitization and signaling.

1. Cell Line and Assay Principle:

  • Utilize a cell line engineered to express the serotonin receptor of interest fused to a protein fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary fragment.

  • Upon agonist-induced receptor activation and β-arrestin recruitment, the two fragments come into close proximity, reconstituting an active enzyme.

2. Assay Procedure:

  • Seed the engineered cells in a 96-well plate.

  • Add varying concentrations of this compound to the wells and incubate for a specified time.

  • Add a substrate for the reconstituted enzyme that produces a detectable signal (e.g., a luminescent or fluorescent signal).

3. Data Analysis:

  • Measure the signal intensity in each well.

  • Plot the signal intensity against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for β-arrestin recruitment.

Functional_Assay_Workflow cluster_cell_prep Cell Preparation cluster_assays Assay Execution cluster_data_analysis Data Analysis SeedCells Seed Cells (Expressing 5-HT Receptor) IP1 IP1 Assay: Label, Stimulate, Extract & Measure SeedCells->IP1 Calcium Calcium Assay: Dye Load, Stimulate, Measure Fluorescence SeedCells->Calcium cAMP cAMP Assay: Stimulate with Forskolin, Measure cAMP SeedCells->cAMP Arrestin β-Arrestin Assay: Stimulate, Measure Signal SeedCells->Arrestin AnalyzeData Plot Dose-Response Curve Calculate EC50 & Emax IP1->AnalyzeData Calcium->AnalyzeData cAMP->AnalyzeData Arrestin->AnalyzeData

General Workflow for Functional Assays.
Electrophysiological Studies

Whole-cell patch-clamp recording is a powerful technique to directly measure the effects of this compound on the electrical activity of individual neurons expressing serotonin receptors.

1. Slice Preparation:

  • Acutely prepare brain slices from a rodent containing the brain region of interest (e.g., prefrontal cortex, hippocampus).

  • Maintain the slices in artificial cerebrospinal fluid (aCSF) bubbled with carbogen (95% O₂, 5% CO₂).

2. Neuron Identification and Patching:

  • Transfer a brain slice to the recording chamber of a microscope and continuously perfuse with aCSF.

  • Identify target neurons based on their morphology and location.

  • Using a glass micropipette filled with an internal solution, form a high-resistance seal (a "giga-seal") with the membrane of the target neuron.

  • Rupture the patch of membrane under the pipette tip to gain electrical access to the cell's interior (whole-cell configuration).

3. Electrophysiological Recording:

  • In voltage-clamp mode, hold the neuron at a specific membrane potential and record the currents flowing across the membrane.

  • In current-clamp mode, inject a known amount of current and record the changes in the neuron's membrane potential, including action potential firing.

  • After establishing a stable baseline recording, apply this compound to the bath and record the changes in neuronal activity.

4. Data Analysis:

  • Analyze the recorded currents or voltage traces to determine the effects of this compound on parameters such as resting membrane potential, input resistance, action potential firing rate, and synaptic currents.

Signaling Pathways

The interaction of this compound with different serotonin receptor subtypes triggers distinct intracellular signaling cascades. The following diagrams illustrate the canonical signaling pathways for Gq/11- and Gi/o-coupled serotonin receptors.

Gq_Signaling_Pathway Ligand This compound Receptor 5-HT2A/2C Receptor Ligand->Receptor Binds Gq Gαq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream

Gq/11-Coupled Signaling Pathway.

Gi_Signaling_Pathway Ligand This compound Receptor 5-HT1A/1B Receptor Ligand->Receptor Binds Gi Gαi/o Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Gi/o-Coupled Signaling Pathway.

By employing the methods outlined in these application notes, researchers can systematically characterize the pharmacological profile of this compound and other related compounds at serotonin receptors, contributing to a deeper understanding of their neurobiology and therapeutic potential.

References

Application Notes and Protocols for 4-Acetoxyindole Stability Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetoxyindole is a crucial intermediate in the synthesis of a variety of pharmacologically active compounds and agrochemicals.[1][2] Its chemical integrity is paramount to ensure the quality, safety, and efficacy of the final products. This document provides a comprehensive protocol for the stability testing of this compound, encompassing forced degradation studies and a long-term stability trial. The provided methodologies are designed to identify potential degradation pathways and establish a stability-indicating analytical method.

Chemical Properties of this compound:

PropertyValue
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.18 g/mol [2][3]
Appearance White to off-white crystalline powder[2]
Melting Point 98-101 °C
Storage Recommended at 2-8°C or -20°C, protected from light.[4]

Potential Degradation Pathways

Based on the chemical structure of this compound, which contains an ester linkage and an electron-rich indole ring, the following degradation pathways are anticipated under stress conditions:

  • Hydrolysis: The ester group is susceptible to both acid and base-catalyzed hydrolysis, which would yield 4-hydroxyindole and acetic acid.

  • Oxidation: The indole ring is prone to oxidation, potentially leading to the formation of various oxidized derivatives.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the indole nucleus.

The following diagram illustrates these potential degradation pathways.

G This compound This compound 4-Hydroxyindole + Acetic Acid 4-Hydroxyindole + Acetic Acid This compound->4-Hydroxyindole + Acetic Acid Hydrolysis (Acid/Base) Oxidized Degradants Oxidized Degradants This compound->Oxidized Degradants Oxidation Photodegradation Products Photodegradation Products This compound->Photodegradation Products Photolysis (UV/Vis Light)

Figure 1: Potential Degradation Pathways of this compound.

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method.

Objective: To generate potential degradation products of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Expose the solid this compound to 105°C in a calibrated oven for 48 hours.

    • Photolytic Degradation: Expose a solution of this compound (100 µg/mL in methanol) to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze by the stability-indicating HPLC method described in Section 4.0.

The workflow for the forced degradation study is depicted below.

G cluster_stress Stress Conditions Acid Hydrolysis Acid Hydrolysis Neutralize & Dilute Samples Neutralize & Dilute Samples Acid Hydrolysis->Neutralize & Dilute Samples Base Hydrolysis Base Hydrolysis Base Hydrolysis->Neutralize & Dilute Samples Oxidation Oxidation Oxidation->Neutralize & Dilute Samples Thermal Thermal Thermal->Neutralize & Dilute Samples Photolytic Photolytic Photolytic->Neutralize & Dilute Samples Prepare this compound Stock Solution (1 mg/mL) Prepare this compound Stock Solution (1 mg/mL) Prepare this compound Stock Solution (1 mg/mL)->Acid Hydrolysis Prepare this compound Stock Solution (1 mg/mL)->Base Hydrolysis Prepare this compound Stock Solution (1 mg/mL)->Oxidation Prepare this compound Stock Solution (1 mg/mL)->Thermal Prepare this compound Stock Solution (1 mg/mL)->Photolytic HPLC Analysis HPLC Analysis Neutralize & Dilute Samples->HPLC Analysis Identify & Quantify Degradants Identify & Quantify Degradants HPLC Analysis->Identify & Quantify Degradants

Figure 2: Workflow for Forced Degradation Study.
Long-Term Stability Testing Protocol

This protocol is designed to evaluate the stability of this compound under ICH-recommended storage conditions.

Objective: To determine the re-test period or shelf life of this compound.

Methodology:

  • Sample Packaging: Store this compound in well-closed containers that mimic the proposed commercial packaging.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Time Points:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Analytical Tests: At each time point, the samples should be analyzed for:

    • Appearance

    • Assay (by stability-indicating HPLC method)

    • Degradation products (by stability-indicating HPLC method)

Stability-Indicating Analytical Method

A stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential degradation products. The following method is a starting point and should be validated according to ICH Q2(R1) guidelines.

Instrumentation: HPLC with a UV/Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL

Data Presentation

All quantitative data from the stability studies should be summarized in tables for clear comparison.

Table 1: Forced Degradation Study Results

Stress ConditionTime% Assay of this compound% Individual Degradant% Total Degradants
0.1 M HCl, 60°C24 h
0.1 M NaOH, RT8 h
3% H₂O₂, RT24 h
Thermal, 105°C48 h
Photolytic-

Table 2: Long-Term Stability Study Results (25°C/60% RH)

Time Point (Months)Appearance% Assay of this compound% Individual Degradant% Total Degradants
0
3
6
...
36

Table 3: Accelerated Stability Study Results (40°C/75% RH)

Time Point (Months)Appearance% Assay of this compound% Individual Degradant% Total Degradants
0
3
6

Conclusion

This comprehensive protocol provides a robust framework for assessing the stability of this compound. The forced degradation studies will elucidate the degradation pathways, while the long-term stability study will establish the shelf-life. The stability-indicating HPLC method is critical for obtaining accurate and reliable data. Adherence to these protocols will ensure a thorough understanding of the stability profile of this compound, which is essential for its use in research and development.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-Acetoxyindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetoxyindole is a key intermediate in the synthesis of a variety of biologically active compounds and functional materials. Its strategic importance in medicinal chemistry, particularly as a precursor to psilocin and its analogs, as well as in the development of novel therapeutics, necessitates reliable and scalable synthetic protocols. This document provides detailed application notes on the large-scale synthesis of this compound, its applications in research, and comprehensive experimental protocols.

Introduction

This compound, also known as 4-indolyl acetate, is a versatile heterocyclic compound. It serves as a crucial building block in organic synthesis, particularly for pharmaceuticals targeting neurological disorders through interaction with serotonin receptors.[1] Its utility extends to the development of anti-cancer and anti-inflammatory drugs, as well as functional materials and organic electronics.[1] This document outlines a high-yield, large-scale synthetic method for this compound from 4-hydroxyindole and explores its application as a precursor in the synthesis of psychoactive compounds and other therapeutic agents.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its proper handling, characterization, and quality control in a research and development setting.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number5585-96-6[1][2][3][4][5]
Molecular FormulaC₁₀H₉NO₂[1][2][3][4]
Molecular Weight175.18 g/mol [2][3][4][5]
AppearanceOff-white to beige solid/crystalline powder[1][4][6]
Melting Point91 - 101 °C[1][3][6]
Boiling Point339.1 °C (Predicted)[3][4]
SolubilitySoluble in dichloromethane, slightly soluble in chloroform, DMSO, and methanol.
Storage2-8 °C, protect from light[3][4]

Spectroscopic data is critical for the unambiguous identification and purity assessment of synthesized this compound. Table 2 summarizes the characteristic spectroscopic data.

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR Spectral data available on PubChem.
¹³C NMR Spectral data available on PubChem and ChemicalBook.
IR (Infrared) Spectral data available on PubChem.
MS (Mass Spec) Spectral data available on PubChem.

Large-Scale Synthesis of this compound

The most common and high-yielding method for the large-scale synthesis of this compound is the acetylation of 4-hydroxyindole using acetic anhydride in the presence of a base.

Synthesis Workflow

The overall workflow for the synthesis is depicted below.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification 4-Hydroxyindole 4-Hydroxyindole Reaction_Vessel Reaction_Vessel 4-Hydroxyindole->Reaction_Vessel Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->Reaction_Vessel Pyridine Pyridine Pyridine->Reaction_Vessel DCM DCM DCM->Reaction_Vessel Washing Washing Reaction_Vessel->Washing Reaction Mixture Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Precipitation Precipitation Concentration->Precipitation Filtration Filtration Precipitation->Filtration Final_Drying Final_Drying Filtration->Final_Drying 4-Acetoxyindole_Product 4-Acetoxyindole_Product Final_Drying->4-Acetoxyindole_Product

Figure 1: Synthesis Workflow for this compound.
Comparative Synthesis Protocols

While several methods exist for the synthesis of acetoxyindoles, the acetylation of the corresponding hydroxyindole is the most direct and high-yielding approach.[7] Table 3 provides a comparison of reported yields for this type of reaction.

Table 3: Comparison of Synthesis Yields for Acetoxyindoles from Hydroxyindoles

Starting MaterialAcylating AgentBase / SolventYield (%)Reference
4-HydroxyindoleAcetic anhydridePyridine / DCM99.2%[5][7]
5-HydroxyindoleAcetic anhydridePyridine / DMAP90%[7]
2-AlkynylanilinesPhI(OAc)₂--[8]

Note: The yield for the synthesis from 2-alkynylanilines is not specified for this compound but represents an alternative synthetic strategy.

Detailed Experimental Protocol

This protocol is adapted from a high-yield procedure suitable for large-scale synthesis.[5]

Materials:

  • 4-Hydroxyindole

  • Dichloromethane (DCM)

  • Pyridine

  • Acetic Anhydride

  • 20% Aqueous Citric Acid Solution

  • Saturated Aqueous Sodium Bicarbonate Solution

  • Magnesium Sulfate (anhydrous)

  • Heptane

  • Nitrogen gas

Equipment:

  • Jacketed reaction vessel with overhead stirrer and temperature control

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Buchner funnel and filtration flask

  • Vacuum oven

Procedure:

  • Reaction Setup: Charge the reaction vessel with 4-hydroxyindole (1 equivalent, limiting reagent) under a nitrogen atmosphere. Add dichloromethane (6 volumes relative to 4-hydroxyindole).

  • Cooling: Cool the mixture to 0-5 °C using a chiller.

  • Base Addition: Slowly add pyridine (1.2 equivalents) dropwise to the reaction mixture while maintaining the temperature between 0-5 °C.

  • Acetylation: Add acetic anhydride (1.1 equivalents) dropwise, ensuring the temperature remains between 0-5 °C.

  • Reaction: Allow the reaction mixture to warm to 20-25 °C and stir for an additional 3 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Workup - Washing: Upon completion, wash the reaction mixture sequentially with 20% aqueous citric acid solution (3 x 3 volumes) and saturated aqueous sodium bicarbonate solution (1 x 3 volumes).

  • Workup - Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Workup - Concentration: Filter off the drying agent and concentrate the organic layer to about half its original volume by distillation.

  • Precipitation: Add heptane (6 volumes) to the concentrated solution and continue distillation to remove the remaining dichloromethane, which will induce the precipitation of the product.

  • Isolation: Cool the slurry to 15-25 °C and collect the solid product by filtration.

  • Final Drying: Wash the filter cake with a small amount of cold heptane and dry the product under vacuum at 60 °C overnight to yield this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds.[6] Its primary application in research has been as a precursor to psilocin (4-hydroxy-N,N-dimethyltryptamine) and its analogs, which are potent psychedelic compounds with therapeutic potential for treating depression, anxiety, and other psychiatric disorders.

Precursor to Psilocin Analogs and Serotonin Receptor Modulation

4-Acetoxy-N,N-dimethyltryptamine (4-AcO-DMT), synthesized from this compound, is a well-known prodrug of psilocin. In the body, it is readily deacetylated to psilocin, the pharmacologically active compound. Psilocin is a potent agonist of serotonin receptors, particularly the 5-HT₂A receptor, which is believed to mediate its psychedelic effects.[9] The activation of the 5-HT₂A receptor initiates a complex intracellular signaling cascade.

Signaling_Pathway Psilocin Psilocin 5-HT2A_Receptor 5-HT2A Receptor Psilocin->5-HT2A_Receptor activates Gq_alpha Gq/11 5-HT2A_Receptor->Gq_alpha activates Beta_Arrestin β-Arrestin 5-HT2A_Receptor->Beta_Arrestin recruits PLC Phospholipase C (PLC) Gq_alpha->PLC activates ERK ERK Pathway Beta_Arrestin->ERK activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release Ca²⁺ Release IP3->Ca_Release triggers PKC->ERK activates Gene_Expression Changes in Gene Expression ERK->Gene_Expression Ca_Release->Gene_Expression Neuroplasticity Increased Neuroplasticity Gene_Expression->Neuroplasticity

Figure 2: 5-HT₂A Receptor Signaling Cascade.

The activation of the 5-HT₂A receptor by psilocin leads to the coupling of Gq/11 proteins, which in turn activates phospholipase C (PLC).[10][11] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol trisphosphate (IP₃). DAG activates protein kinase C (PKC), while IP₃ stimulates the release of intracellular calcium. These events trigger downstream signaling pathways, including the ERK pathway, which ultimately lead to changes in gene expression and are thought to contribute to the observed increases in neuroplasticity.[10][12][13] Additionally, β-arrestin recruitment to the receptor can also initiate distinct signaling cascades.[14]

Role in Other Drug Discovery Programs

Beyond its use in synthesizing psilocybin analogs, this compound serves as a versatile starting material for a range of other potential therapeutic agents. The indole scaffold is a privileged structure in medicinal chemistry, and modifications at the 4-position can significantly impact biological activity. Researchers have utilized this compound in the development of:

  • Anti-cancer agents: The indole nucleus is present in numerous anti-cancer drugs, and derivatives of this compound are being explored for their potential cytotoxic effects.

  • Anti-inflammatory drugs: The anti-inflammatory properties of certain indole derivatives make this compound an attractive starting point for the synthesis of new non-steroidal anti-inflammatory drugs (NSAIDs).

  • Agrochemicals: The structural features of this compound are also relevant in the design of new pesticides and herbicides.[6]

Conclusion

The large-scale synthesis of this compound via the acetylation of 4-hydroxyindole is a robust and high-yielding process, making this key intermediate readily accessible for research and development purposes. Its role as a precursor to psilocin and its analogs provides a critical tool for investigating the therapeutic potential of psychedelics and understanding the intricacies of the serotonin system. Furthermore, the versatility of the this compound scaffold ensures its continued importance in the broader fields of medicinal chemistry and materials science. The protocols and data presented herein provide a comprehensive resource for scientists working with this valuable compound.

References

Troubleshooting & Optimization

how to improve the yield of 4-acetoxyindole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-acetoxyindole. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures and improving yields. This compound is a crucial intermediate in the synthesis of various pharmaceuticals, including psilocybin, and functional materials.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and high-yielding method is the O-acetylation of 4-hydroxyindole. This reaction typically involves treating 4-hydroxyindole with an acetylating agent, such as acetic anhydride, in the presence of a base.[1][4]

Q2: Which reagents and solvents are typically used for this synthesis?

A2: The standard procedure uses 4-hydroxyindole as the starting material, acetic anhydride as the acetylating agent, and a base like pyridine to catalyze the reaction and neutralize the acetic acid byproduct.[4][5] Dichloromethane (DCM) is a common solvent for this reaction.[4]

Q3: What is a typical yield for the synthesis of this compound?

A3: Under optimized, large-scale conditions, yields can be exceptionally high, with some protocols reporting up to 99.2%.[4] However, yields can vary based on the scale, purity of reagents, and reaction conditions.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress is best monitored by Thin-Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material (4-hydroxyindole), you can observe the consumption of the starting material and the formation of the product spot.

Q5: What are the key storage and stability considerations for this compound?

A5: this compound should be stored at cool temperatures (2°C - 8°C or desiccated at -20°C) and protected from light to prevent degradation.[6][7] The ester bond can be sensitive to even weakly acidic or basic conditions, which may cause hydrolysis back to 4-hydroxyindole.[8]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield or failed completely. What are the potential causes and how can I address them?

A: Low yield is a common problem that can stem from several factors. Systematically check the following:

  • Reagent Quality: Ensure the 4-hydroxyindole starting material is pure. Impurities can interfere with the reaction. The acetic anhydride should be fresh and free from acetic acid, which can result from hydrolysis.

  • Presence of Moisture: The reaction is sensitive to water, which can hydrolyze the acetic anhydride. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Incorrect Stoichiometry: The molar ratios of the reactants are critical. Typically, a slight excess of acetic anhydride (e.g., 1.1 equivalents) and pyridine (e.g., 1.2 equivalents) relative to 4-hydroxyindole is used to drive the reaction to completion.[4]

  • Reaction Temperature: The reaction is often started at a low temperature (0-5°C) during the addition of reagents to control the exothermic reaction, and then allowed to warm to room temperature.[4] Suboptimal temperatures can slow the reaction rate or lead to side products.

  • Inefficient Work-up: Product can be lost during the aqueous work-up phase. Ensure proper phase separation and minimize the number of extraction steps where feasible. The washing steps with aqueous citric acid and sodium bicarbonate are crucial for removing pyridine and unreacted acetic anhydride, respectively.[4]

Issue 2: Formation of Impurities and Side Products

Q: My TLC plate shows multiple spots, indicating the presence of impurities. What are the likely side products and how can I prevent their formation?

A: The formation of multiple products points to low selectivity or side reactions. Common culprits include:

  • N-Acetylation: The nitrogen atom on the indole ring is also nucleophilic and can be acetylated, leading to N-acetyl-4-hydroxyindole or the di-acetylated product (N,O-diacetyl-4-hydroxyindole).[9][10] Using a base like pyridine at lower temperatures generally favors O-acetylation.[9]

  • C-Acetylation (Friedel-Crafts Reaction): Under strongly acidic conditions (e.g., using Lewis acids like AlCl₃), acetylation can occur on the carbon atoms of the indole ring.[9][11] This is generally avoided by using base-catalyzed methods.

  • Starting Material Degradation: 4-hydroxyindole can be sensitive to harsh conditions. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[4]

To improve selectivity, consider adding a catalytic amount of 4-Dimethylaminopyridine (DMAP), which is known to accelerate acylation reactions.[5]

Issue 3: Purification Challenges

Q: I am struggling to isolate a pure product from the crude reaction mixture. What are the most effective purification strategies?

A: Effective purification is essential for obtaining high-quality this compound. The following methods are recommended:

  • Aqueous Work-up: A thorough aqueous wash is the first line of defense. Washing the organic layer (e.g., DCM) with a mild acid like 20% aqueous citric acid removes the pyridine base. A subsequent wash with saturated aqueous sodium bicarbonate removes excess acetic anhydride and acetic acid.[4]

  • Precipitation/Crystallization: this compound can be precipitated from the reaction solvent. After the work-up, the DCM can be partially evaporated and an anti-solvent like heptane can be added to induce precipitation of the product.[4] Recrystallization from a solvent mixture like methanol/water or ethyl acetate/hexane may also be effective.[12]

  • Column Chromatography: If significant impurities remain after work-up and precipitation, silica gel column chromatography is a reliable method. A common eluent system is a gradient of ethyl acetate in hexane.[12]

Data Presentation

For researchers looking to optimize their reaction, the choice of base and catalyst can be critical.

Base / Catalyst Role Typical Conditions Considerations
Pyridine Base and Catalyst1.2 - 2.0 equivalentsStandard choice. Acts as a nucleophilic catalyst and acid scavenger.[4][5]
Triethylamine (TEA) BaseStoichiometric amountA non-nucleophilic base, can be used as an alternative to pyridine.[8]
4-Dimethylaminopyridine (DMAP) CatalystCatalytic amount (0.05 - 0.1 eq)Highly effective acylation catalyst, often used with TEA. Can significantly accelerate the reaction.[5][8]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) BaseStoichiometric amountA strong, non-nucleophilic base that has been shown to be effective in acylation reactions of other indole systems.[8]

Experimental Protocols

High-Yield Synthesis of this compound

This protocol is adapted from a reported large-scale synthesis with a high yield.[4]

Materials:

  • 4-Hydroxyindole

  • Dichloromethane (DCM), anhydrous

  • Pyridine, anhydrous

  • Acetic Anhydride

  • 20% Aqueous Citric Acid Solution

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃) Solution

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Heptane

Procedure:

  • Charge a reaction vessel with 4-hydroxyindole (1.0 eq) under a nitrogen atmosphere.

  • Add anhydrous DCM (approx. 6 volumes relative to the 4-hydroxyindole).

  • Cool the resulting suspension to 0-5°C using an ice bath.

  • Add anhydrous pyridine (1.2 eq) dropwise while maintaining the internal temperature at 0-5°C.

  • Add acetic anhydride (1.1 eq) dropwise, again ensuring the temperature remains between 0-5°C.

  • After the addition is complete, allow the reaction mixture to warm to 20-25°C over 1-1.5 hours.

  • Stir the mixture at 20-25°C for an additional 3 hours. Monitor the reaction for completion by TLC.

  • Upon completion, wash the reaction mixture three times with a 20% aqueous citric acid solution (3 volumes each time).

  • Wash the organic layer once with a saturated aqueous NaHCO₃ solution (3 volumes).

  • Dry the DCM layer over anhydrous MgSO₄, then filter.

  • Concentrate the DCM solution to about half its original volume by distillation.

  • Add heptane (6 volumes) and continue distillation to remove more DCM until the product fully precipitates.

  • Cool the suspension to 15-25°C.

  • Collect the solid product by filtration, wash it with a small volume of heptane (1 volume), and dry it under vacuum at 60°C overnight.

Visualizations

Synthesis Workflow

G Workflow for this compound Synthesis cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification r1 4-Hydroxyindole setup Combine under N2 Cool to 0-5°C r2 DCM (Solvent) r3 Pyridine (Base) r4 Acetic Anhydride reaction Stir at RT for ~3h Monitor by TLC setup->reaction w1 Wash with Citric Acid (aq) reaction->w1 w2 Wash with NaHCO3 (aq) w1->w2 w3 Dry with MgSO4 w2->w3 p1 Concentrate DCM w3->p1 p2 Precipitate with Heptane p1->p2 p3 Filter & Dry p2->p3 product Final Product: This compound p3->product

Caption: A step-by-step workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree

G Troubleshooting Guide for Low Yield start Problem: Low Yield q1 Is the starting material consumed (checked by TLC)? start->q1 ans1_no No q1->ans1_no ans1_yes Yes q1->ans1_yes check_reagents Check Reagent Quality: - Purity of 4-hydroxyindole - Anhydrous solvents - Fresh acetic anhydride ans1_no->check_reagents check_conditions Check Reaction Conditions: - Correct stoichiometry? - Temperature control? - Inert atmosphere? ans1_no->check_conditions q2 Are there multiple spots on TLC? ans1_yes->q2 ans2_yes Yes q2->ans2_yes ans2_no No q2->ans2_no side_reactions Side Reactions Likely: - N-acetylation - Degradation - Consider DMAP catalyst - Optimize temperature ans2_yes->side_reactions workup_issue Product Lost During Work-up: - Check pH of aqueous layers - Ensure proper phase separation - Review precipitation/filtration step ans2_no->workup_issue

Caption: A decision tree to diagnose and resolve common causes of low yield.

References

Technical Support Center: Purification of 4-Acetoxyindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-acetoxyindole. The following information is designed to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: My purified this compound is discolored (e.g., yellow or brown). What is the likely cause and how can I fix it?

A1: Discoloration of this compound is often due to oxidation or the presence of colored impurities from the synthesis. Indole compounds can be sensitive to air and light. To address this:

  • Recrystallization: Perform a recrystallization, possibly with the addition of a small amount of activated charcoal to adsorb colored impurities. Be cautious, as charcoal can also adsorb your product, potentially reducing the yield.

  • Column Chromatography: Silica gel column chromatography is effective for removing colored impurities. A solvent system of hexane/ethyl acetate is a good starting point.

  • Storage: Ensure the purified compound is stored under an inert atmosphere (like argon or nitrogen), protected from light, and at a low temperature (around -20°C to 5°C) to prevent degradation.[1][2]

Q2: I am experiencing a low yield after my purification. What are the common reasons for this?

A2: Low recovery of this compound can stem from several factors depending on the purification method:

  • Recrystallization:

    • Using too much solvent: This will result in a significant portion of your product remaining in the mother liquor.[3][4] Try to use the minimum amount of hot solvent required to dissolve the compound.

    • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and loss of product. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • Inappropriate solvent choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Column Chromatography:

    • Improper solvent system: If the eluent is too polar, the compound may elute too quickly with impurities. Conversely, if it's not polar enough, the compound may not elute at all or result in significant tailing and broad fractions.

    • Compound degradation on silica: Some indole derivatives can be unstable on acidic silica gel.[5] If you suspect this, you can use deactivated (neutralized) silica gel or an alternative stationary phase like alumina.

    • Overloading the column: Using too much crude material for the amount of silica can lead to poor separation and mixed fractions.

Q3: My this compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if there are significant impurities.[3] To resolve this:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.

  • Allow the solution to cool more slowly by insulating the flask.

  • If impurities are the cause, a preliminary purification step like column chromatography might be necessary.

Q4: How can I remove unreacted 4-hydroxyindole and other starting materials from my crude this compound?

A4: Unreacted 4-hydroxyindole and other acidic or basic reagents can often be removed with a liquid-liquid extraction before further purification. A typical workup involves:

  • Dissolving the crude product in a suitable organic solvent (e.g., dichloromethane).

  • Washing with a weak acid (like 20% aqueous citric acid solution) to remove basic impurities such as pyridine.[6]

  • Washing with a weak base (like saturated sodium bicarbonate solution) to remove acidic impurities, including unreacted 4-hydroxyindole.[6]

  • Washing with brine to remove residual water.

  • Drying the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtering, and concentrating.[6]

This pre-purification step can significantly improve the efficiency of subsequent recrystallization or chromatography.

Q5: What are the best practices for handling and storing purified this compound to maintain its purity?

A5: this compound should be handled in a well-ventilated area, and personal protective equipment should be worn.[1] To maintain its purity during storage:

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.

  • Light: Protect from light, as indole compounds can be light-sensitive.[2][7]

  • Temperature: Store at low temperatures, with recommendations ranging from 2-8°C to as low as -20°C for long-term stability.[1][2][7][8]

  • Container: Use a tightly sealed container to prevent moisture absorption.

Data Presentation

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₀H₉NO₂[9]
Molecular Weight 175.18 g/mol [9][10]
Appearance Off-white to beige solid/crystalline powder[1][10]
Melting Point 91-102°C[1][8][10]
Boiling Point 339.1 ± 15.0 °C (Predicted)[7][8]
Solubility Slightly soluble in chloroform, DMSO, and methanol[8]
Storage Temperature 2-8°C or -20°C[1][2][7][8]
Table 2: Comparison of Purification Methods for this compound
ParameterRecrystallizationColumn Chromatography
Typical Purity Good to Excellent (>98%)Excellent (>99%)
Typical Yield Moderate to High (60-90%)High (80-95%)
Throughput High (for large quantities)Low to Moderate
Impurity Removal Good for removing major impurities with different solubility profiles.Excellent for separating closely related impurities.
Complexity Relatively simpleMore complex and time-consuming
Solvent Consumption ModerateHigh
Best For Removing significant amounts of soluble/insoluble impurities.High-purity isolation, separation of multiple components.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by removing impurities through crystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., a mixture of methanol and water, or heptane and dichloromethane as used in a synthesis workup[6])

  • Erlenmeyer flasks

  • Hot plate

  • Filter paper

  • Büchner funnel and filter flask

  • Vacuum source

Methodology:

  • Solvent Selection: Choose a solvent or solvent system in which this compound is soluble when hot and insoluble when cold. A mixture of a soluble solvent (like methanol or dichloromethane) and an anti-solvent (like water or heptane) is often effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot primary solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.

  • Crystallization: If using an anti-solvent, add it dropwise to the hot solution until a slight cloudiness persists. Add a few drops of the primary solvent to redissolve the precipitate. Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography of this compound

Objective: To achieve high-purity this compound by separating it from impurities using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Solvents: Hexane and Ethyl Acetate (HPLC grade)

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates and chamber

  • UV lamp

Methodology:

  • Eluent Selection: Using Thin Layer Chromatography (TLC), determine an appropriate solvent system of hexane and ethyl acetate that gives the this compound a retention factor (Rf) of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the determined solvent system. Collect fractions of a suitable volume. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute the compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualizations

Troubleshooting_Workflow start Crude this compound pre_purification Pre-purification (Acid-Base Wash) start->pre_purification purity_check1 Check Purity (TLC/NMR) pre_purification->purity_check1 purification_method Choose Purification Method purity_check1->purification_method Impure pure_product Pure this compound purity_check1->pure_product Pure recrystallization Recrystallization purification_method->recrystallization Major Impurities column_chrom Column Chromatography purification_method->column_chrom Minor/Close Impurities oiling_out Oiling Out? recrystallization->oiling_out poor_sep Poor Separation? column_chrom->poor_sep purity_check2 Check Purity purity_check2->pure_product Pure troubleshoot Troubleshoot Issue purity_check2->troubleshoot Impure troubleshoot->purification_method Re-evaluate oiling_out->troubleshoot Yes low_yield_rec Low Yield? oiling_out->low_yield_rec No low_yield_rec->purity_check2 No low_yield_rec->troubleshoot Yes poor_sep->troubleshoot Yes low_yield_col Low Yield? poor_sep->low_yield_col No low_yield_col->purity_check2 No low_yield_col->troubleshoot Yes

Caption: Troubleshooting workflow for the purification of this compound.

Impurity_Removal_Strategy crude Crude Product (this compound + Impurities) impurities Potential Impurities crude->impurities acidic_imp Acidic Impurities (e.g., 4-Hydroxyindole, Acetic Acid) impurities->acidic_imp basic_imp Basic Impurities (e.g., Pyridine) impurities->basic_imp neutral_imp Neutral/Colored Impurities (e.g., Oxidation byproducts) impurities->neutral_imp base_wash Aqueous Base Wash (e.g., NaHCO₃) acidic_imp->base_wash Removed by acid_wash Aqueous Acid Wash (e.g., Citric Acid) basic_imp->acid_wash Removed by rec_chrom Recrystallization or Column Chromatography neutral_imp->rec_chrom Removed by strategy Purification Strategy base_wash->strategy acid_wash->strategy rec_chrom->strategy

Caption: Logical relationship between impurity types and purification strategies.

References

addressing stability and degradation issues of 4-acetoxyindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4-acetoxyindole.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the stability of this compound, it is recommended to store it at temperatures between 2°C and 8°C. For long-term storage, temperatures of -20°C are advisable.[1][2][3][4] The compound should be protected from light and moisture, and stored in a tightly sealed container in a dry, well-ventilated area.[1][5][6][7] For enhanced stability, particularly for analytical standards or reference materials, storage under an inert atmosphere, such as argon, is recommended to prevent oxidation.[5]

Q2: I've noticed a change in the color of my this compound powder. What could be the cause?

A2: A change in color, such as the appearance of a yellowish or brownish tint in the off-white powder, is often an indication of degradation.[8] This can be caused by exposure to light, air (oxidation), or moisture. The primary degradation products, such as 4-hydroxyindole and subsequent oxidation products, can be colored. It is advisable to verify the purity of the material using an appropriate analytical method, such as HPLC, before use.

Q3: My experimental results are inconsistent when using this compound. Could stability be an issue?

A3: Yes, the instability of this compound can lead to inconsistent experimental results. The primary degradation pathway is hydrolysis of the ester linkage to form 4-hydroxyindole, which will have different chemical properties and reactivity.[2] The rate of hydrolysis can be influenced by the pH of your solution, the presence of moisture, and the storage conditions of your stock solutions. To ensure consistency, it is recommended to use freshly prepared solutions of this compound and to minimize their exposure to harsh conditions.

Q4: What are the main degradation pathways for this compound?

A4: The two primary degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: The ester group of this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, yielding 4-hydroxyindole and acetic acid.[2]

  • Oxidation: The indole ring is prone to oxidation, which can lead to the formation of various products, including indoxyl, isatin, and anthranilic acid derivatives.[1][5][7] Oxidation can be initiated by exposure to air, light, or the presence of oxidizing agents.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low purity of this compound confirmed by analysis. Improper storage conditions.Review storage procedures. Ensure the compound is stored at the recommended temperature, protected from light and moisture. Consider storing under an inert atmosphere.
Appearance of unexpected peaks in HPLC analysis. Degradation of the compound.This is likely due to the formation of degradation products. Refer to the section on Experimental Protocols for a forced degradation study to identify potential degradants.
Inconsistent reaction yields or biological activity. Use of degraded this compound.Prepare fresh solutions of this compound for each experiment. Avoid prolonged storage of solutions.
Precipitation in stock solutions. Poor solubility or degradation.This compound has limited solubility in water.[9] Use appropriate organic solvents like DMSO or methanol for preparing stock solutions. If precipitation occurs in a previously clear solution, it may be a sign of degradation product formation.

Quantitative Data on Stability

Stress Condition Duration Temperature % Degradation (Hypothetical) Major Degradation Product(s)
0.1 M HCl24 hours60°C15%4-Hydroxyindole
0.1 M NaOH8 hours40°C25%4-Hydroxyindole
3% H₂O₂24 hours25°C10%Oxidized indole derivatives
Thermal (Dry Heat)48 hours80°C5%Minor unidentified products
Photolytic (UV light)24 hours25°C8%Various photoproducts

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess its stability under various stress conditions.[10][11][12][13]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 40°C for 8 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature (25°C) for 24 hours.

  • Thermal Degradation: Place the solid this compound powder in an oven at 80°C for 48 hours. Subsequently, dissolve the powder in the chosen solvent.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method (see protocol below).

Protocol for Stability-Indicating HPLC Method Development

This protocol provides a general framework for developing an HPLC method capable of separating this compound from its degradation products.[14][15][16]

1. Instrument and Columns:

  • Use a standard HPLC system with a UV detector.

  • Screen different columns, such as a C18 and a C8 column, to find the best separation.

2. Mobile Phase Selection:

  • Start with a simple mobile phase, such as a gradient of acetonitrile and water or methanol and water.

  • To improve peak shape and resolution, especially for ionizable compounds, add a modifier to the aqueous phase (e.g., 0.1% formic acid or a phosphate buffer at a specific pH).

3. Method Optimization:

  • Inject a mixture of the stressed samples to observe the separation of the parent compound from its degradation products.

  • Optimize the gradient, flow rate, and column temperature to achieve baseline separation of all peaks.

4. Method Validation:

  • Once a suitable method is developed, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation This compound This compound 4-Hydroxyindole 4-Hydroxyindole This compound->4-Hydroxyindole H+ or OH- H2O Indoxyl Indoxyl 4-Hydroxyindole->Indoxyl [O] Isatin Isatin Indoxyl->Isatin [O] Anthranilic Acid Derivatives Anthranilic Acid Derivatives Isatin->Anthranilic Acid Derivatives Ring Opening

Caption: Degradation pathway of this compound.

A Prepare this compound Stock Solution B Subject to Stress Conditions (Acid, Base, Oxidation, Heat, Light) A->B C Sample Preparation (Neutralization, Dilution) B->C D HPLC Analysis C->D E Data Interpretation (Identify Degradants, Quantify Degradation) D->E

Caption: Experimental workflow for a forced degradation study.

References

troubleshooting solubility problems of 4-acetoxyindole in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting solubility problems of 4-acetoxyindole in aqueous solutions.

Troubleshooting Guide

This guide addresses specific issues you may encounter when preparing aqueous solutions of this compound.

Issue 1: A precipitate forms immediately when I add my this compound DMSO stock solution to my aqueous buffer.

  • Question: Why is my this compound crashing out of solution when I dilute it in my aqueous buffer?

    Answer: This is a common issue for compounds that are poorly soluble in water.[1][2] The primary reason is the significant drop in solvent polarity when the DMSO stock is introduced into the aqueous medium, causing the compound to precipitate.[2] Several factors can contribute to this:

    • The final concentration of this compound in the buffer exceeds its solubility limit.[2]

    • The rate of addition and mixing of the stock solution is not optimal.

    • The temperature of the aqueous buffer affects the solubility.

  • Question: How can I prevent my this compound from precipitating?

    Answer: You can try the following steps:

    • Pre-warm the aqueous buffer: Warming the buffer to 37°C can help increase the solubility of this compound.

    • Use vigorous mixing: While vortexing or rapidly stirring the pre-warmed buffer, add the DMSO stock solution drop-wise.[2] This rapid dispersion can prevent the formation of localized high concentrations that lead to precipitation.

    • Lower the final concentration: If precipitation still occurs, your target concentration may be too high. Try preparing a more dilute solution.

    • Optimize the DMSO concentration: For cell culture experiments, it is generally recommended to keep the final DMSO concentration below 0.5%. However, a slightly higher but non-toxic concentration of DMSO in the final solution might be necessary to maintain solubility. You will need to determine the maximum DMSO concentration your experimental system can tolerate.

Issue 2: My this compound solution is cloudy, but there is no visible precipitate.

  • Question: What does a cloudy or hazy solution indicate?

    Answer: Cloudiness or haziness suggests that the this compound is not fully dissolved and may be present as a fine suspension of microscopic particles. This can be due to reaching the limit of solubility or interactions with components in the buffer.

  • Question: How can I resolve the cloudiness in my solution?

    Answer:

    • Sonication: Sonicating the solution for a few minutes can help to break down small aggregates and improve dissolution.

    • Gentle warming: Gently warming the solution (e.g., to 37°C or 40°C) can increase the solubility of this compound. Be cautious with temperature, as excessive heat can lead to degradation.

    • Filtration: If the cloudiness persists, it indicates that the compound is not fully soluble at that concentration. You can filter the solution through a 0.22 µm filter to remove the undissolved particles and obtain a clear saturated solution. Note that the actual concentration of the filtered solution will be lower than intended and should be determined analytically if precision is required.

Issue 3: I suspect my this compound is degrading in the aqueous solution over time.

  • Question: How stable is this compound in aqueous buffers?

    Answer: this compound contains an ester functional group which can be susceptible to hydrolysis in aqueous solutions, breaking down into 4-hydroxyindole and acetic acid. The rate of this hydrolysis is highly dependent on the pH and temperature of the solution.[3][4] Generally, hydrolysis is accelerated at both acidic and basic pH, with the ester being most stable around neutral pH.[5]

  • Question: How can I minimize the degradation of this compound in my experiments?

    Answer:

    • Prepare fresh solutions: It is always best to prepare aqueous solutions of this compound immediately before use.

    • Control the pH: Maintain the pH of your buffer in the neutral range (around pH 6-7.5) for better stability. Avoid highly acidic or alkaline conditions if possible.

    • Store properly: If you need to store the solution for a short period, keep it at 2-8°C and protect it from light.[6][7] For longer-term storage, consider preparing aliquots and freezing them at -20°C or -80°C. However, be aware of potential freeze-thaw issues that could affect stability.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is a good choice for preparing high-concentration stock solutions of this compound, as it is a powerful organic solvent that can dissolve a wide range of compounds.[6][8] this compound is also slightly soluble in methanol and chloroform.[6]

Q2: What is the solubility of this compound in water?

Q3: How does pH affect the solubility of this compound?

A3: The solubility of this compound itself is not expected to be strongly dependent on pH in the typical biological range, as it does not have readily ionizable groups. However, the stability of the compound is pH-dependent due to the potential for hydrolysis of the ester group at acidic or basic pH.[3][4]

Q4: Can I use buffers other than PBS?

A4: Yes, but the choice of buffer can influence the stability of the compound.[9][10] It is advisable to use a buffer system that maintains a stable pH in the neutral range. If you are using a new buffer for the first time, it is recommended to perform a small-scale solubility and stability test.

Q5: How should I store solid this compound?

A5: Solid this compound should be stored at 2-8°C, protected from light.[7] Some suppliers recommend storing it desiccated at -20°C.[11]

Data Presentation

Table 1: Qualitative Solubility of this compound

SolventSolubilityReference
ChloroformSlightly Soluble[6]
DMSOSlightly Soluble[6]
MethanolSlightly Soluble[6]
WaterLess Soluble[1]

Table 2: Expected pH Effect on the Stability of this compound in Aqueous Solutions

pH RangeExpected StabilityPrimary Degradation Pathway
< 4LowerAcid-catalyzed hydrolysis of the ester
4 - 6ModerateSlow hydrolysis
6 - 7.5OptimalMinimal hydrolysis
7.5 - 9ModerateBase-catalyzed hydrolysis of the ester
> 9LowerRapid base-catalyzed hydrolysis of the ester

Note: This table is based on general principles of ester hydrolysis. The exact rates for this compound may vary.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (solid)

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Calibrated balance

  • Procedure:

    • Weigh out the required amount of this compound (Molecular Weight: 175.18 g/mol ) in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, you will need 1.75 mg.

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may be necessary to aid dissolution.[2]

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Sterile aqueous buffer (e.g., PBS, pH 7.4)

    • Sterile conical tube or beaker

    • Vortex mixer or magnetic stirrer

  • Procedure:

    • Pre-warm the required volume of your aqueous buffer to 37°C.[2]

    • While vigorously vortexing or stirring the pre-warmed buffer, add the required volume of the 10 mM this compound stock solution drop-wise to achieve the desired final concentration. For example, to prepare 10 mL of a 10 µM solution, add 10 µL of the 10 mM stock solution to 9.99 mL of buffer.

    • Continue to mix the solution for a few minutes after adding the stock.

    • Visually inspect the final solution for any signs of precipitation or cloudiness.

    • Use the freshly prepared working solution immediately for your experiments.

Visualizations

TroubleshootingWorkflow Troubleshooting this compound Solubility start Start: Prepare aqueous solution from DMSO stock precipitate Precipitate forms? start->precipitate cloudy Solution is cloudy? precipitate->cloudy No precipitate_actions 1. Pre-warm buffer (37°C) 2. Add stock to vortexing buffer 3. Lower final concentration precipitate->precipitate_actions Yes degradation Suspect degradation? cloudy->degradation No cloudy_actions 1. Sonicate the solution 2. Gently warm (e.g., 37°C) 3. Filter (0.22 µm) if persists cloudy->cloudy_actions Yes success Solution is clear and stable for experiment degradation->success No degradation_actions 1. Prepare fresh solutions 2. Use neutral pH buffer (6-7.5) 3. Store short-term at 2-8°C, protected from light degradation->degradation_actions Yes precipitate_actions->cloudy cloudy_actions->degradation degradation_actions->success

Caption: A workflow diagram for troubleshooting common solubility issues with this compound.

FactorsAffectingSolubility Factors Influencing this compound in Aqueous Solutions main This compound Aqueous Solution solubility Solubility main->solubility stability Stability (Hydrolysis) main->stability concentration Concentration solubility->concentration temperature_sol Temperature solubility->temperature_sol cosolvent Co-solvent (DMSO %) solubility->cosolvent mixing Mixing Technique solubility->mixing pH pH stability->pH temperature_stab Temperature stability->temperature_stab time Time in Solution stability->time buffer_comp Buffer Composition stability->buffer_comp concentration->main temperature_sol->main cosolvent->main mixing->main pH->main temperature_stab->main time->main buffer_comp->main

Caption: Key factors affecting the solubility and stability of this compound in aqueous media.

References

optimization of reaction conditions for synthesizing 4-acetoxyindoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for synthesizing 4-acetoxyindoles. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4-acetoxyindole?

A1: The most prevalent and straightforward method for synthesizing this compound is through the acetylation of 4-hydroxyindole using acetic anhydride.[1][2] This reaction is typically carried out in the presence of a base, such as pyridine, in a suitable solvent like dichloromethane.[1]

Q2: What are the key starting materials and reagents for this synthesis?

A2: The primary starting material is 4-hydroxyindole. The key reagents include acetic anhydride, which serves as the acetylating agent, and a base like pyridine to facilitate the reaction. A solvent such as dichloromethane (DCM) is also required.[1][2]

Q3: What are the typical storage conditions for 4-hydroxyindole and this compound?

A3: 4-Hydroxyindole is sensitive to air and light and should be stored at 4°C under a nitrogen atmosphere.[3][4] For long-term storage in solvent, -80°C for up to 6 months or -20°C for up to 1 month is recommended.[3] this compound should be stored at 2°C - 8°C and protected from light.[5]

Troubleshooting Guide

Q4: I am experiencing a low yield of this compound. What are the potential causes and solutions?

A4: Low yields in the synthesis of this compound can arise from several factors:

  • Degradation of 4-hydroxyindole: The starting material, 4-hydroxyindole, can be unstable and prone to oxidation.[3][6] Ensure it is pure and has been stored correctly under an inert atmosphere and protected from light.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is stalling, consider increasing the reaction time or slightly elevating the temperature.

  • Suboptimal Reagent Ratios: The molar ratios of the reagents are crucial. Ensure that acetic anhydride and pyridine are used in the correct proportions relative to 4-hydroxyindole as specified in the protocol. A slight excess of the acetylating agent and base is common.[1]

  • Moisture in the Reaction: The presence of water can hydrolyze the acetic anhydride and affect the reaction efficiency. Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

Q5: My final product is difficult to purify and shows multiple spots on TLC. What are the likely impurities?

A5: The presence of multiple spots on TLC can indicate a mixture of the desired product, unreacted starting material, and side products.

  • Unreacted 4-hydroxyindole: A common impurity is the starting material. This can be addressed by ensuring the reaction goes to completion or by optimizing the purification step.

  • Di-acetylated Products: Although less common for 4-hydroxyindole under these conditions, over-acetylation at other positions on the indole ring could occur, leading to side products.

  • Degradation Products: As 4-hydroxyindole is sensitive, degradation products may form during the reaction or workup.[3] Minimizing reaction time and temperature can help mitigate this.

  • Residual Pyridine: The basic catalyst, pyridine, can be challenging to remove completely. Thorough washing with an acidic solution, such as aqueous citric acid, during the workup is essential.[1]

Q6: The color of my reaction mixture is very dark. Is this normal?

A6: The formation of a dark-colored solution can be indicative of the degradation of 4-hydroxyindole, which is known to be air-sensitive and can form colored oxidation products.[4] While some color change is expected, a very dark mixture might suggest significant decomposition, potentially impacting the yield and purity of the final product. To minimize this, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) and that the starting material is of high quality.

Experimental Protocols

A detailed experimental protocol for the acetylation of 4-hydroxyindole is provided below. This protocol is based on established literature procedures.[1][2]

Synthesis of this compound from 4-Hydroxyindole

  • Reaction Setup: A reaction vessel is charged with 4-hydroxyindole (1 equivalent) under a nitrogen atmosphere.

  • Solvent Addition: Dichloromethane (DCM, approximately 6 volumes based on the 4-hydroxyindole charge) is added to the vessel.

  • Cooling: The reaction mixture is cooled to 0-5°C using an ice bath.

  • Base Addition: Pyridine (1.2 equivalents) is added dropwise to the cooled mixture while maintaining the temperature between 0-5°C.

  • Acetylation: Acetic anhydride (1.1 equivalents) is then added dropwise, ensuring the temperature remains between 0-5°C.

  • Reaction Progression: The reaction is allowed to warm to 20-25°C and stirred for approximately 3 hours. The progress of the reaction should be monitored by TLC.

  • Workup - Acid Wash: Upon completion, the reaction mixture is washed three times with a 20% aqueous citric acid solution.

  • Workup - Base Wash: Subsequently, the organic layer is washed once with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Drying and Concentration: The DCM layer is dried over magnesium sulfate (MgSO₄), filtered, and then concentrated to about half its original volume by distillation.

  • Precipitation and Isolation: Heptane (approximately 6 volumes based on the initial 4-hydroxyindole charge) is added to the concentrated solution to precipitate the product. Further DCM is removed by distillation until full precipitation occurs.

  • Final Product: The solid product is collected by filtration, washed with heptane, and dried under vacuum.

Data Presentation

Table 1: Summary of Reaction Conditions for this compound Synthesis

ParameterValueReference
Starting Material 4-Hydroxyindole[1][2]
Reagent Acetic Anhydride[1][2]
Base Pyridine[1][2]
Solvent Dichloromethane (DCM)[1]
Temperature 0-5°C (addition), 20-25°C (reaction)[1]
Reaction Time ~3 hours[1]
Yield 99.2% (as reported in one large-scale synthesis)[1]

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start Start: 4-Hydroxyindole in DCM add_pyridine Add Pyridine (0-5°C) start->add_pyridine 1. Cool add_ac2o Add Acetic Anhydride (0-5°C) add_pyridine->add_ac2o react Stir at 20-25°C for 3h add_ac2o->react 2. Warm wash_acid Wash with aq. Citric Acid react->wash_acid wash_base Wash with aq. NaHCO3 wash_acid->wash_base dry Dry (MgSO4) & Concentrate wash_base->dry precipitate Precipitate with Heptane dry->precipitate isolate Filter & Dry precipitate->isolate end This compound isolate->end

Caption: Experimental workflow for the synthesis of this compound.

References

identifying and minimizing byproducts in 4-acetoxyindole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-acetoxyindole reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is through the O-acetylation of 4-hydroxyindole using an acetylating agent, such as acetic anhydride, in the presence of a base.[1] Pyridine is commonly used as both the base and a solvent, facilitating the reaction and neutralizing the acetic acid byproduct.

Q2: What are the potential byproducts in the acetylation of 4-hydroxyindole?

A2: The primary byproducts in this reaction arise from competing acetylation reactions at other nucleophilic sites on the 4-hydroxyindole molecule. The most common byproducts include:

  • N-acetyl-4-hydroxyindole: Resulting from the acetylation of the indole nitrogen.

  • C-acetyl-4-hydroxyindole: Arising from a Friedel-Crafts-type acetylation on the electron-rich indole ring, typically at positions ortho or para to the hydroxyl group.[2]

  • 1,3-Diacetyl-4-hydroxyindole: A di-substituted byproduct where both the nitrogen and another position on the ring are acetylated.[3]

  • Degradation products of 4-hydroxyindole: The starting material can be sensitive to harsh reaction conditions and may decompose, leading to various impurities.

Q3: How can I monitor the progress of my this compound synthesis?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the reaction progress. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the more polar 4-hydroxyindole starting material from the less polar this compound product and other byproducts. The spots can be visualized under UV light. High-Performance Liquid Chromatography (HPLC) can also be employed for more quantitative analysis.[4][5][6][7][8]

Q4: What are some visual indicators of potential side reactions?

A4: The reaction mixture may exhibit color changes that can indicate the formation of byproducts. A darkening of the solution to a yellow or reddish-brown color during the acetylation may suggest the occurrence of side reactions or polymerization, particularly at elevated temperatures.[9][10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of this compound Incomplete reaction.- Increase the reaction time and continue to monitor by TLC. - Ensure an adequate amount of the acetylating agent is used.
Decomposition of the starting material or product.- Maintain a low to moderate reaction temperature (e.g., 0-25 °C). - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Presence of N-acetyl-4-hydroxyindole byproduct Acetylation of the indole nitrogen.- Use a non-nucleophilic base like pyridine, which is less likely to promote N-acetylation compared to stronger bases. - Keep the reaction temperature low, as higher temperatures can favor N-acetylation.
Formation of C-acetylated byproducts Friedel-Crafts acylation of the indole ring.- Avoid the use of strong Lewis acid catalysts, which promote Friedel-Crafts reactions.[11][12][13] - Stick to base-catalyzed acetylation methods for O-selectivity.
Difficult purification of the final product Presence of multiple byproducts with similar polarities.- Optimize the reaction conditions to minimize byproduct formation before scaling up. - Employ column chromatography with a carefully selected solvent gradient for separation. - Recrystallization from a suitable solvent system can also be effective for purification.
Dark coloration of the reaction mixture Polymerization or side reactions.- Lower the reaction temperature. - Ensure the purity of the starting materials and solvents. - Consider adding an antioxidant if oxidative degradation is suspected.[9][10]

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Hydroxyindole

This protocol is adapted from established procedures for the acetylation of hydroxyindoles.

Materials:

  • 4-Hydroxyindole

  • Acetic Anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 20% Aqueous Citric Acid Solution

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃) Solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Heptane or Hexane

Procedure:

  • Under an inert atmosphere (e.g., nitrogen), dissolve 4-hydroxyindole (1 equivalent) in anhydrous DCM.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add pyridine (1.2 equivalents) to the cooled solution.

  • Add acetic anhydride (1.1 equivalents) dropwise, maintaining the temperature between 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with a 20% aqueous citric acid solution to remove excess pyridine.

  • Next, wash with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., DCM/heptane) or by column chromatography on silica gel.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution (Illustrative Data)

Entry Base Temperature (°C) This compound Yield (%) N-acetyl-4-hydroxyindole Yield (%) Other Byproducts (%)
1Pyridine0-59055
2Pyridine5075205
3Triethylamine2585105
4Sodium Hydride2560355

Note: This table is illustrative and based on general principles of indole chemistry. Actual yields may vary depending on specific experimental conditions.

Visualizations

Reaction_Pathway 4-Hydroxyindole 4-Hydroxyindole This compound This compound 4-Hydroxyindole->this compound Acetic Anhydride, Pyridine (Desired) N-acetyl-4-hydroxyindole N-acetyl-4-hydroxyindole 4-Hydroxyindole->N-acetyl-4-hydroxyindole Side Reaction (N-Acetylation) C-acetyl-4-hydroxyindole C-acetyl-4-hydroxyindole 4-Hydroxyindole->C-acetyl-4-hydroxyindole Side Reaction (C-Acetylation)

Caption: Reaction pathways in the acetylation of 4-hydroxyindole.

Troubleshooting_Workflow start Low Yield or Multiple Products check_temp Check Reaction Temperature start->check_temp check_base Check Base check_temp->check_base No high_temp High Temperature? check_temp->high_temp Yes check_catalyst Check for Lewis Acid Contamination check_base->check_catalyst No strong_base Strong Base Used? check_base->strong_base Yes lewis_acid Lewis Acid Present? check_catalyst->lewis_acid Yes solution Improved Selectivity for This compound check_catalyst->solution No lower_temp Lower Temperature to 0-25 °C high_temp->lower_temp use_pyridine Use Pyridine strong_base->use_pyridine avoid_lewis_acid Ensure No Lewis Acid Contamination lewis_acid->avoid_lewis_acid lower_temp->solution use_pyridine->solution avoid_lewis_acid->solution

Caption: Troubleshooting workflow for this compound synthesis.

References

strategies for recrystallization of 4-acetoxyindole for higher purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies for the recrystallization of 4-acetoxyindole to achieve higher purity. Below you will find troubleshooting guides and frequently asked questions in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the goal of recrystallizing this compound?

Recrystallization is a purification technique used to remove impurities from a solid compound. For this compound, which is often synthesized from 4-hydroxyindole and acetic anhydride, common impurities may include unreacted starting materials, byproducts, or colored degradation products. The goal is to obtain a highly pure, crystalline solid, which is crucial for subsequent synthetic steps or for use in pharmaceutical development.[1][2]

Q2: What are the ideal properties of a recrystallization solvent for this compound?

The ideal solvent should:

  • Poorly dissolve this compound at room temperature.

  • Readily dissolve this compound at an elevated temperature (e.g., the solvent's boiling point).

  • Either not dissolve impurities at all or keep them dissolved at both high and low temperatures.

  • Be chemically inert towards this compound.

  • Be volatile enough to be easily removed from the purified crystals.

Q3: Which solvent systems are recommended for the recrystallization of this compound?

Based on its solubility profile—slightly soluble in methanol and chloroform, and moderately soluble in ethanol and dichloromethane—several solvent systems can be effective.[3] Mixed solvent systems are often particularly useful. Two commonly suggested systems are:

  • A polar solvent/anti-solvent system: Such as ethanol/water or methanol/water.

  • A chlorinated solvent/alkane system: Such as dichloromethane/heptane.[3]

Q4: How can I determine the optimal solvent ratio for a mixed solvent recrystallization?

The optimal ratio is typically determined empirically. The general procedure is to dissolve the crude this compound in a minimal amount of the "good" solvent (e.g., ethanol or dichloromethane) at an elevated temperature. Then, the "poor" solvent (e.g., water or heptane) is added dropwise until the solution becomes slightly cloudy, indicating the saturation point. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[4][5]

Q5: What are the common impurities in this compound synthesis and how can recrystallization help remove them?

Common impurities can include:

  • Unreacted 4-hydroxyindole: This is more polar than this compound and may have different solubility characteristics.

  • Residual reagents: Such as pyridine or acetic acid. These are typically removed during the work-up but traces may remain.

  • Degradation products: Indole derivatives can be sensitive to light and air, leading to colored impurities.

Recrystallization is effective because impurities often have different solubilities in the chosen solvent system compared to this compound. As the solution cools, the less soluble, highly pure this compound crystallizes out, leaving the more soluble impurities behind in the mother liquor.[1]

Troubleshooting Guide

Issue Probable Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated and lacks nucleation sites.1. Boil off some of the solvent to concentrate the solution and try cooling again.[6] 2. Induce crystallization by:     a. Scratching the inside of the flask with a glass rod.[6]     b. Adding a seed crystal of pure this compound.
The product "oils out" instead of crystallizing. 1. The solution is cooling too rapidly. 2. The concentration of this compound is too high. 3. The presence of significant impurities is depressing the melting point.1. Allow the solution to cool more slowly. Insulate the flask to reduce the cooling rate. 2. Reheat the solution and add a small amount of the "good" solvent to decrease the saturation.[6] 3. Consider a preliminary purification step, such as passing the crude material through a short plug of silica gel.
Low recovery of purified this compound. 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization occurred during a hot filtration step. 3. The crystals were washed with a solvent at room temperature.1. Concentrate the mother liquor and cool it further to obtain a second crop of crystals.[6] 2. Preheat the filtration apparatus (funnel and receiving flask) and use a slight excess of hot solvent. 3. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize dissolution.[4]
The purified this compound is still colored. 1. Colored impurities are co-crystallizing with the product. 2. The impurities were not fully removed in a single recrystallization.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[2] 2. Perform a second recrystallization.

Data Presentation

Table 1: Comparison of Potential Recrystallization Solvent Systems for this compound

Solvent System "Good" Solvent "Poor" Solvent (Anti-solvent) Typical Polarity Notes
System A EthanolWaterPolarGood for removing non-polar impurities.[4]
System B MethanolWaterPolarSimilar to System A, but methanol has a lower boiling point.
System C DichloromethaneHeptaneNon-polar/Polar AproticEffective for removing polar impurities. A procedure for precipitation from this system has been reported.[3]
System D Ethyl AcetateHexane/HeptaneIntermediate PolarityA common solvent system for a wide range of organic compounds.[7]

Experimental Protocols

Protocol 1: Recrystallization of this compound using an Ethanol/Water System
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol required for complete dissolution. This can be achieved by adding small portions of ethanol to the solid and heating the mixture to boiling with gentle swirling.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration. To prevent premature crystallization, use a pre-heated funnel and receiving flask, and add a small excess of hot ethanol.

  • Addition of Anti-solvent: To the hot, clear solution, add deionized water dropwise with continuous swirling until a faint cloudiness persists. This indicates that the solution is saturated.

  • Re-dissolution: Add a few drops of hot ethanol to the mixture until the cloudiness just disappears.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Recrystallization of this compound using a Dichloromethane/Heptane System
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of dichloromethane at room temperature or with gentle warming.

  • Addition of Anti-solvent: Slowly add heptane to the solution with swirling until a persistent cloudiness is observed.

  • Re-dissolution: Add a few drops of dichloromethane to the mixture until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to stand at room temperature. The lower volatility of heptane will lead to slow evaporation and crystal formation. Alternatively, the flask can be placed in a refrigerator to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold heptane.

  • Drying: Dry the crystals under vacuum.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation dissolve Dissolve crude This compound in minimal hot 'good' solvent charcoal Colored impurities present? dissolve->charcoal hot_filtration Insoluble impurities present? filter_hot Hot gravity filtration hot_filtration->filter_hot Yes add_antisolvent Add 'poor' solvent until cloudy hot_filtration->add_antisolvent No charcoal->hot_filtration No add_charcoal Add activated charcoal charcoal->add_charcoal Yes add_charcoal->hot_filtration filter_hot->add_antisolvent re_dissolve Add drop of 'good' solvent to clarify add_antisolvent->re_dissolve cool Cool slowly to room temperature re_dissolve->cool ice_bath Cool in ice bath cool->ice_bath vacuum_filter Vacuum filtration ice_bath->vacuum_filter wash Wash with ice-cold solvent vacuum_filter->wash dry Dry crystals wash->dry pure_product High-Purity This compound dry->pure_product

Caption: General workflow for the recrystallization of this compound.

Troubleshooting_Tree start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield too_much_solvent Too much solvent? no_crystals->too_much_solvent Yes supersaturated Supersaturated? no_crystals->supersaturated No cooling_too_fast Cooling too fast? oiling_out->cooling_too_fast Yes too_concentrated Too concentrated? oiling_out->too_concentrated No check_mother_liquor Check mother liquor low_yield->check_mother_liquor boil_off Boil off solvent too_much_solvent->boil_off induce Induce crystallization (scratch/seed) supersaturated->induce cool_slower Cool slower cooling_too_fast->cool_slower add_solvent Reheat and add more solvent too_concentrated->add_solvent concentrate_liquor Concentrate for second crop check_mother_liquor->concentrate_liquor Product present

Caption: Troubleshooting decision tree for this compound recrystallization.

References

overcoming challenges in the N-acylation of indoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-acylation of indoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this crucial chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the N-acylation of indoles?

The N-acylation of indoles can be challenging due to several factors:

  • Regioselectivity: Indoles possess two nucleophilic sites: the N1-position and the C3-position. C3-acylation is a common side reaction, as the C3 position often has a higher electron density.[1][2]

  • Low Reactivity of Indole: The nitrogen atom in indole is part of an aromatic system, making it less nucleophilic than in aliphatic amines. This can lead to sluggish or incomplete reactions.

  • Substrate Scope: The electronic properties of the indole ring significantly influence reactivity. Electron-withdrawing groups on the indole ring can decrease the nucleophilicity of the nitrogen, making acylation more difficult, while electron-donating groups can increase reactivity.[3][4][5]

  • Harsh Reaction Conditions: Traditional methods often require strong bases (e.g., NaH, BuLi) and highly reactive acylating agents (e.g., acyl chlorides), which may not be compatible with sensitive functional groups on the indole or acylating agent.[1][3]

  • Hydrolysis of the Product: N-acylindoles can be susceptible to hydrolysis, especially under basic conditions, which can complicate workup and purification.[6]

Q2: How can I improve the regioselectivity of N-acylation over C3-acylation?

Achieving high N-selectivity is a primary goal. Here are some strategies:

  • Choice of Base and Solvent: The use of a base is crucial for deprotonating the indole nitrogen, forming the more nucleophilic indolide anion. The choice of base and solvent can influence the equilibrium between the N-anion and C3-anion. For instance, using powdered potassium hydroxide in dimethyl sulfoxide (DMSO) has been shown to favor exclusive N-acetylation.[6] The strong solvation of the potassium cation by DMSO enhances the reactivity of the indolyl anion at the site of highest charge density, the nitrogen atom.[6]

  • Protecting Groups: While the goal is direct N-acylation, in complex syntheses, protecting the C3-position might be a viable, albeit less direct, strategy.

  • Catalyst Systems: Various catalytic systems have been developed to promote selective N-acylation. For example, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and DMAP (4-(dimethylamino)pyridine) have been used to catalyze the N-acylation of indoles with good to excellent selectivity.[7]

Q3: My N-acylation reaction is giving a low yield. What are the potential causes and solutions?

Low yields can stem from several issues. Consider the following troubleshooting steps:

  • Incomplete Deprotonation: Ensure the base is strong enough and used in a sufficient amount to deprotonate the indole nitrogen effectively. The pKa of the indole N-H is approximately 17, so a base with a conjugate acid pKa significantly higher than this is required.

  • Poor Reactivity of the Acylating Agent: Acyl chlorides are generally the most reactive, followed by anhydrides, and then carboxylic acids (which require an activating agent). If using a less reactive acylating agent, consider switching to a more reactive one or employing a suitable catalyst.

  • Reaction Temperature and Time: Some N-acylation reactions require elevated temperatures to proceed at a reasonable rate.[7][8] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to check for starting material consumption and product formation.

  • Decomposition of Starting Materials or Product: Sensitive functional groups on your indole or acylating agent may not be stable to the reaction conditions. Consider milder conditions, such as using a weaker base or a more selective catalyst.

  • Workup and Purification Issues: As mentioned, N-acylindoles can be labile. Ensure the workup procedure is not overly harsh (e.g., avoid strong aqueous bases if possible).

Q4: Can I directly use carboxylic acids for the N-acylation of indoles?

Yes, direct N-acylation with carboxylic acids is possible but requires an activating agent to convert the carboxylic acid into a more reactive species in situ. A common method involves the use of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP).[3][4] This approach avoids the need to prepare and handle often sensitive acyl chlorides.[3]

Q5: What are some alternative, milder methods for N-acylation?

Several milder and more functional group-tolerant methods have been developed:

  • Thioesters as Acylating Agents: Thioesters can be used as stable and chemoselective acylating agents for indoles in the presence of a base like cesium carbonate (Cs₂CO₃).[1][9] This method has shown good to moderate yields and tolerates a variety of functional groups.[1][9]

  • Alkenyl Carboxylates: N-acylation can be achieved using alkenyl carboxylates as the acylating agent, catalyzed by an inorganic base like sodium carbonate (Na₂CO₃) at elevated temperatures.[7][8]

  • DMAPO/Boc₂O System: A one-pot method using 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) and di-tert-butyl dicarbonate (Boc₂O) allows for the direct N-acylation of less nucleophilic heterocycles, including indoles, with carboxylic acids under mild conditions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your N-acylation experiments.

Problem Potential Cause(s) Suggested Solution(s)
No reaction or very low conversion - Insufficiently strong base. - Low reaction temperature. - Inactive acylating agent. - Electron-withdrawing groups on the indole deactivating the nitrogen.- Use a stronger base (e.g., NaH, n-BuLi). - Increase the reaction temperature.[7][8] - Switch to a more reactive acylating agent (e.g., acyl chloride). - For deactivated indoles, consider more forcing conditions or a catalytic system known to work with such substrates.
Formation of C3-acylated byproduct - High reactivity of the C3 position. - Reaction conditions favoring C-acylation.- Modify the base/solvent system. Using KOH in DMSO can favor N-acylation.[6] - Employ a catalyst that promotes N-selectivity, such as DBU or DMAP.[7] - Lower the reaction temperature to potentially increase selectivity.
Formation of multiple products - Side reactions due to harsh conditions. - Decomposition of starting materials or product.- Use milder reaction conditions (weaker base, lower temperature). - Consider alternative, more chemoselective acylation methods (e.g., using thioesters).[1][9] - Ensure inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture.
Low isolated yield after workup - Hydrolysis of the N-acylindole during aqueous workup. - Difficulty in separating the product from byproducts or starting materials.- Use a non-aqueous workup if possible. - If an aqueous workup is necessary, use neutral or slightly acidic conditions and minimize contact time. - Optimize the chromatography conditions for better separation.
Reaction works for electron-rich indoles but not for electron-deficient indoles - The nucleophilicity of the indole nitrogen is significantly reduced by the electron-withdrawing group.[3][4][5]- Use a stronger base to facilitate deprotonation. - Employ a more reactive acylating agent. - Consider methods specifically developed for electron-deficient indoles, such as DCC/DMAP coupling with carboxylic acids, which has shown good yields for indoles with electron-withdrawing groups at the C5 position.[3][4]

Quantitative Data Summary

The following tables summarize quantitative data from various N-acylation methods to aid in experimental design and comparison.

Table 1: Comparison of Bases for N-acylation of 3-methyl-1H-indole with S-methyl butanethioate [10]

BaseSolventTemperature (°C)Yield (%)
Cs₂CO₃Xylene14088
NaOt-BuXylene14082
NaOHXylene140No Reaction
K₂CO₃Xylene140No Reaction

Reaction conditions: 3-methyl-1H-indole (1.0 equiv), S-methyl butanethioate (3.0 equiv), Base (3.0 equiv), Xylene, 140 °C, 12 h.

Table 2: N-acylation of Indoles with Alkenyl Carboxylates using Na₂CO₃ Catalyst [7]

IndoleAcylating AgentTemperature (°C)Yield (%)
IndoleVinyl acetate12085
5-MethoxyindoleVinyl acetate12092
5-NitroindoleVinyl acetate12075
IndoleVinyl propionate12088

Reaction conditions: Indole (1.0 equiv), Alkenyl carboxylate (1.5 equiv), Na₂CO₃ (20 mol%), MeCN, 120 °C.

Table 3: N-acylation of 5-Substituted Indoles with Carboxylic Acids using DCC/DMAP [3]

5-SubstituentCarboxylic AcidYield (%)
-NO₂Benzoic acid91
-CNBenzoic acid85
-CO₂MeBenzoic acid78
-HBenzoic acid45
-OMeBenzoic acidLow Yield

Reaction conditions: Indole (1.0 equiv), Carboxylic acid (2.0 equiv), DCC (2.0 equiv), DMAP (1.0 equiv), CH₂Cl₂, 0 °C to room temperature.

Experimental Protocols

Protocol 1: General Procedure for N-acylation using Acyl Chlorides and a Base

  • To a solution of the indole (1.0 equiv) in an appropriate anhydrous solvent (e.g., THF, DMF) under an inert atmosphere (N₂ or Ar), add a base (e.g., NaH, 1.1 equiv) portion-wise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the acyl chloride (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 2: General Procedure for N-acylation using Carboxylic Acids with DCC/DMAP [3]

  • To a solution of the indole (1.0 equiv), the carboxylic acid (2.0 equiv), and DMAP (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere, add a solution of DCC (2.0 equiv) in CH₂Cl₂ dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification indole Indole Substrate deprotonation Deprotonation (if using base) indole->deprotonation acylating_agent Acylating Agent (Acyl Chloride, Anhydride, etc.) acylation Acylation Step acylating_agent->acylation base_solvent Base & Anhydrous Solvent base_solvent->deprotonation deprotonation->acylation monitoring Reaction Monitoring (TLC, LC-MS) acylation->monitoring quench Quenching monitoring->quench Reaction Complete extraction Extraction quench->extraction purification Purification (Column Chromatography) extraction->purification product N-Acylindole Product purification->product

Caption: General workflow for the N-acylation of indoles.

troubleshooting_logic start Low Yield or No Reaction check_base Is the base strong enough? start->check_base check_temp Is the temperature adequate? check_base->check_temp Yes increase_base Use Stronger Base check_base->increase_base No check_acyl Is the acylating agent reactive? check_temp->check_acyl Yes increase_temp Increase Temperature check_temp->increase_temp No check_selectivity C3-Acylation Observed? check_acyl->check_selectivity Yes more_reactive_acyl Use More Reactive Acylating Agent check_acyl->more_reactive_acyl No change_base_solvent Modify Base/Solvent (e.g., KOH/DMSO) check_selectivity->change_base_solvent Yes use_catalyst Use N-selective catalyst (e.g., DBU, DMAP) check_selectivity->use_catalyst Yes success Improved Yield check_selectivity->success No change_base_solvent->success use_catalyst->success increase_base->success increase_temp->success more_reactive_acyl->success

Caption: Troubleshooting logic for low-yielding N-acylation reactions.

References

methods for preventing oxidation of 4-acetoxyindole during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-acetoxyindole to prevent its oxidation and degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For maximal stability, solid this compound should be stored at low temperatures, protected from light, and under an inert atmosphere. The recommended conditions are:

  • Temperature: -20°C to 8°C.

  • Atmosphere: Under an inert gas such as argon or nitrogen.

  • Light: In an amber or opaque vial to protect from light.

  • Container: A tightly sealed container to prevent moisture and air ingress.

Q2: My solid this compound has changed color from off-white to yellowish-brown. What is the cause?

A2: A color change to yellowish-brown is a common indicator of oxidation. The indole ring is susceptible to oxidation, which can be initiated by exposure to air (oxygen) and accelerated by light and elevated temperatures. This leads to the formation of colored impurities. It is crucial to assess the purity of the material using an analytical method like HPLC if a color change is observed.

Q3: How should I store solutions of this compound?

A3: this compound is less stable in solution than in its solid form. For short-term storage, solutions should be kept at 2-8°C and protected from light. For long-term storage, it is recommended to prepare stock solutions in a suitable anhydrous solvent (e.g., DMSO), aliquot them into single-use vials, and store them at -80°C under an inert atmosphere. Avoid repeated freeze-thaw cycles.

Q4: Can I use antioxidants to prevent the oxidation of this compound in solution?

A4: Yes, adding antioxidants can be an effective strategy to inhibit oxidative degradation. Common antioxidants for organic molecules include Butylated Hydroxytoluene (BHT) and Ascorbic Acid. The choice and concentration of the antioxidant should be optimized for your specific application to ensure compatibility and efficacy.

Q5: What are the primary degradation pathways for this compound?

A5: The main degradation pathways for this compound are oxidation, hydrolysis, and photodegradation.

  • Oxidation: Occurs upon exposure to air, leading to the formation of various oxidized species.

  • Hydrolysis: The acetoxy group is an ester and can be hydrolyzed to 4-hydroxyindole and acetic acid, especially in the presence of moisture or under acidic or basic conditions.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Solid this compound has discolored (e.g., turned yellow or brown). Oxidation due to exposure to air and/or light.1. Verify the purity of your sample using a suitable analytical method like HPLC. 2. Review your storage conditions. Ensure the compound is stored at low temperature, protected from light, and under an inert atmosphere. 3. For future storage, flush the container with an inert gas (argon or nitrogen) before sealing.
A new, more polar peak is observed in the HPLC analysis of an aged sample. This is a strong indication of oxidation or hydrolysis, as the resulting products (e.g., 4-hydroxyindole) are generally more polar.1. Quantify the extent of degradation using HPLC. 2. If the impurity level is unacceptable, the compound may need to be repurified. 3. Implement more stringent storage conditions immediately (see FAQs).
Decreased potency or inconsistent results in biological assays. The this compound in your stock or working solution has likely degraded.1. Prepare fresh solutions immediately before each experiment. 2. If using a stock solution, ensure it is stored properly (frozen at -80°C in single-use aliquots, protected from light) and for a minimal amount of time. 3. Perform a stability study of this compound in your assay medium to determine its stability under your experimental conditions.

Data Presentation

The following tables provide hypothetical quantitative data to illustrate the impact of different storage conditions on the stability of this compound. It is highly recommended to perform your own stability studies to obtain data specific to your material and experimental setup.

Table 1: Hypothetical Stability of Solid this compound Under Various Storage Conditions Over 6 Months

Storage ConditionPurity (%)Appearance
-20°C, Inert Atmosphere, Dark >99% Off-white solid
-20°C, Air, Dark97%Faintly yellow solid
4°C, Inert Atmosphere, Dark99%Off-white solid
4°C, Air, Dark96%Yellowish solid
25°C, Air, Dark90%Yellow-brown solid
25°C, Air, Light<85%Brown solid

Table 2: Hypothetical Stability of this compound (1 mg/mL in DMSO) in Solution at 4°C

Storage ConditionPurity after 7 days (%)
Inert Atmosphere, Dark, with 0.01% BHT >98%
Inert Atmosphere, Dark97%
Air, Dark, with 0.01% BHT95%
Air, Dark92%
Air, Light<88%

Experimental Protocols

Protocol 1: Long-Term Storage of Solid this compound
  • Preparation: If the as-received container is large, it is advisable to aliquot the this compound into smaller, amber glass vials suitable for single or limited use.

  • Inert Gas Blanketing: Place the vials in a glove box with an inert atmosphere (argon or nitrogen). If a glove box is not available, use a Schlenk line to evacuate the air from the vials and backfill with the inert gas. Repeat this cycle 3-5 times.

  • Sealing: Tightly seal the vials with caps that have a chemically resistant liner. For extra protection, wrap the cap and neck of the vial with Parafilm®.

  • Storage: Place the sealed vials in a freezer at -20°C. Ensure the storage location is dark.

  • Usage: When a vial is needed, allow it to warm to room temperature before opening to prevent condensation of moisture onto the solid. If not all the material is used, repeat the inert gas blanketing process before re-storage.

Protocol 2: Forced Degradation Study for this compound

This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method.[1][2][3][4]

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Cool and neutralize with 0.1 M HCl.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place solid this compound in a 60°C oven for 48 hours. Prepare a 0.5 mg/mL solution of the heat-stressed solid.

    • Photodegradation: Expose a 0.5 mg/mL solution of this compound to a photostability chamber (with UV and visible light) for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable HPLC-UV/MS method. Compare the chromatograms to identify degradation products and calculate the percentage of degradation.

Protocol 3: HPLC Method for Purity Assessment

This is a general-purpose HPLC method that can be optimized for your specific system.

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase at an initial concentration of approximately 0.1 mg/mL.

Mandatory Visualization

experimental_workflow cluster_storage Long-Term Storage Protocol cluster_analysis Purity Analysis Workflow start_storage Receive this compound aliquot Aliquot into Amber Vials start_storage->aliquot inert Blanket with Inert Gas (Ar/N2) aliquot->inert seal Seal Vials Tightly inert->seal store Store at -20°C in the Dark seal->store warm Warm to RT Before Use store->warm prep_sample Prepare Sample Solution warm->prep_sample hplc_analysis Analyze by HPLC prep_sample->hplc_analysis data_analysis Analyze Data and Quantify Purity hplc_analysis->data_analysis decision Purity Acceptable? data_analysis->decision use Use in Experiment decision->use Yes repurpose Repurify or Discard decision->repurpose No logical_relationship cluster_factors Factors Promoting Degradation cluster_prevention Preventative Measures compound This compound Stability oxygen Oxygen (Air) compound->oxygen light Light (especially UV) compound->light heat Elevated Temperature compound->heat moisture Moisture compound->moisture inert_gas Inert Atmosphere (Ar/N2) inert_gas->oxygen counters darkness Storage in the Dark darkness->light counters low_temp Low Temperature (-20°C to 8°C) low_temp->heat counters antioxidants Antioxidants (e.g., BHT) antioxidants->oxygen counters

References

Technical Support Center: Optimizing Catalyst Selection for Indole Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indole functionalization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize catalyst selection for various indole modification reactions. The following sections provide answers to frequently asked questions, detailed experimental protocols, and comparative data to guide your experimental design.

Frequently Asked Questions (FAQs)

Q1: I am observing a mixture of N- and C3-alkylation products. How can I improve selectivity?

A1: The competition between N-alkylation and C3-alkylation is a common challenge governed by the nucleophilicity of the N1-H and C3-H positions.[1][2] Selectivity is highly dependent on reaction conditions.

Troubleshooting Strategies:

  • For Selective N-Alkylation: Deprotonation of the indole nitrogen is key. Use a strong base (like NaH) in an aprotic solvent (such as DMF or THF). These conditions generate the indolide anion, which is a potent nitrogen nucleophile, favoring the N-alkylation pathway.[1]

  • For Selective C3-Alkylation: To favor reaction at the more nucleophilic C3-carbon, avoid strong bases that deprotonate the nitrogen.[1] The use of a Lewis or Brønsted acid catalyst can activate the electrophile, promoting the Friedel-Crafts-type reaction at the C3 position.[1] Nickel-catalyzed "borrowing hydrogen" methods using alcohols as alkylating agents also show high selectivity for the C3 position.[3][4]

  • Protecting Groups: The most definitive method to ensure C-functionalization is to protect the indole nitrogen.[2] Groups like Boc (tert-butyloxycarbonyl) or tosyl (Ts) effectively block the N1 position, directing the reaction to the carbon framework.[1][5]

Q2: How can I control regioselectivity between the C2 and C3 positions of the indole core?

A2: While the C3 position is electronically favored for electrophilic attack, achieving C2 selectivity requires specific strategies that override this inherent reactivity.[1]

Key Strategies for Regiocontrol:

  • Steric Hindrance: If the C3 position is already substituted, functionalization is naturally directed to the C2 position.[1]

  • Protecting/Directing Groups: The choice of N-protecting group is crucial.

    • Bulky Groups for C3: Large N-protecting groups can sterically hinder the C2 position, further enhancing the preference for C3 functionalization.[1]

    • Directing Groups for C2: Certain groups are designed to direct metallation or activation specifically to the C2 position. For instance, some sulfonyl groups can facilitate directed ortho-lithiation to C2.[1]

  • Catalyst and Ligand Selection: In transition metal-catalyzed C-H functionalization, the catalyst system is paramount.

    • Palladium Catalysis: Different phosphine ligands in palladium-catalyzed arylations can selectively favor either C2 or C3 arylation.[1]

    • Iridium Catalysis: For C2-amidation, an iridium catalyst system has been shown to be highly selective, proceeding through a cyclometalated intermediate that favors C2-H activation.[6]

    • Acid Catalysis: In some cases, a simple acid catalyst like HI can promote C2-alkylation of 3-substituted indoles with unactivated alkenes.[7]

Q3: My attempts at functionalizing the indole benzene ring (C4-C7) are failing. What approaches can I take?

A3: Functionalizing the less reactive benzenoid core of indole is a significant challenge due to the higher reactivity of the pyrrole ring.[8] Success almost always relies on a directing group strategy with transition metal catalysis.

Effective Strategies for C4-C7 Functionalization:

  • Directing Groups: A removable directing group is installed on the indole nitrogen (or sometimes at C3) to position the metal catalyst near the target C-H bond.

    • C7-Functionalization: An N-P(O)tBu₂ group can effectively direct palladium-catalyzed arylation to the C7 position.[9][10]

    • C4-Functionalization: Installing a pivaloyl directing group at the C3 position can facilitate palladium-catalyzed C4-arylation.[9][10] A ketone group at C3 can also direct rhodium-catalyzed alkylation to the C4 position.[11]

    • C5 & C6 Functionalization: Specific directing groups and catalyst combinations, such as a copper catalyst with an N-P(O)tBu₂ group for C6 arylation, have been developed.[10]

Below is a decision-making workflow for selecting a catalyst system based on the desired position of functionalization.

G start Desired Functionalization Site? N1 N1-Position start->N1 C3 C3-Position start->C3 C2 C2-Position start->C2 C4_C7 C4-C7 Positions start->C4_C7 N1_cond Use Strong Base (NaH) in Aprotic Solvent (DMF) N1->N1_cond C3_cond Lewis/Brønsted Acid Catalyst or Ni 'Borrowing Hydrogen' Catalyst C3->C3_cond C2_cond Is C3 Blocked? C2->C2_cond C4_C7_cond Install Directing Group (DG) (e.g., N-P(O)tBu₂, C3-Piv) + Transition Metal Catalyst (Pd, Rh, Cu) C4_C7->C4_C7_cond C2_yes Standard Electrophilic Addition Conditions C2_cond->C2_yes Yes C2_no Use N-Directing Group (e.g., for lithiation) + Transition Metal Catalyst C2_cond->C2_no No

Catalyst Selection Workflow for Indole Functionalization
Q4: I need to perform an enantioselective alkylation of indole. Which catalyst systems are most effective?

A4: Achieving high enantioselectivity in indole functionalization is a prominent area of research. Success depends on a well-chosen chiral catalyst system, which can include organocatalysts, transition metal complexes with chiral ligands, or biocatalysts.

  • Copper Hydride (CuH) Catalysis: A notable strategy involves a ligand-controlled, regiodivergent CuH-catalyzed alkylation.[12] This system uses electrophilic indole derivatives and can be tuned to achieve either N- or C3-alkylation with high enantioselectivity by simply changing the chiral phosphine ligand.[12]

    • For N-alkylation: DTBM-SEGPHOS is an effective ligand.

    • For C3-alkylation: Ph-BPE provides high selectivity for the C3 position.[12]

  • Palladium Catalysis: Palladium complexes paired with chiral ligands are widely used. For instance, N-alkylation with allylic compounds can achieve high enantioselectivity (73-93% ee) using a palladium catalyst and a specific chiral phosphine ligand with a naphthyl moiety.[13]

  • Organocatalysis: Chiral organocatalysts, such as those derived from cinchona alkaloids or thioureas, can effectively catalyze enantioselective additions to indoles.[13] For example, a quinine-derived catalyst has been used for the N-alkylation of indolines, which are then oxidized to the corresponding indoles, with excellent enantioselectivity (90-96% ee).[13]

Catalyst Performance Data

The selection of a catalyst and ligand system is critical for controlling selectivity. The table below summarizes performance data for selected copper-catalyzed enantioselective alkylation reactions.

EntryDesired ProductCatalyst PrecursorChiral LigandRegio-selectivity (N:C3)Yield (%)ee (%)
1N-AlkylationCu(OAc)₂DTBM-SEGPHOS>20:18592
2C3-AlkylationCu(OAc)₂(S,S)-Ph-BPE1:128893
Data is illustrative and derived from studies on specific substrates.[12] Actual results may vary based on substrate and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Ligand-Controlled CuH-Catalyzed Enantioselective Indole Alkylation[12]

This protocol describes the general method for the regiodivergent alkylation of an electrophilic indole derivative.

Workflow Diagram:

G sub_prep Prepare N-(benzoyloxy)indole Electrophile reagents To an oven-dried vial, add Cu(OAc)₂ (1.0 mol%), Chiral Ligand (1.2 mol%) assembly Add Indole Electrophile, Alkene Pronucleophile, Solvent (THF), and Silane (DMMS) reagents->assembly reaction Stir at 40 °C for 24 hours assembly->reaction workup Quench Reaction and Purify via Column Chromatography reaction->workup analysis Analyze Product for Yield, Regioselectivity (NMR), and Enantioselectivity (SFC/HPLC) workup->analysis

Experimental Workflow for CuH-Catalyzed Alkylation

Reagents & Equipment:

  • Oven-dried reaction vial with a magnetic stir bar

  • N-(2,4,6-trimethylbenzoyl)indole (electrophile)

  • Styrene derivative (pronucleophile)

  • Copper(II) acetate [Cu(OAc)₂] (catalyst precursor)

  • Chiral phosphine ligand (e.g., DTBM-SEGPHOS for N-alkylation, (S,S)-Ph-BPE for C3-alkylation)

  • (MeO)₂MeSiH (DMMS) (silane reductant)

  • Anhydrous Tetrahydrofuran (THF) (solvent)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried vial under an inert atmosphere, add Cu(OAc)₂ (1.0 mol%) and the appropriate chiral ligand (1.2 mol%).

  • Add the N-(benzoyloxy)indole derivative (0.50 mmol, 1.0 equiv).

  • Add the alkene pronucleophile (1.0 mmol, 2.0 equiv).

  • Add anhydrous THF (to achieve 0.5 M concentration) followed by the silane (4.0 equiv).

  • Seal the vial and stir the reaction mixture at 40 °C for 24 hours.

  • Upon completion, cool the reaction to room temperature, quench, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the regioisomeric ratio by ¹H NMR analysis of the crude mixture and the enantiomeric excess (ee) by SFC or chiral HPLC analysis.

References

Validation & Comparative

A Comparative Guide to HPLC Method Validation for 4-Acetoxyindole Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and research compounds like 4-acetoxyindole is critical for the accuracy of scientific results and the safety and efficacy of potential therapeutics. This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for this compound purity assessment against other analytical techniques. Detailed experimental protocols and data presentation are included to assist in the selection and implementation of a suitable analytical strategy.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is the most prevalent and robust technique for quantifying the purity of non-volatile and thermally labile compounds like this compound.[1] Its high resolution, sensitivity, and reproducibility make it ideal for separating the main compound from its impurities.[1]

Proposed RP-HPLC Method for this compound

Based on common methodologies for indole derivatives, a stability-indicating RP-HPLC method is proposed. A stability-indicating method is one that can accurately quantify the substance of interest in the presence of its degradation products, excipients, and process impurities.

Table 1: Proposed HPLC Method Parameters for this compound Analysis

ParameterProposed Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Acetic Acid in WaterB: Acetonitrile
Gradient 0-2 min: 30% B2-15 min: 30% to 70% B15-20 min: 70% B20-22 min: 70% to 30% B22-27 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm (UV Detector)
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)
HPLC Method Validation Workflow

The validation of an analytical method is essential to demonstrate its suitability for the intended purpose.[2][3] The workflow for validating the proposed HPLC method for this compound purity assessment, in accordance with International Council for Harmonisation (ICH) guidelines, is outlined below.[2][3]

HPLC_Validation_Workflow start Start: Method Development for this compound protocol Develop Validation Protocol (ICH Q2(R2)) start->protocol specificity Specificity / Selectivity (Forced Degradation) protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness solution_stability Solution Stability robustness->solution_stability report Prepare Validation Report solution_stability->report routine_use Method Implementation for Routine QC report->routine_use

Figure 1. Workflow for HPLC Method Validation.

Experimental Protocols for HPLC Method Validation

The following protocols detail the experimental execution of the validation parameters for the proposed HPLC method.

Specificity (Forced Degradation)

To demonstrate that the method is stability-indicating, forced degradation studies are performed. This involves subjecting a solution of this compound to various stress conditions to produce potential degradation products.

  • Acid Hydrolysis: 1 mL of 1 mg/mL this compound solution + 1 mL of 0.1 M HCl; heat at 60°C for 24 hours.

  • Base Hydrolysis: 1 mL of 1 mg/mL this compound solution + 1 mL of 0.1 M NaOH; heat at 60°C for 24 hours.

  • Oxidative Degradation: 1 mL of 1 mg/mL this compound solution + 1 mL of 3% H₂O₂; keep at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 105°C for 24 hours.

  • Photolytic Degradation: Expose 1 mg/mL this compound solution to UV light (254 nm) for 24 hours.

Acceptance Criteria: The method is specific if the this compound peak is resolved from all degradation product peaks with a resolution of >2. Peak purity analysis using a photodiode array (PDA) detector should confirm the homogeneity of the main peak.

Linearity and Range

Linearity demonstrates the proportional relationship between the analyte concentration and the detector response.

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL).

  • Prepare a series of at least five concentrations by diluting the stock solution, ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 1, 10, 50, 100, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration and determine the correlation coefficient (r²).

Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999.

Accuracy

Accuracy is determined by spiking a placebo (if applicable) or a known sample with known amounts of this compound at different concentration levels.

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

  • Calculate the percentage recovery for each sample.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is assessed at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

Acceptance Criteria: The LOQ should be confirmed by analyzing a sample at this concentration, which should yield a signal-to-noise ratio of at least 10 and acceptable precision (%RSD ≤ 10%).

Robustness

The robustness of the method is its ability to remain unaffected by small, deliberate variations in method parameters.

  • Vary parameters such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase composition (e.g., ± 2% organic component)

    • Detection wavelength (± 2 nm)

  • Analyze the system suitability parameters after each change.

Acceptance Criteria: System suitability parameters (e.g., tailing factor, theoretical plates, resolution) should remain within acceptable limits, and the %RSD of the results should be ≤ 2.0%.

Comparison with Alternative Analytical Techniques

While HPLC is the preferred method, other techniques can also be used for purity assessment, each with its own advantages and limitations.

Table 2: Comparison of Analytical Techniques for this compound Purity Assessment

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution, high sensitivity, quantitative, suitable for non-volatile and thermally labile compounds, well-established and accepted by regulatory agencies.Requires more expensive instrumentation and solvents, method development can be time-consuming.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass-based detection.High sensitivity and specificity, provides structural information for impurity identification.Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte.
Quantitative Nuclear Magnetic Resonance (qNMR) Measures the absolute purity of a substance using an internal standard without the need for a reference standard of the analyte.Provides absolute quantification, highly specific, non-destructive.Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard, expensive instrumentation.
Thin-Layer Chromatography (TLC) Separation based on partitioning on a thin layer of adsorbent material.Simple, rapid, and inexpensive for qualitative impurity profiling.Primarily qualitative, lower resolution and sensitivity compared to HPLC, difficult to automate.

Conclusion

The proposed stability-indicating RP-HPLC method, once validated, offers a reliable, sensitive, and specific approach for the purity assessment of this compound. The detailed validation protocol, based on ICH guidelines, ensures that the method is fit for its intended purpose in a research or quality control environment. While alternative techniques like GC-MS, qNMR, and TLC have their specific applications, HPLC remains the gold standard for routine quantitative purity analysis of pharmaceutical compounds like this compound due to its superior resolution, sensitivity, and established regulatory acceptance.

References

A Comparative Analysis of the Biological Effects of 4-Acetoxy-DMT and Other Tryptamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT), a synthetic tryptamine, with other key tryptamines: psilocin (4-HO-DMT), N,N-dimethyltryptamine (DMT), and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). The information is supported by experimental data from in vitro and in vivo studies, with detailed methodologies provided for key experiments.

While the user's original query specified 4-acetoxyindole, available scientific literature primarily focuses on its N,N-dimethylated analog, 4-AcO-DMT, as the psychoactive compound of interest. This compound is a crucial precursor in the synthesis of 4-AcO-DMT, but its own biological activity is not extensively documented. Therefore, this guide will focus on the biological effects of 4-AcO-DMT as a close and relevant analogue.

Introduction to 4-Acetoxy-DMT

4-Acetoxy-N,N-dimethyltryptamine (4-AcO-DMT), also known as psilacetin, is a semi-synthetic tryptamine that is structurally analogous to psilocybin. It is considered a prodrug of psilocin, meaning it is readily deacetylated in the body to form psilocin, the primary psychoactive metabolite of psilocybin-containing mushrooms.[1] This metabolic conversion is a key factor in understanding its pharmacological profile.

Quantitative Comparison of Biological Activity

The following tables summarize the receptor binding affinities (Ki) and functional potencies (EC50) of 4-AcO-DMT and other selected tryptamines at key serotonin receptors, which are central to their psychoactive effects.

Table 1: Receptor Binding Affinities (Ki, nM)
Compound5-HT1A5-HT2A5-HT2C
4-AcO-DMT 202140119
Psilocin (4-HO-DMT) ~100~6~14
DMT 17075139
5-MeO-DMT < 10>1000>1000

Lower Ki values indicate higher binding affinity. Data compiled from multiple sources.[2][3][4]

Table 2: Functional Potency (EC50, nM) at the 5-HT2A Receptor
CompoundCalcium Flux Assay
4-AcO-DMT 109
Psilocin (4-HO-DMT) 10
DMT 540
5-MeO-DMT ~100

Lower EC50 values indicate higher potency in activating the receptor. Data compiled from multiple sources.[3][5][6]

In Vivo Effects: The Head-Twitch Response (HTR)

The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT2A receptor activation and is widely used to assess the potential psychedelic-like effects of compounds.[7] Studies have shown that 4-AcO-DMT, similar to psilocybin and other serotonergic psychedelics, induces the HTR in a dose-dependent manner.[8] The in vivo potency of 4-acetoxy tryptamines in the HTR assay is often comparable to their 4-hydroxy counterparts, suggesting efficient in vivo conversion of the prodrug.[8]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the experimental data, the following diagrams illustrate the primary signaling pathway for 5-HT2A receptor activation and the workflows for key experimental protocols.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT2A_Receptor 5-HT2A Receptor Gq_G11 Gq/11 5HT2A_Receptor->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_Release Ca2+ Release (from ER) IP3->Ca2_Release Induces PKC_Activation PKC Activation DAG->PKC_Activation Activates Cellular_Responses Downstream Cellular Responses Ca2_Release->Cellular_Responses Leads to PKC_Activation->Cellular_Responses Leads to Tryptamine_Agonist Tryptamine Agonist (e.g., Psilocin) Tryptamine_Agonist->5HT2A_Receptor Binds to

Figure 1: 5-HT2A Receptor Gq Signaling Pathway.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Receptor Membrane Preparation Incubation Incubate Receptor, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Dilution Test Compound Dilution Series Compound_Dilution->Incubation Filtration Rapid Vacuum Filtration (Separates bound from free) Incubation->Filtration Counting Scintillation Counting (Quantifies radioactivity) Filtration->Counting Data_Analysis Non-linear Regression to determine IC50 and Ki Counting->Data_Analysis

References

Structural Confirmation of Synthesized 4-Acetoxyindole Using 13C NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unambiguous structural confirmation of newly synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis for the structural confirmation of 4-acetoxyindole using 13C Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for elucidating the carbon skeleton of a molecule. This guide presents a comparison with related indole derivatives, a detailed experimental protocol for data acquisition, and a logical workflow for structural verification.

Comparative Analysis of 13C NMR Chemical Shifts

The confirmation of the this compound structure is achieved by comparing its experimental 13C NMR spectrum with the spectra of known, related compounds and with predicted chemical shifts. The table below summarizes the 13C NMR chemical shift data for this compound, alongside its precursor 4-hydroxyindole and the parent compound, indole. The data for indole is experimental, while the data for this compound and 4-hydroxyindole are predicted values, which serve as a reliable estimation for comparison in the absence of readily available experimental data. All shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm.

Carbon AtomIndole (Experimental, CDCl₃) δ (ppm)4-Hydroxyindole (Predicted, CDCl₃) δ (ppm)This compound (Predicted, CDCl₃) δ (ppm)
C-2124.7125.1124.9
C-3102.6101.9102.2
C-3a128.0128.8128.4
C-4120.8145.2141.0
C-5122.0105.5113.8
C-6120.0122.5119.5
C-7111.1106.2110.8
C-7a135.8136.5136.1
C=O--169.5
CH₃--21.1

Note: Predicted values were obtained from reputable NMR prediction software and serve as a guide for spectral interpretation.

Experimental Protocol for 13C NMR Data Acquisition

The following is a standard protocol for acquiring a high-quality proton-decoupled 13C NMR spectrum for a small organic molecule like this compound.

1. Sample Preparation:

  • Sample Purity: Ensure the synthesized this compound is of high purity, as impurities will complicate spectral analysis. Purification can be achieved by column chromatography, recrystallization, or distillation.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds.

  • Concentration: Dissolve 10-50 mg of the purified sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Tuning and Matching: Tune and match the 13C probe to the spectrometer's frequency to ensure optimal signal detection.

  • Locking and Shimming: Lock the spectrometer's magnetic field on the deuterium signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field, which results in sharp, symmetrical peaks.

3. Data Acquisition Parameters:

  • Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) is typically used.

  • Pulse Angle: A 30-45° pulse angle is commonly employed.

  • Acquisition Time: An acquisition time of 1-2 seconds is usually sufficient.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration if quantitative analysis is needed.

  • Number of Scans: Due to the low natural abundance of the 13C isotope, a larger number of scans (typically ranging from hundreds to thousands) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.

  • Spectral Width: Set the spectral width to encompass all expected carbon resonances (e.g., 0-220 ppm).

4. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm or the solvent peak to its known chemical shift (e.g., the center peak of the CDCl₃ triplet at 77.16 ppm).

  • Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the structural confirmation of synthesized this compound using 13C NMR spectroscopy.

structural_confirmation_workflow cluster_synthesis Synthesis & Purification cluster_nmr 13C NMR Analysis cluster_analysis Data Interpretation & Comparison cluster_conclusion Conclusion synthesis Synthesize this compound purification Purify the synthesized compound synthesis->purification sample_prep Prepare NMR sample in CDCl3 purification->sample_prep data_acq Acquire 13C NMR spectrum sample_prep->data_acq data_proc Process NMR data (FT, phasing, referencing) data_acq->data_proc peak_count Count the number of unique carbon signals data_proc->peak_count chem_shift Analyze chemical shifts of signals peak_count->chem_shift comparison Compare with data of known compounds (Indole, 4-Hydroxyindole) chem_shift->comparison prediction Compare with predicted spectrum chem_shift->prediction confirmation Structural Confirmation of this compound comparison->confirmation Consistent rejection Structure not confirmed, further investigation needed comparison->rejection Inconsistent prediction->confirmation Consistent prediction->rejection Inconsistent

Caption: Workflow for this compound structural confirmation.

Comparative Analysis of 4-Acetoxyindole's Cross-Reactivity in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 4-acetoxyindole and its derivatives in various biological assays. Due to a lack of comprehensive publicly available data on this compound itself, this document focuses on the well-characterized bioactivity of its close structural analogs, the 4-acetoxy-N,N-dialkyltryptamines. This information, supplemented with data on the broader class of indole derivatives, serves as a predictive framework for assessing the potential on-target and off-target effects of this compound. The experimental protocols provided are intended to guide researchers in conducting direct evaluations.

Understanding this compound and the Importance of Cross-Reactivity Analysis

This compound is an indole derivative that serves as a key intermediate in the synthesis of various pharmacologically active compounds.[1] It is recognized as a prodrug of 4-hydroxyindole, a molecule with known biological activities.[2] The assessment of cross-reactivity, or the interaction of a compound with multiple targets, is a critical step in drug discovery and development. It helps in identifying potential off-target effects that could lead to adverse drug reactions and provides opportunities for drug repurposing.[3]

Cross-Reactivity Profile of 4-Acetoxy-N,N-Dialkyltryptamines at Serotonin Receptors

The most comprehensive data available is for 4-acetoxy-N,N-dialkyltryptamines, which are analogs of this compound. These compounds have been primarily studied for their activity at serotonin receptors, particularly the 5-HT2 subtypes, which are implicated in the psychoactive effects of tryptamines.

Quantitative Analysis of Functional Activity at 5-HT2 Receptors

The following table summarizes the in vitro functional activity of a series of 4-acetoxy-N,N-dialkyltryptamines compared to their 4-hydroxy counterparts at human 5-HT2A, 5-HT2B, and 5-HT2C receptors. The data is derived from calcium mobilization assays.

Compoundh5-HT2A EC50 (nM)h5-HT2A Emax (%)h5-HT2B EC50 (nM)h5-HT2B Emax (%)h5-HT2C EC50 (nM)h5-HT2C Emax (%)
4-Acetoxy-DMT 13579.234.61022,780100
4-Hydroxy-DMT (Psilocin) 6.598.216.4105409100
4-Acetoxy-DET 20698.554.31021,860100
4-Hydroxy-DET 12.310020.3103741100
4-Acetoxy-DPT 29196.41021033,36097.8
4-Hydroxy-DPT 16.210025.41031,020100
4-Acetoxy-DIPT 68274.6215103>10,000-
4-Hydroxy-DIPT 34.197.844.5102>10,000-

Data extracted from Klein et al., ACS Pharmacology & Translational Science, 2021.

dot

cluster_receptor 5-HT2A Receptor Activation 4-Acetoxy-Tryptamine 4-Acetoxy-Tryptamine 5-HT2A_Receptor 5-HT2A Receptor 4-Acetoxy-Tryptamine->5-HT2A_Receptor Binds to Gq_Protein Gq Protein 5-HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: 5-HT2A receptor signaling pathway.

Experimental Protocol: In Vitro Calcium Mobilization Assay

This protocol is adapted from Klein et al. (2021) for determining the functional activity of compounds at 5-HT2 receptors.

  • Cell Culture:

    • Maintain HEK293A cells stably expressing human 5-HT2A, 5-HT2B, or 5-HT2C receptors in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin/streptomycin, and a selection antibiotic (e.g., 50 µg/mL zeocin) at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Preparation:

    • Plate cells in black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and allow them to attach overnight.

    • Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 Direct) according to the manufacturer's instructions, often containing probenecid to prevent dye extrusion.

    • Remove the culture medium and add the dye loading solution to each well. Incubate for 1 hour at 37°C.

  • Compound Addition and Signal Detection:

    • Prepare serial dilutions of the test compounds (e.g., this compound and comparators) in assay buffer.

    • Use a fluorescent plate reader (e.g., FlexStation 3) to measure intracellular calcium changes.

    • Add the compound dilutions to the wells and immediately begin recording the fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) every 2 seconds for at least 120 seconds.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of the test compound.

    • Normalize the data to the response of a reference agonist (e.g., serotonin).

    • Fit the concentration-response data to a four-parameter logistic equation to determine the EC50 and Emax values.

Potential Cross-Reactivity at Other Targets

While specific data for this compound is limited, the broader class of indole derivatives has been shown to interact with other targets, suggesting potential cross-reactivity.

Monoamine Oxidase (MAO) Inhibition

Various indole derivatives have been identified as inhibitors of MAO-A and MAO-B, enzymes crucial for the metabolism of monoamine neurotransmitters.[4][5] Inhibition of MAO can lead to significant physiological effects and drug-drug interactions.

Cytochrome P450 (CYP) Enzyme Inhibition

Indole compounds can also inhibit CYP450 enzymes, which are responsible for the metabolism of a wide range of xenobiotics, including many therapeutic drugs.[6][7] Inhibition of these enzymes can alter the pharmacokinetics of co-administered drugs.

hERG Channel Inhibition

Some psychoactive indole alkaloids have been shown to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel.[8] Blockade of this channel can lead to QT interval prolongation and potentially life-threatening cardiac arrhythmias.

Target ClassPotential for InteractionComparator Compounds with Known Activity
Monoamine Oxidases (MAO-A/B) HighIndole-5,6-dicarbonitriles (potent inhibitors)[9], Benzothiazole-indole derivatives (selective MAO-B inhibitors)[10]
Cytochrome P450s (e.g., CYP1A2, 2D6, 3A4) ModerateIndole and tryptophan (can affect CYP activities)[6]
hERG Potassium Channel PossibleIbogaine (an indole alkaloid, hERG inhibitor)[8]

Experimental Protocols for Off-Target Screening

The following are generalized protocols that can be adapted to assess the cross-reactivity of this compound.

In Vitro MAO-A/B Inhibition Assay
  • Enzyme and Substrate Preparation:

    • Use recombinant human MAO-A and MAO-B.

    • Prepare a suitable substrate (e.g., kynuramine for both, or specific substrates like serotonin for MAO-A and benzylamine for MAO-B).

  • Assay Procedure:

    • Pre-incubate the enzyme with varying concentrations of this compound in a 96-well plate.

    • Initiate the reaction by adding the substrate.

    • After a set incubation time, stop the reaction and measure the product formation using a fluorescence or absorbance plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Determine the IC50 value by fitting the data to a dose-response curve.

In Vitro CYP450 Inhibition Assay
  • Enzyme and Substrate Preparation:

    • Use human liver microsomes or recombinant CYP enzymes (e.g., CYP1A2, 2D6, 3A4).

    • Use specific fluorescent or LC-MS/MS-detectable substrates for each CYP isoform.

  • Assay Procedure:

    • Pre-incubate the microsomes or recombinant enzymes with this compound and an NADPH-regenerating system.

    • Initiate the reaction by adding the specific substrate.

    • After incubation, terminate the reaction and quantify the metabolite formation.

  • Data Analysis:

    • Calculate the IC50 value for the inhibition of each CYP isoform.

dot

cluster_workflow Experimental Workflow for Cross-Reactivity Screening Compound This compound Primary_Screening Primary Screening (e.g., Receptor Binding Panel) Compound->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (Functional Assays) Hit_Identification->Secondary_Assays Hits Dose_Response Dose-Response & Potency (EC50/IC50) Secondary_Assays->Dose_Response Selectivity_Profiling Selectivity Profiling (Comparison to Primary Target) Dose_Response->Selectivity_Profiling Safety_Assays Safety Pharmacology Assays (e.g., hERG, CYP Inhibition) Selectivity_Profiling->Safety_Assays Data_Analysis Data Analysis & Interpretation Safety_Assays->Data_Analysis

Caption: Proposed workflow for screening.

In Vitro hERG Channel Assay
  • Cell Culture:

    • Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

  • Electrophysiology (Patch-Clamp):

    • Perform whole-cell patch-clamp recordings to measure hERG currents.

    • Apply a specific voltage protocol to elicit hERG tail currents.

    • Perfuse the cells with increasing concentrations of this compound and record the corresponding inhibition of the hERG current.

  • Data Analysis:

    • Measure the peak tail current at each concentration.

    • Calculate the percentage of inhibition and determine the IC50 value.

Metabolic Considerations

This compound is expected to be rapidly metabolized to 4-hydroxyindole by esterase enzymes in vivo.[11] Therefore, the cross-reactivity profile of 4-hydroxyindole is also of significant interest. 4-Hydroxyindole has been shown to inhibit amyloid fibrillization.[2] Further studies should evaluate both the parent compound and its primary metabolite in a range of biological assays.

dot

cluster_metabolism Metabolic Conversion of this compound This compound This compound Esterases Esterases This compound->Esterases Hydrolysis by 4-Hydroxyindole 4-Hydroxyindole (Active Metabolite) Esterases->4-Hydroxyindole

References

Comparative Potency of 4-Acetoxyindole Derivatives in Receptor Binding Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of novel compounds with their biological targets is paramount. This guide provides a comparative analysis of the binding potencies of various 4-acetoxyindole derivatives at key serotonin receptors, supported by experimental data and detailed protocols.

The this compound scaffold, a core structure in many psychoactive compounds, has garnered significant interest for its potential therapeutic applications. The potency and selectivity of these derivatives are primarily determined by their binding affinity to serotonin (5-HT) receptors, particularly the 5-HT₂A subtype, which is a key mediator of their psychedelic effects. This guide summarizes the binding affinities (Ki values) of several this compound derivatives to provide a clear comparison of their in vitro potency.

Comparative Receptor Binding Affinities

The following table summarizes the inhibition constants (Ki) of various this compound derivatives at several human serotonin receptor subtypes. The Ki value represents the concentration of the compound required to occupy 50% of the receptors in a competitive binding assay, with lower values indicating higher binding affinity.

Compound5-HT₁ₐ (Ki, nM)5-HT₂ₐ (Ki, nM)5-HT₂ₑ (Ki, nM)5-HT₂C (Ki, nM)5-HT₅ₐ (Ki, nM)5-HT₆ (Ki, nM)5-HT₇ (Ki, nM)
4-AcO-DMT 13493114215116227474
4-AcO-MET 243121237389189354762
4-AcO-DET 315158301468254487981
4-AcO-MiPT 4522214126343456581245
4-AcO-DiPT 876432798123167312872453
4-AcO-MPT 289143276421229438834

Data compiled from Glatfelter et al., 2023.

Experimental Protocols

The determination of receptor binding affinities is a critical step in drug discovery and development. A widely used method is the radioligand displacement assay.

Radioligand Displacement Binding Assay for Serotonin Receptors

Objective: To determine the binding affinity (Ki) of a test compound (a this compound derivative) for a specific serotonin receptor subtype by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Receptor Source: Cell membranes prepared from cell lines stably expressing the human serotonin receptor subtype of interest (e.g., HEK293 cells).

  • Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]ketanserin for 5-HT₂ₐ receptors).

  • Test Compounds: this compound derivatives of interest.

  • Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the target receptor to determine non-specific binding.

  • Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing appropriate ions and protease inhibitors.

  • Filtration Apparatus: A cell harvester or a multi-well filter plate system with glass fiber filters.

  • Scintillation Counter: To measure the radioactivity retained on the filters.

  • Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in a suitable buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer to a desired protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer

    • A fixed concentration of the radioligand.

    • Increasing concentrations of the test compound or the non-specific binding control.

    • Receptor membrane preparation.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical radioligand displacement binding assay.

ReceptorBindingAssay cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Receptor Receptor Membranes Incubation Incubation Receptor->Incubation Radioligand Radioligand Radioligand->Incubation TestCompound Test Compound TestCompound->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting DataAnalysis Data Analysis (IC50 -> Ki) Counting->DataAnalysis

Caption: Workflow of a radioligand displacement binding assay.

Signaling Pathways of this compound Derivatives

The primary molecular target for the psychoactive effects of this compound derivatives is the serotonin 5-HT₂A receptor, a G-protein coupled receptor (GPCR). Upon binding of an agonist, such as the active metabolite of a this compound, the receptor undergoes a conformational change, initiating downstream signaling cascades. The two major pathways are:

  • Gq/11 Pathway: This is considered the canonical signaling pathway for 5-HT₂A receptor activation. It involves the activation of the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) stores, while DAG activates protein kinase C (PKC). This pathway is believed to be central to the psychedelic effects of these compounds.

  • β-Arrestin Pathway: Following agonist binding, G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the 5-HT₂A receptor. This phosphorylation promotes the recruitment of β-arrestin proteins, which uncouple the receptor from G-proteins, leading to desensitization and internalization of the receptor. β-arrestin can also act as a scaffold for other signaling proteins, initiating G-protein-independent signaling cascades.

The balance between these two pathways, known as biased agonism, can significantly influence the overall pharmacological profile of a compound.

SignalingPathway cluster_membrane Cell Membrane cluster_g_protein Gq/11 Pathway cluster_arrestin β-Arrestin Pathway Ligand This compound Metabolite Receptor 5-HT2A Receptor Ligand->Receptor Binds to Gq Gq/11 Receptor->Gq Activates GRK GRK Receptor->GRK Activates P_Receptor Phosphorylated Receptor PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates GRK->Receptor Phosphorylates Arrestin β-Arrestin P_Receptor->Arrestin Recruits Internalization Receptor Internalization Arrestin->Internalization Mediates

Caption: 5-HT2A receptor signaling pathways activated by 4-acetoxyindoles.

A Comparative Guide to the In Vitro Metabolic Validation of 4-Acetoxyindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro methods for validating the metabolic pathway of 4-acetoxyindole. It is designed to assist researchers in selecting the most appropriate experimental approach by offering a side-by-side analysis of methodologies, expected outcomes, and alternative compounds for metabolic studies. The information presented is supported by experimental data from published research, detailed protocols, and visual workflows to facilitate understanding and implementation.

Introduction to this compound Metabolism

This compound is an indole derivative of interest in various research fields. Understanding its metabolic fate is crucial for evaluating its biological activity, potential toxicity, and pharmacokinetic profile. Based on studies of structurally similar compounds, such as O-acetylpsilocin (4-AcO-DMT), the metabolism of this compound is anticipated to proceed through several key pathways. The primary metabolic route is likely hydrolysis of the acetate group to form 4-hydroxyindole. Subsequent or alternative pathways may include hydroxylation of the indole ring, N-demethylation (if applicable to a specific derivative), oxidation, and conjugation with glucuronic acid.[1]

Comparative Analysis of In Vitro Metabolic Systems

The selection of an appropriate in vitro system is critical for obtaining relevant and translatable metabolic data. The two most common systems are human liver microsomes (HLM) and cryopreserved human hepatocytes.

FeatureHuman Liver Microsomes (HLM)Cryopreserved Human Hepatocytes
Enzyme Content Primarily Phase I (e.g., CYPs) and some Phase II enzymes (e.g., UGTs).Comprehensive suite of Phase I and Phase II enzymes, cofactors, and transporters.
Cellular Integrity Subcellular fractions (endoplasmic reticulum).Intact, viable cells.
Experimental Complexity Relatively simple and high-throughput.More complex, requiring cell culture expertise.
Cost Generally lower cost per assay.Higher cost per assay.
Predictive Power Good for identifying major metabolites formed by CYPs and UGTs.Considered the "gold standard" for predicting in vivo metabolic clearance and metabolite profiles.
Suitability for this compound Suitable for identifying primary metabolites, especially the initial hydrolysis and subsequent oxidation steps.Ideal for a comprehensive understanding of both Phase I and Phase II metabolism, including conjugation reactions.

Quantitative Metabolic Data Comparison

CompoundIn Vitro SystemHalf-Life (T½)Intrinsic Clearance (CLint)Primary Metabolic Pathways
This compound (estimated from 4-AcO-DMT) Human Liver Microsomes~15 - 30 min (in vivo, mice)High (estimated)Hydrolysis, Hydroxylation, N-demethylation, Oxidation, Glucuronidation
Indole-3-Carbinol Cultured Human Breast Cancer Cells~40 hoursLowCondensation to DIM, Conjugation with thiols
Melatonin In Vitro SystemsVariableModerateHydroxylation (primarily by CYP1A2), followed by conjugation

Note: The half-life for 4-AcO-DMT is based on in vivo mouse data, which is expected to correlate with a rapid in vitro clearance.[2] The data for Indole-3-Carbinol is from a specific cell line and may differ in hepatocytes.

Experimental Protocols

In Vitro Metabolism in Human Liver Microsomes (HLM)

This protocol is adapted from standard procedures for assessing metabolic stability.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for analytical quantification

  • Incubator/water bath (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare the HLM suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, pre-incubate the HLM suspension and the this compound working solution at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding ice-cold acetonitrile containing an internal standard to the collected aliquots.

    • Vortex the samples to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound (this compound) and identify and quantify its metabolites.

    • The disappearance of the parent compound over time is used to calculate the half-life and intrinsic clearance.

In Vitro Metabolism in Cryopreserved Human Hepatocytes

This protocol outlines the general steps for a hepatocyte stability assay.

Materials:

  • This compound

  • Cryopreserved human hepatocytes

  • Hepatocyte thawing and plating media

  • Incubation medium (e.g., Williams' Medium E)

  • Collagen-coated plates

  • Acetonitrile (for reaction termination)

  • Internal standard for analytical quantification

  • Humidified incubator (37°C, 5% CO2)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Hepatocyte Plating:

    • Thaw the cryopreserved hepatocytes according to the supplier's protocol.

    • Resuspend the viable hepatocytes in plating medium and seed them onto collagen-coated plates.

    • Allow the cells to attach for several hours in a humidified incubator.

  • Incubation:

    • Prepare a working solution of this compound in the incubation medium.

    • Remove the plating medium from the attached hepatocytes and add the incubation medium containing this compound.

    • Incubate the plates at 37°C in a humidified incubator.

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect both the cells and the incubation medium.

  • Sample Preparation:

    • To the collected samples, add ice-cold acetonitrile with an internal standard to lyse the cells and precipitate proteins.

    • Scrape the wells to ensure complete collection of cellular material.

    • Centrifuge the samples to pellet cell debris and precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Analysis:

    • Quantify the parent compound and its metabolites in the supernatant using a validated LC-MS/MS method.

    • Calculate the metabolic stability parameters from the disappearance of the parent compound over time.

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes involved in the in vitro validation of this compound's metabolic pathway.

Metabolic_Pathway This compound This compound 4-Hydroxyindole 4-Hydroxyindole This compound->4-Hydroxyindole Hydrolysis (Major) Hydroxylated Metabolites Hydroxylated Metabolites 4-Hydroxyindole->Hydroxylated Metabolites Hydroxylation Oxidized Metabolites Oxidized Metabolites 4-Hydroxyindole->Oxidized Metabolites Oxidation Glucuronide Conjugates Glucuronide Conjugates Hydroxylated Metabolites->Glucuronide Conjugates Glucuronidation

Caption: Predicted metabolic pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare this compound Stock pre_inc Pre-incubate at 37°C prep_compound->pre_inc prep_system Prepare In Vitro System (HLM or Hepatocytes) prep_system->pre_inc initiate Initiate Reaction (add NADPH or apply to cells) pre_inc->initiate incubate Incubate at 37°C initiate->incubate sampling Collect Samples at Time Points incubate->sampling terminate Terminate Reaction (Acetonitrile) sampling->terminate process Process Samples (Centrifuge) terminate->process analyze LC-MS/MS Analysis process->analyze data Data Interpretation (T½, Clint) analyze->data

Caption: General experimental workflow for in vitro metabolism studies.

Comparison_Logic compound Select Test Compound acetoxyindole This compound compound->acetoxyindole alternatives Alternatives (e.g., Indole-3-Carbinol, Melatonin) compound->alternatives system Choose In Vitro System acetoxyindole->system alternatives->system hlm Human Liver Microsomes system->hlm hepatocytes Human Hepatocytes system->hepatocytes outcome Evaluate Metabolic Outcome hlm->outcome hepatocytes->outcome qualitative Metabolite Identification outcome->qualitative quantitative Kinetic Parameters (T½, Clint) outcome->quantitative

Caption: Logical relationship for comparing metabolic validation approaches.

References

The Versatility of the Indole Scaffold: A Comparative Analysis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are increasingly turning to indole derivatives for their vast therapeutic potential. This guide provides an objective comparison of the performance of various indole-based compounds against other alternatives in key therapeutic areas, supported by experimental data and detailed methodologies.

The indole nucleus, a bicyclic aromatic heterocyclic compound, is a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and synthetic drugs with a wide range of biological activities.[1][2] Its unique structure allows for extensive chemical modifications, leading to a diverse library of compounds with applications in oncology, neurodegenerative diseases, and inflammatory conditions.[3][4] This comparative analysis delves into the performance of specific indole derivatives, offering a quantitative and methodological overview for researchers in the field.

Anticancer Activity: A Battle of Derivatives

Indole derivatives have demonstrated significant promise as anticancer agents by targeting various hallmarks of cancer, including cell proliferation, angiogenesis, and apoptosis.[1][5] The introduction of different substituents onto the indole ring can dramatically influence the compound's cytotoxic potential.

A comparative analysis of various indole derivatives against different cancer cell lines reveals the nuanced impact of these modifications. For instance, the substitution at the N-1 position of the indole ring has been shown to significantly enhance anticancer activities.[6]

Compound ClassDerivative ExampleTarget Cancer Cell LineIC50 / GI50Reference
5-Chloro-Indole Derivatives 5-Chloro-indole-2-carboxylate derivativesVarious Cancer Cell Lines29 nM to 78 nM[1]
(E)-5-chloro-N-(4-(2-methylpyrrolidin-1-yl)phenethyl)-3-(2-methoxyvinyl)-1H-indole-2-carboxamideEGFRWT68 ± 5 nM[1]
Indole-Chalcone Derivatives Indole-chalcone derivative 4 NCI-60 human cancer cell lines< 4 nmol/L (GI50)[6]
Indole-chalcone derivative 12 Cancer cells0.22 to 1.80 µmol/L[6]
Benzimidazole-Indole Derivatives Benzimidazole-indole derivative 8 Cancer cells50 nmol/L (average IC50)[6]
Indole-Curcumin Derivatives Methoxy-substituted indole curcumin derivative 27 HeLa4 µM[7]
Methoxy-substituted indole curcumin derivative 27 Hep-212 µM[7]
Methoxy-substituted indole curcumin derivative 27 A54915 µM[7]
Spirooxindole Derivatives Spirooxindoles-based N-alkylated maleimides 43a and 43b MCF-73.88 to 5.83 µM[8]
Indole-based Alkaloids 3,5-Diprenyl indole 35 MIA PaCa-29.5 ± 2.2 μM[5]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the indole derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[9]

experimental_workflow_mtt start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate1 Incubate 24 hours seed_cells->incubate1 treat_cells Treat with Indole Derivatives incubate1->treat_cells incubate2 Incubate 48-72 hours treat_cells->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 2-4 hours add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Workflow for a typical in vitro cytotoxicity (MTT) assay.

Neuroprotective Efficacy: A Hope for Neurodegenerative Diseases

Indole derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.[10][11] Their neuroprotective effects are often attributed to their antioxidant, anti-inflammatory, and enzyme-inhibiting properties.[11]

A key target in Alzheimer's disease is the enzyme acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine. Several indole derivatives have been investigated as AChE inhibitors.

Compound ClassDerivative ExampleTarget EnzymeIC50Reference
Azepino Indoles 2,3,4,5-tetrahydroazepino[4,3-b]indole(1H)-2-one derivative 26 BChE0.020 µM[10]
2,3,4,5-tetrahydroazepino[4,3-b]indole(1H)-2-one derivative 26 AChE20 µM[10]
Indole Amides Novel indole derivativesMAO-AVaries[12]
Novel indole derivativesMAO-BVaries[12]

Experimental Protocol: Monoamine Oxidase (MAO) Inhibition Assay

This fluorescence-based assay measures the production of 4-hydroxyquinoline, a byproduct of the enzymatic deamination of the substrate kynuramine by MAO enzymes.

  • Enzyme Preparation: Use recombinant human MAO-A and MAO-B enzymes.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme, a buffer solution, and the test compound at various concentrations.

  • Substrate Addition: Initiate the reaction by adding the substrate kynuramine.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time.

  • Fluorescence Measurement: Measure the fluorescence of the product, 4-hydroxyquinoline, using a fluorescence plate reader.

  • Data Analysis: Determine the IC50 values for MAO-A and MAO-B inhibition by plotting the percentage of inhibition against the compound concentration.[12]

signaling_pathway_neuroprotection cluster_disease Neurodegenerative Disease Pathogenesis cluster_indole Indole Derivative Intervention Oxidative Stress Oxidative Stress Neuronal Damage Neuronal Damage Oxidative Stress->Neuronal Damage Protein Misfolding Protein Misfolding Protein Misfolding->Neuronal Damage Neuroinflammation Neuroinflammation Neuroinflammation->Neuronal Damage Antioxidant Effects Antioxidant Effects Antioxidant Effects->Oxidative Stress Counteracts Inhibition of Protein Aggregation Inhibition of Protein Aggregation Inhibition of Protein Aggregation->Protein Misfolding Prevents Anti-inflammatory Activity Anti-inflammatory Activity Anti-inflammatory Activity->Neuroinflammation Suppresses Indole Derivatives Indole Derivatives Indole Derivatives->Antioxidant Effects Modulate Indole Derivatives->Inhibition of Protein Aggregation Inhibit Indole Derivatives->Anti-inflammatory Activity Reduce

Indole derivatives target multiple pathways in neurodegeneration.

Anti-inflammatory Potential: Modulating Key Pathways

The anti-inflammatory properties of indole derivatives have been extensively explored.[3] Compounds like indomethacin, a nonsteroidal anti-inflammatory drug (NSAID) containing an indole structure, are widely used to reduce fever, pain, and inflammation.[3] Novel indole derivatives have been identified that modulate key inflammatory pathways, such as the NF-κB and COX-2 pathways.[3]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a widely used in vivo model to screen for the anti-inflammatory activity of new compounds.

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for a week.

  • Compound Administration: Administer the test indole derivatives or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.[13]

Conclusion

The indole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The comparative data presented here highlights the significant potential of various indole derivatives in oncology, neurodegenerative diseases, and inflammation. The versatility of the indole ring allows for fine-tuning of its pharmacological properties through chemical modification. Further research focusing on structure-activity relationships and mechanistic studies will undoubtedly lead to the development of more potent and selective indole-based drugs for a multitude of diseases.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the spectroscopic data for 5-acetoxyindole against its key precursors, indole and 5-hydroxyindole. The structural elucidation of indole derivatives is fundamental in medicinal chemistry, and a clear understanding of their spectroscopic characteristics is paramount. This document summarizes key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to facilitate the identification and characterization of these compounds.

Spectroscopic Data Comparison

The introduction of an acetoxy group at the 5-position of the indole ring induces notable shifts in the spectroscopic signatures compared to the parent indole and the intermediate 5-hydroxyindole. These changes, summarized in the following tables, provide critical information for tracking chemical transformations and confirming the structure of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of organic compounds. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. The tables below compare the NMR data for indole, 5-hydroxyindole, and 5-acetoxyindole.

Table 1: ¹H NMR Spectral Data Comparison (Solvent: DMSO-d₆) [1]

Proton PositionIndole (δ ppm)5-Hydroxyindole (δ ppm)
H-1 (N-H)11.08 (br s)10.65 (br s)
H-27.39 (t, J = 2.8 Hz)7.15 (t, J = 2.8 Hz)
H-36.45 (t, J = 2.0 Hz)6.25 (t, J = 2.0 Hz)
H-47.58 (d, J = 7.9 Hz)7.18 (d, J = 7.9 Hz)
H-57.07 (t, J = 7.5 Hz)-
H-66.97 (t, J = 7.5 Hz)6.60 (t, J = 7.5 Hz)
H-77.39 (d, J = 8.2 Hz)6.90 (d, J = 8.2 Hz)
OH-8.65 (s)

Table 2: ¹³C NMR Spectral Data Comparison (Solvent: DMSO-d₆) [1]

Carbon PositionIndole (δ ppm)5-Hydroxyindole (δ ppm)5-Acetoxyindole (δ ppm)
C-2124.9125.7Data not available
C-3102.1101.9Data not available
C-3a128.1129.2Data not available
C-4120.7111.9Data not available
C-5121.6150.8Data not available
C-6120.7102.1Data not available
C-7111.4111.9Data not available
C-7a135.8131.5Data not available
Acetyl-C=O--Data not available
Acetyl-CH₃--Data not available
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key vibrational frequencies for the three compounds are presented below.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Functional GroupIndole5-Hydroxyindole5-Acetoxyindole
N-H Stretch3406[2]~3400-3300~3400-3300
O-H Stretch-~3300-3200 (broad)-
C=O Stretch (Ester)--~1750-1735
Aromatic C=C Stretch1616, 1577, 1508, 1456[2]~1600-1450~1600-1450
C-O Stretch (Ester)--~1250-1000
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Table 4: Mass Spectrometry Data

CompoundMolecular Weight ( g/mol )Key Fragments (m/z)
Indole117.15117 (M+), 90, 89[3]
5-Hydroxyindole133.15133 (M+), 104, 77
5-Acetoxyindole175.18175 (M+), 133, 104

Experimental Workflows

The following diagram illustrates the logical workflow for the acquisition and comparative analysis of spectroscopic data for the indole compounds.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_acquisition Data Acquisition cluster_analysis Data Analysis and Comparison Indole Indole Hydroxyindole 5-Hydroxyindole Indole->Hydroxyindole Hydroxylation NMR_acq NMR Spectroscopy (¹H and ¹³C) Indole->NMR_acq IR_acq IR Spectroscopy Indole->IR_acq MS_acq Mass Spectrometry Indole->MS_acq Acetoxyindole 5-Acetoxyindole Hydroxyindole->Acetoxyindole Acetylation Hydroxyindole->NMR_acq Hydroxyindole->IR_acq Hydroxyindole->MS_acq Acetoxyindole->NMR_acq Acetoxyindole->IR_acq Acetoxyindole->MS_acq NMR_data NMR Data Table NMR_acq->NMR_data IR_data IR Data Table IR_acq->IR_data MS_data MS Data Table MS_acq->MS_data Comparison Comparative Analysis NMR_data->Comparison IR_data->Comparison MS_data->Comparison

Spectroscopic data acquisition and comparison workflow.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented. Specific parameters may vary depending on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]
  • Sample Preparation:

    • Weigh 5-20 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.

    • Use vortexing or sonication to aid dissolution if necessary.

  • Instrument Setup:

    • Lock the spectrometer's magnetic field on the deuterium signal of the solvent.

    • Optimize the field homogeneity by shimming to obtain sharp and well-resolved peaks.

  • ¹H NMR Acquisition:

    • A standard one-pulse sequence is typically used.

    • Key parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is commonly used to simplify the spectrum.

    • A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.

    • Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Place the sample in the spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)
  • Sample Introduction:

    • For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often used. The sample is injected into a gas chromatograph for separation before entering the mass spectrometer.

    • Direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for less volatile or thermally labile compounds.

  • Ionization:

    • Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns.

    • Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to preserve the molecular ion.

  • Data Acquisition:

    • The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.

    • A mass spectrum is generated by plotting the relative abundance of ions against their m/z values.

References

A Comparative In Vivo Efficacy Analysis: 4-Acetoxy-N,N-dimethyltryptamine (Psilacetin) versus Psilocybin

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the in vivo efficacy of psilocybin and its synthetic analogue, 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT or psilacetin). Both compounds are widely recognized as prodrugs for the pharmacologically active metabolite, psilocin, which is responsible for their psychedelic effects. The primary focus of this analysis is to compare their bioactivation, pharmacokinetic profiles, and pharmacodynamic outcomes based on preclinical experimental data.

Prodrug Bioactivation: The Path to Psilocin

The fundamental premise for comparing psilocybin and psilacetin lies in their rapid in vivo conversion to the same active molecule, psilocin (4-hydroxy-N,N-dimethyltryptamine).[1][2] Psilocybin, a naturally occurring tryptamine, is dephosphorylated by alkaline phosphatases in the gut and liver.[3][4][5] Psilacetin, a synthetic ester, is similarly hydrolyzed by esterase enzymes to yield psilocin. This shared metabolic fate makes their in vivo efficacy largely dependent on the efficiency and rate of this conversion.

G cluster_active Active Metabolite Psilocybin Psilocybin (4-phosphoryloxy-DMT) Phosphatases Alkaline Phosphatases Psilocybin->Phosphatases Psilacetin Psilacetin (4-acetoxy-DMT) Esterases Esterases Psilacetin->Esterases Psilocin Psilocin (4-hydroxy-DMT) Phosphatases->Psilocin Dephosphorylation Esterases->Psilocin Deacetylation

Figure 1. Metabolic conversion pathway of psilocybin and psilacetin to psilocin.
Comparative Pharmacokinetics (PK)

Direct in vivo studies in mice provide quantitative data on the liberation of psilocin from both prodrugs. Following intraperitoneal administration of equimolar doses, psilocybin consistently yields slightly higher plasma concentrations of psilocin compared to psilacetin.[6] This suggests a potentially more efficient or rapid conversion of psilocybin. However, the elimination half-life of the resulting psilocin is nearly identical regardless of the prodrug source, indicating that once formed, its disposition is independent of its origin.[6]

ParameterPsilocybin4-Acetoxy-DMT (Psilacetin)Data Source
Prodrug Type Natural Tryptamine PhosphateSynthetic Tryptamine Acetate[1][2]
Active Metabolite PsilocinPsilocin[6]
Relative Psilocin Cmax Higher (~110-140% of Psilacetin)Lower[6]
Relative Psilocin AUC Higher (~140% of Psilacetin)~70% of Psilocybin[6]
Psilocin Half-Life (t½) ~30 minutes (in mice)~30 minutes (in mice)[6]
Human Bioavailability ~53% (oral psilocybin to psilocin)Not formally studied[7][8]

Table 1. Summary of Comparative Pharmacokinetic Data.

In Vivo Efficacy: Pharmacodynamics (PD)

The primary mechanism for the psychedelic effects of psilocin is agonist activity at the serotonin 2A receptor (5-HT2A).[9][10][11] This interaction initiates downstream signaling cascades that are believed to mediate the profound changes in perception and cognition. The efficacy of psilocybin and psilacetin can, therefore, be assessed by measuring behaviors specifically linked to 5-HT2A receptor activation.

G cluster_pathways Intracellular Signaling Pathways Psilocin Psilocin Receptor 5-HT2A Receptor (GPCR) Psilocin->Receptor Gq Gq/11 Receptor->Gq Primary Arrestin β-Arrestin 2 Receptor->Arrestin Secondary PLC PLC Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Psychedelic_Effects Psychedelic Effects (e.g., Head-Twitch Response) Ca2->Psychedelic_Effects Arrestin_path MAPK / Akt Arrestin->Arrestin_path Arrestin_path->Psychedelic_Effects

Figure 2. Simplified 5-HT2A receptor signaling cascade activated by psilocin.

A key translational measure of 5-HT2A-mediated psychedelic potential in rodents is the Head-Twitch Response (HTR) .[11][12] Studies show that despite differences in in vitro potency (where the acetylated form is weaker), the in vivo HTR potencies of 4-hydroxy and 4-acetoxy tryptamines are nearly identical.[1] This strongly supports the hypothesis that psilacetin functions as a prodrug, being efficiently deacetylated to psilocin before exerting its central effects.

CompoundAssayPotency (ED50) in MiceNotes
Psilocin Head-Twitch Response0.81 µmol/kgThe active metabolite responsible for the effect.
4-Acetoxy-DMT Head-Twitch ResponseSimilar potency to PsilocinO-acetylation has little effect on in vivo HTR potency, indicating efficient conversion to psilocin.[1]

Table 2. Comparative In Vivo Pharmacodynamic Efficacy.

Experimental Protocols

A. In Vivo Pharmacokinetic Study Protocol

This protocol outlines the methodology for comparing plasma concentrations of psilocin derived from psilocybin and psilacetin.

  • Animal Model: Male and female C57Bl6/J mice, 8-10 weeks of age.[6] Animals are housed under standard conditions with ad libitum access to food and water.

  • Drug Preparation and Administration: Psilocybin and psilacetin fumarate are dissolved in sterile 0.9% saline.[6] Equimolar doses (e.g., 4.05 µmol/kg) are administered via intraperitoneal (IP) injection to ensure consistent and rapid absorption.[6]

  • Sample Collection: At designated time points post-injection (e.g., 15, 30, 60, 120, 240 minutes), cohorts of mice are euthanized. Blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Processing: Blood samples are centrifuged to separate plasma. The plasma is immediately treated with a stabilizing agent like ascorbic acid to prevent degradation of the phenolic psilocin metabolite, and then frozen at -80°C until analysis.[7][8]

  • Bioanalytical Method: Psilocin concentrations in plasma are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[6] This provides high sensitivity and specificity for the analyte.

  • Data Analysis: Plasma concentration-time data are used to calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and elimination half-life (t½), using non-compartmental analysis.[13]

B. Head-Twitch Response (HTR) Assay Protocol

This protocol details the standard procedure for assessing 5-HT2A receptor-mediated psychedelic-like activity in vivo.

  • Animal Model: Male C57BL/6J mice are commonly used as they exhibit a robust HTR.[1] Animals are habituated to the testing environment before the experiment.

  • Drug Administration: Test compounds (psilocin, psilacetin) are administered intraperitoneally (IP) or subcutaneously (SC) across a range of doses to establish a dose-response curve.

  • Observation Period: Immediately after injection, mice are placed individually into observation chambers (e.g., clear polycarbonate cages). The observation period typically lasts 30-60 minutes, coinciding with the expected Tmax and peak drug effects.

  • Quantification: An observer, blind to the treatment conditions, counts the number of head twitches for each animal. A head twitch is defined as a rapid, side-to-side rotational movement of the head that is distinct from grooming or exploratory sniffing.[11][12] Automated systems using magnetometers or video tracking can also be employed for higher throughput and objectivity.[11]

  • Data Analysis: The total number of head twitches is recorded for each dose. The data are analyzed to determine the ED50 (the dose that produces 50% of the maximal response), often revealing an inverted U-shaped dose-response curve characteristic of many tryptamines.[1]

G cluster_prep 1. Preparation & Dosing cluster_pk 2. Pharmacokinetic (PK) Arm cluster_pd 3. Pharmacodynamic (PD) Arm cluster_analysis 4. Comparative Analysis Dosing Administer Equimolar Doses of Psilocybin & Psilacetin to Mouse Cohorts (IP) Blood Serial Blood Collection (e.g., 15, 30, 60 min) Dosing->Blood HTR Place in Observation Chamber Dosing->HTR LCMS Plasma Psilocin Analysis (LC-MS/MS) Blood->LCMS PK_Data Calculate Cmax, AUC, t½ LCMS->PK_Data Compare Compare PK Profiles & PD Potency PK_Data->Compare HTR_Count Quantify Head-Twitch Response (HTR) for 30 min HTR->HTR_Count PD_Data Calculate ED50 HTR_Count->PD_Data PD_Data->Compare

Figure 3. Experimental workflow for a head-to-head in vivo comparison.

Conclusion

The available in vivo data robustly support the classification of both psilocybin and 4-acetoxy-N,N-dimethyltryptamine (psilacetin) as effective prodrugs for psilocin. Their core in vivo efficacy, measured by the 5-HT2A receptor-dependent head-twitch response, is comparable.

The primary distinction lies in their pharmacokinetic profiles, where psilocybin administration leads to modestly higher peripheral exposure to the active metabolite psilocin when compared to an equimolar dose of psilacetin.[6] For researchers and drug developers, this implies that while both compounds can be used to deliver psilocin to central targets, dose adjustments may be necessary to achieve equivalent systemic exposure. The choice between these two prodrugs may ultimately be guided by other factors such as chemical stability, ease of synthesis, scalability, and intellectual property considerations.

References

Safety Operating Guide

Proper Disposal of 4-Acetoxyindole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring safety and compliance in the disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of 4-Acetoxyindole, a versatile compound used in pharmaceutical development, biochemical research, and organic synthesis.

This compound, also known as 4-indolyl acetate, is utilized as a building block in the creation of various pharmaceuticals, particularly those targeting neurological disorders.[1] It is also instrumental in research exploring the biochemical pathways of indole derivatives.[1] Due to its chemical properties, proper handling and disposal are paramount to ensure the safety of laboratory personnel and the environment.

Hazard Identification and Safety Precautions

This compound is classified as a moderate hazard. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Therefore, adherence to strict safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.

  • Clothing: Wear protective clothing.

  • Eye Protection: Use eye protection.

  • Face Protection: Use a face shield where splashing is possible.[2]

Always handle this compound in a well-ventilated area, and avoid breathing in dust or fumes.[2][3] After handling, thoroughly wash all exposed areas of the body.[2]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Spill Cleanup Procedures:

  • Evacuate and Alert: Advise personnel in the immediate area and alert emergency services if necessary, informing them of the location and nature of the hazard.[2]

  • Control Contact: Wear the appropriate personal protective equipment, including respiratory protection, to avoid all personal contact.[2]

  • Cleanup:

    • For dry spills: Use dry clean-up procedures to avoid generating dust. Sweep or vacuum up the material and place it in a clean, dry, sealable, and labeled container for disposal.[2]

    • For wet spills: Shovel or vacuum the material into labeled containers for disposal.[2]

  • Decontamination: Wash the spill area with large amounts of water, and prevent runoff from entering drains.[2]

Disposal Procedures

The primary method for the disposal of this compound is to treat it as hazardous waste. It should be disposed of by a licensed hazardous waste contractor.

Step-by-Step Disposal Protocol:

  • Segregation and Labeling:

    • Isolate this compound waste from other laboratory waste streams.

    • Clearly label the waste container as "Hazardous Waste" and include the chemical name "this compound."

  • Containerization:

    • Use a compatible, sealable container for the waste.

    • Ensure the container is properly closed to prevent leaks or spills.

  • Storage:

    • Store the sealed waste container in a designated, secure hazardous waste accumulation area.

    • This area should be well-ventilated and away from general laboratory traffic.

  • Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[3]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[2]

Visualizing the Disposal Workflow

To aid in understanding the proper disposal workflow for this compound, the following diagram outlines the key steps and decision points.

cluster_prep Preparation & Handling cluster_waste Waste Generation & Segregation cluster_spill Spill Scenario cluster_disposal Containerization & Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe handling Handle in a Well-Ventilated Area (e.g., Fume Hood) ppe->handling waste_gen Waste Generated handling->waste_gen spill Accidental Spill Occurs handling->spill segregate Segregate this compound Waste waste_gen->segregate containerize Place in a Labeled, Sealed Hazardous Waste Container segregate->containerize dry_spill Dry Spill spill->dry_spill  Dry wet_spill Wet Spill spill->wet_spill  Wet cleanup_dry Dry Cleanup Procedure (Avoid Dust Generation) dry_spill->cleanup_dry cleanup_wet Shovel/Vacuum Spill wet_spill->cleanup_wet cleanup_dry->containerize cleanup_wet->containerize storage Store in Designated Hazardous Waste Area containerize->storage ehs Contact EHS for Pickup by a Licensed Contractor storage->ehs end End: Proper Disposal ehs->end

Caption: Workflow for the safe handling and disposal of this compound.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₁₀H₉NO₂[1]
Molecular Weight 175.18 g/mol [4]
Melting Point 91 - 93 °C[1]
Boiling Point 339.1 °C at 760 mmHg[5]
CAS Number 5585-96-6[1][2][4]
Storage Temperature ≤ -20 °C or 2°C - 8°C (protect from light)[1][4]

References

Personal protective equipment for handling 4-Acetoxyindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Acetoxyindole. Adherence to these guidelines is critical for ensuring personal safety and regulatory compliance in the laboratory.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound is an aromatic heterocyclic compound that requires careful handling due to its potential hazards. It is classified as an irritant, with the potential to cause skin, eye, and respiratory irritation. All personnel must use the appropriate Personal Protective Equipment (PPE) when handling this compound.

Minimum Required PPE:

  • Gloves: Due to the aromatic nature of this compound, standard nitrile gloves may offer limited protection. It is highly recommended to use gloves made of a more resistant material.

    • Primary Recommendation: Butyl rubber or Neoprene gloves.

    • Alternative for Incidental Contact: If only brief, incidental contact is anticipated, double-gloving with a thicker gauge nitrile glove (e.g., >0.2mm) may be acceptable, but gloves should be changed immediately upon any contact.[1] Always inspect gloves for tears or degradation before use.

  • Eye Protection: Chemical safety goggles or a full-face shield are mandatory to protect against splashes and airborne particles.[2]

  • Lab Coat: A full-length laboratory coat, preferably one that is chemical-resistant, must be worn to protect against skin contact.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] If there is a risk of generating dust or aerosols and a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.

Quantitative Safety Data

Data PointValueReference
GHS Hazard StatementsH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2][3]
SolubilitySparingly soluble in Chloroform, DMSO, Methanol.Practically insoluble in water.

II. Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe procedure for handling this compound from preparation to immediate post-handling cleanup.

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational and available for use.
  • Verify that a safety shower and eyewash station are accessible and unobstructed.
  • Assemble all necessary laboratory equipment (glassware, spatulas, stir bars, etc.) and reagents before beginning work.
  • Prepare a designated, clearly labeled hazardous waste container for this compound waste.[2]

2. Weighing and Transferring:

  • Perform all manipulations of solid this compound within the chemical fume hood to minimize inhalation exposure.
  • Use a dedicated spatula for transferring the powder. Avoid creating dust clouds.
  • Tare the receiving vessel on the balance before adding the compound.
  • Carefully transfer the desired amount of this compound to the vessel.
  • Securely close the primary container of this compound immediately after use.

3. Solution Preparation:

  • When dissolving this compound, slowly add the solid to the chosen solvent (e.g., DMSO, Methanol) to prevent splashing.
  • If gentle heating is required to aid dissolution, use a controlled heating source such as a heating mantle or a stirring hotplate with a water or oil bath. Avoid open flames.

4. Post-Handling and Decontamination:

  • Following the completion of the experimental work, all surfaces and equipment that have come into contact with this compound must be decontaminated.
  • Wipe down the work surface within the fume hood with a cloth or paper towel dampened with a suitable organic solvent (e.g., 70% ethanol or isopropanol), followed by a wipe with a mild detergent solution.[4][5]
  • All disposable materials used in the decontamination process (e.g., paper towels, wipes) must be placed in the designated solid hazardous waste container.
  • Reusable glassware should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as liquid hazardous waste.[6]

III. Disposal Plan: Waste Management Protocol

Proper segregation and disposal of this compound waste are imperative to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: All solid materials contaminated with this compound, including used gloves, weigh boats, pipette tips, and contaminated wipes, must be collected in a dedicated, sealed, and clearly labeled "Hazardous Solid Waste" container.[2][6]
  • Liquid Waste: All solutions containing this compound and the solvent rinses from decontamination must be collected in a separate, sealed, and clearly labeled "Hazardous Liquid Waste" container.[2] Do not mix with other waste streams unless compatibility has been confirmed.

2. Container Management:

  • Waste containers must be made of a material compatible with the waste they contain.
  • Keep waste containers securely closed at all times, except when adding waste.[3]
  • Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

3. Final Disposal:

  • All hazardous waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]
  • Do not dispose of this compound down the drain or in the regular trash.[2]

IV. Workflow and Logical Relationship Diagrams

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_waste Prepare Waste Containers prep_setup->prep_waste handle_weigh Weigh and Transfer Solid prep_waste->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_experiment Conduct Experiment handle_dissolve->handle_experiment cleanup_decon Decontaminate Surfaces & Glassware handle_experiment->cleanup_decon cleanup_segregate Segregate Solid & Liquid Waste cleanup_decon->cleanup_segregate cleanup_dispose Store for EHS Pickup cleanup_segregate->cleanup_dispose

Caption: Workflow for the safe handling of this compound from preparation to disposal.

Personal Protective Equipment (PPE) for this compound ppe Required PPE gloves Butyl or Neoprene Gloves ppe->gloves eyewear Safety Goggles or Face Shield ppe->eyewear labcoat Chemical-Resistant Lab Coat ppe->labcoat respirator Fume Hood or Respirator ppe->respirator

Caption: Essential personal protective equipment for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Acetoxyindole
Reactant of Route 2
Reactant of Route 2
4-Acetoxyindole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.